molecular formula C152H222N38O50 B10824241 Dasiglucagon

Dasiglucagon

Numéro de catalogue: B10824241
Poids moléculaire: 3381.6 g/mol
Clé InChI: RZRMFQMNPDPAIX-AJTOSFMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dasiglucagon is a useful research compound. Its molecular formula is C152H222N38O50 and its molecular weight is 3381.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C152H222N38O50

Poids moléculaire

3381.6 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C152H222N38O50/c1-73(2)55-99(133(222)171-98(47-51-116(206)207)132(221)183-111(71-194)144(233)189-122(80(11)197)149(238)239)174-137(226)105(61-85-65-161-91-32-21-20-31-89(85)91)178-129(218)93(34-23-25-53-154)172-146(235)119(75(5)6)187-139(228)103(57-81-27-16-14-17-28-81)176-131(220)97(46-50-115(204)205)170-130(219)96(45-49-114(202)203)167-123(212)76(7)164-127(216)94(35-26-54-160-151(157)158)166-124(213)77(8)165-150(240)152(12,13)190-145(234)107(64-118(210)211)180-134(223)100(56-74(3)4)173-135(224)101(59-83-36-40-87(198)41-37-83)175-128(217)92(33-22-24-52-153)168-142(231)109(69-192)184-136(225)102(60-84-38-42-88(199)43-39-84)177-138(227)106(63-117(208)209)179-143(232)110(70-193)185-148(237)121(79(10)196)188-140(229)104(58-82-29-18-15-19-30-82)181-147(236)120(78(9)195)186-113(201)67-162-126(215)95(44-48-112(156)200)169-141(230)108(68-191)182-125(214)90(155)62-86-66-159-72-163-86/h14-21,27-32,36-43,65-66,72-80,90,92-111,119-122,161,191-199H,22-26,33-35,44-64,67-71,153-155H2,1-13H3,(H2,156,200)(H,159,163)(H,162,215)(H,164,216)(H,165,240)(H,166,213)(H,167,212)(H,168,231)(H,169,230)(H,170,219)(H,171,222)(H,172,235)(H,173,224)(H,174,226)(H,175,217)(H,176,220)(H,177,227)(H,178,218)(H,179,232)(H,180,223)(H,181,236)(H,182,214)(H,183,221)(H,184,225)(H,185,237)(H,186,201)(H,187,228)(H,188,229)(H,189,233)(H,190,234)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,157,158,160)/t76-,77-,78+,79+,80+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,119-,120-,121-,122-/m0/s1

Clé InChI

RZRMFQMNPDPAIX-AJTOSFMRSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O

SMILES canonique

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Origine du produit

United States

Foundational & Exploratory

Dasiglucagon's Mechanism of Action at the Glucagon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasiglucagon is a next-generation glucagon (B607659) analog designed for the treatment of severe hypoglycemia in individuals with diabetes.[1] Comprising 29 amino acids, it features seven substitutions compared to endogenous glucagon, a modification that significantly enhances its physical and chemical stability in an aqueous solution.[2][3] This stability eliminates the need for reconstitution prior to administration, a critical advantage over conventional glucagon emergency kits.[1][3] this compound acts as a potent agonist at the glucagon receptor (GCGR), initiating a physiological cascade that rapidly elevates blood glucose levels.[4] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative pharmacological data, experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Glucagon Receptor Agonism

The fundamental mechanism of this compound is functionally identical to that of endogenous glucagon: it is a full agonist of the glucagon receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[2][5][6] These receptors are predominantly expressed on the surface of hepatocytes (liver cells).[7][8] The binding of this compound to the GCGR initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins, specifically the Gsα (stimulatory) and Gq subunits.[2][5][8]

Signal Transduction Pathways

The activation of Gsα and Gq triggers two primary signaling cascades within the hepatocyte:

  • The Gsα-cAMP-PKA Pathway: The activated Gsα subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2][7] The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA).[7][9] PKA is a critical enzyme that phosphorylates multiple downstream targets to promote hepatic glucose output by:

    • Stimulating Glycogenolysis: PKA activates phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase. This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream.[7][9]

    • Promoting Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP-response-element-binding protein (CREB).[9] CREB upregulates the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, driving the synthesis of new glucose from non-carbohydrate precursors.[9]

  • The Gq-PLC-Ca²⁺ Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, which can further augment the glucose production processes initiated by the cAMP pathway.[2][8]

This dual-pathway activation culminates in a rapid and potent release of glucose from the liver, effectively counteracting severe hypoglycemia.

Dasiglucagon_Signaling_Pathway cluster_membrane Hepatocyte Membrane cluster_downstream Intracellular Space GCGR Glucagon Receptor (GCGR) Gs Gsα (active) GCGR->Gs Activates Gq Gq (active) GCGR->Gq Activates This compound This compound This compound->GCGR Binds to AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen → Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Precursors → Glucose) PKA->Gluconeogenesis Stimulates Ca2 Ca²⁺ Release PLC->Ca2 IP₃ → Ca2->Glycogenolysis Augments Glucose ↑ Hepatic Glucose Output Glycogenolysis->Glucose Gluconeogenesis->Glucose

Caption: this compound signaling cascade in a hepatocyte.

Quantitative Pharmacology

This compound's interaction with the glucagon receptor has been characterized through various in vitro and in vivo studies, demonstrating potency comparable to native glucagon and a favorable pharmacokinetic/pharmacodynamic profile for emergency hypoglycemia rescue.[3][10]

Table 1: In Vitro Receptor Potency
ParameterSpeciesPotency of this compoundReference
Receptor Activity (EC₅₀)HumanComparable to native glucagon[10][11]
Receptor Activity (EC₅₀)Rat2-fold lower than native glucagon[11]
Receptor Activity (EC₅₀)Mouse4-fold lower than native glucagon[11]
Receptor SpecificityHumanSpecific for the glucagon receptor[3]
Table 2: Clinical Pharmacokinetics (Single 0.6 mg Subcutaneous Dose)
ParameterValueUnitReference
Time to Max. Concentration (t_max)~35minutes[12][13][14]
Plasma Half-life (t_½)~0.5hours[12][13][14]
Table 3: Clinical Pharmacodynamics (Patients with Type 1 Diabetes)
ParameterValueUnitCondition / PopulationReference
Median Time to Recovery10minutesInsulin-induced hypoglycemia[3][5]
Time to Plasma Glucose ≥70 mg/dL6 - 10minutesInsulin-induced hypoglycemia[12][13][14]
Mean Glucose Increase at 90 min168mg/dLAdults[2][5]
Mean Glucose Increase at 60 min162mg/dLPediatrics (7-17 years)[2][5]
Recovery defined as first plasma glucose increase of ≥20 mg/dL.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays to determine receptor binding affinity and functional potency.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the glucagon receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity GCGR ligand labeled with a radioisotope, such as [¹²⁵I]-Glucagon.

  • Competitor: Unlabeled this compound, serially diluted.

  • Assay Buffer: Tris-HCl or HEPES buffer containing BSA and protease inhibitors.

  • Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester or vacuum manifold.

  • Detection: Scintillation counter.

2. Methodology:

  • Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of [¹²⁵I]-Glucagon (typically at or below its Kₔ value), and varying concentrations of unlabeled this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled native glucagon).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filter mat using a vacuum. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare GCGR Membrane Homogenate a1 Incubate Membranes, Radioligand & this compound to Reach Equilibrium p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 p3 Prepare Radioligand ([¹²⁵I]-Glucagon) p3->a1 a2 Rapid Vacuum Filtration to Separate Bound/Free Ligand a1->a2 a3 Wash Filters with Ice-Cold Buffer a2->a3 d1 Quantify Radioactivity via Scintillation Counting a3->d1 d2 Plot Competition Curve (% Binding vs. [this compound]) d1->d2 d3 Calculate IC₅₀ and Kᵢ d2->d3

Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol 2: cAMP Accumulation Assay

This functional assay measures the potency (EC₅₀) of this compound in stimulating the Gs signaling pathway by quantifying the production of intracellular cAMP.

1. Materials:

  • Cell Line: A whole-cell system stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).

  • Agonist: this compound, serially diluted.

  • Assay Medium: HBSS or similar buffer, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[16]

  • Lysis Buffer: Provided with the detection kit.

  • Detection Kit: A commercial cAMP detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17][18]

2. Methodology:

  • Cell Seeding: Plate the GCGR-expressing cells in a multi-well plate (e.g., 96- or 384-well) and culture overnight to allow for adherence.

  • Pre-incubation: Wash the cells and pre-incubate them in assay medium containing a PDE inhibitor for a short period (e.g., 30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells. Include control wells with no agonist (basal level) and a maximal concentration of a known agonist (positive control). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16][18]

  • Cell Lysis: Stop the reaction by removing the medium and adding lysis buffer to each well to release the intracellular cAMP.

  • Detection: Perform the cAMP quantification according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.

  • Data Analysis: Plot the measured signal against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed GCGR-expressing Cells in a Multi-well Plate p2 Culture Cells Overnight p1->p2 a1 Wash and Pre-incubate Cells with PDE Inhibitor (IBMX) p2->a1 a2 Stimulate Cells with Serial Dilutions of this compound a1->a2 a3 Lyse Cells to Release Intracellular cAMP a2->a3 d1 Quantify cAMP Levels (e.g., HTRF, ELISA) a3->d1 d2 Plot Dose-Response Curve (Signal vs. [this compound]) d1->d2 d3 Calculate Potency (EC₅₀) d2->d3

Caption: Workflow for a cell-based cAMP accumulation assay.

Conclusion

This compound functions as a specific and potent agonist of the glucagon receptor, mirroring the action of endogenous glucagon. Its mechanism involves the activation of Gsα- and Gq-mediated signaling pathways in hepatocytes, leading to a robust and rapid increase in hepatic glucose production through the stimulation of both glycogenolysis and gluconeogenesis. Quantitative data from clinical trials confirm its rapid pharmacodynamic effect, making it a reliable and effective rescue treatment for severe hypoglycemia. The enhanced stability of its aqueous formulation represents a significant advancement in usability for patients and caregivers in an emergency setting.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dasiglucagon's Effect on Hepatic Glucose Production

Core Mechanism of Action

This compound is a glucagon (B607659) analog that mimics the action of endogenous glucagon to increase blood glucose levels.[1] Its primary therapeutic effect is achieved by stimulating hepatic glucose production (HGP).[2] This process involves two main pathways within the liver: the breakdown of stored glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis).[3][4] The stability of this compound in an aqueous solution allows for a ready-to-use formulation, ensuring rapid action in critical hypoglycemic situations.[5][6]

The action of this compound is initiated by its binding to the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) on the surface of hepatocytes.[1][7] This binding event activates a cascade of intracellular signals, as detailed in the pathway diagram below. The efficacy of this process is dependent on sufficient hepatic glycogen stores.[3][7]

Signaling Pathway

The binding of this compound to the GCGR triggers the activation of the associated Gsα protein, which in turn stimulates adenylate cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1][8] Activated PKA phosphorylates key enzymes involved in glucose metabolism, leading to the stimulation of glycogenolysis and gluconeogenesis, which culminates in the release of glucose from the liver into the bloodstream.[1][8]

DasiglucagonSignalingPathway cluster_hepatocyte Hepatocyte Cytoplasm cluster_processes Metabolic Processes This compound This compound GCGR Glucagon Receptor (GCGR) This compound->GCGR Binds Gs Gs Protein GCGR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Output ↑ Hepatic Glucose Production Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output HypoglycemicClampWorkflow cluster_setup Setup Phase cluster_induction Induction Phase cluster_intervention Intervention & Monitoring cluster_analysis Analysis Phase Enroll Enroll T1D Patients IV_Access Establish IV Access Enroll->IV_Access Insulin_Infusion Start IV Insulin Infusion IV_Access->Insulin_Infusion Hypoglycemia Achieve Target Hypoglycemia (PG < 65 mg/dL) Insulin_Infusion->Hypoglycemia Randomization Randomize & Administer SC Dose (this compound / Placebo / Glucagon) Hypoglycemia->Randomization Sampling Frequent Plasma Glucose Sampling (q5-10 min) Randomization->Sampling Endpoint Calculate Time to Recovery (PG Increase ≥20 mg/dL) Sampling->Endpoint

References

Dasiglucagon: A Technical Guide to the Discovery and Development of a Novel Glucagon Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Stable Glucagon (B607659) Analog

Severe hypoglycemia is an acute, life-threatening complication of diabetes management, primarily associated with insulin (B600854) therapy. The endogenous peptide hormone glucagon is the body's primary defense, stimulating hepatic glucose production to restore euglycemia. For decades, emergency treatment has relied on synthetic glucagon; however, its utility has been hampered by its inherent physicochemical instability in aqueous solutions. Native glucagon is prone to fibrillation and aggregation, necessitating its formulation as a lyophilized powder that requires reconstitution before administration—a process that is error-prone and can cause critical delays in an emergency.

To address this unmet need, Dasiglucagon was developed by Zealand Pharma. It is a next-generation glucagon analog specifically engineered for high stability and solubility in an aqueous solution, enabling a ready-to-use rescue treatment for severe hypoglycemia.[1][2][3][4] This guide provides a detailed technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Molecular Design

This compound is a synthetic peptide analog of human glucagon, comprising 29 amino acids.[5][6] Its innovative design incorporates seven amino acid substitutions compared to native glucagon. These modifications were strategically introduced to inhibit fibrillation and enhance solubility and chemical stability in a liquid formulation, thereby overcoming the primary limitation of its predecessor.[5][6] This enhanced stability is the core innovation that permits this compound to be supplied in a liquid, ready-to-use format, such as a pre-filled syringe or an auto-injector.[1][4]

Property Native Glucagon This compound Advantage of this compound
Formulation Lyophilized powderAqueous solutionEliminates need for reconstitution, faster administration
Stability Prone to fibrillation and aggregation in solutionHigh physical and chemical stability in solutionEnables a ready-to-use liquid formulation with a viable shelf-life
Amino Acid Substitutions 0 (Native sequence)7Prevents aggregation and enhances solubility

Mechanism of Action

This compound is a potent glucagon receptor (GCGR) agonist, operating through the same physiological pathway as endogenous glucagon.[4][5][7] The primary site of action is the liver.

The signaling cascade is initiated as follows:

  • Receptor Binding: this compound binds to the GCGR, a G-protein coupled receptor (GPCR), located on the surface of hepatocytes.[5][8]

  • G-Protein Activation: Receptor binding activates associated G-proteins (primarily Gsα and Gq), which in turn activates adenylyl cyclase.[5][7]

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5][8]

  • Kinase Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8]

  • Metabolic Pathway Stimulation: PKA phosphorylates and activates key enzymes involved in hepatic glucose production, primarily stimulating glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[5][7][8]

  • Glucose Release: The resulting glucose is released from the liver into the bloodstream, leading to an increase in blood glucose concentrations and the reversal of hypoglycemia.[8]

Hepatic glycogen stores are necessary for this compound to exert its full anti-hypoglycemic effect.[7][9]

This compound Signaling Pathway cluster_membrane Hepatocyte Membrane cluster_cytosol Cytosol GCGR Glucagon Receptor (GCGR) G_protein Gs Protein GCGR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis & Gluconeogenesis PKA->Glycogenolysis Stimulates Glucose Glucose Release Glycogenolysis->Glucose Bloodstream Bloodstream Glucose->Bloodstream This compound This compound This compound->GCGR Binds

Figure 1: this compound signaling pathway in hepatocytes.

Preclinical Development

The preclinical program for this compound was designed to evaluate its pharmacology, pharmacokinetics, and safety.

In Vitro Pharmacology

This compound demonstrated a potency at the human glucagon receptor that was comparable to native glucagon.[1][3][9] Importantly, extensive screening against a panel of 239 G-protein coupled receptors revealed no significant off-target activity, indicating a high degree of specificity for the GCGR.[9]

In Vivo Pharmacology and Pharmacokinetics

Studies in animal models, including rats and dogs, showed that subcutaneous (SC) administration of this compound resulted in rapid, dose-dependent increases in blood glucose.[9] In an insulin-induced hypoglycemia rat model, the maximal glucose-raising effect was achieved approximately 20 to 30 minutes post-injection.[9] The pharmacodynamic effect of this compound was generally more prolonged compared to equimolar doses of native glucagon.[9]

Parameter Species Value
Time to Peak Concentration (Tmax) Rat, Dog, Mouse10 - 40 minutes (SC)
Bioavailability (vs. Native Glucagon) Rat, Dog, Mouse2 to 3 times higher
Time to Max Glucose Effect Hypoglycemic Rat~20 - 30 minutes (SC)
Experimental Protocols

4.3.1 Glucagon Receptor Binding Assay (General Protocol) Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A typical competitive binding assay protocol involves:

  • Preparation of Membranes: Crude cell membranes are prepared from a cell line (e.g., CHO or HEK-293) engineered to overexpress the human glucagon receptor (hGCGR).[10]

  • Radioligand: A radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) is used as the tracer at a fixed concentration.

  • Competitive Inhibition: The hGCGR-containing membranes and the radioligand are incubated with varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass-fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[11]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. This value is used to calculate the binding affinity (Ki).

4.3.2 cAMP Accumulation Assay (General Protocol) This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

  • Cell Culture: A suitable cell line expressing the hGCGR is cultured in multi-well plates.

  • Stimulation: Cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured. This is commonly done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based methods.

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response) is calculated to determine its potency.

Clinical Development

The clinical development program for this compound was designed to confirm its efficacy and safety for the treatment of severe hypoglycemia in adults and children with type 1 diabetes.

Pharmacokinetics and Pharmacodynamics in Humans

Early-phase clinical trials in patients with type 1 diabetes established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Following subcutaneous injection during insulin-induced hypoglycemia, this compound showed a rapid, dose-dependent increase in plasma concentration and a corresponding swift increase in plasma glucose.[12]

Parameter Population Value (0.6 mg SC Dose)
Time to Peak Concentration (Tmax) Adults with T1D~35 minutes[7][12][13]
Plasma Half-life (t½) Adults with T1D~0.5 hours[7][12][14]
Time to Glucose ≥70 mg/dL Adults with T1D6 - 10 minutes[12][13]
Time to Glucose increase ≥20 mg/dL Adults with T1D9 - 14 minutes[12][13]
Phase 3 Efficacy and Safety

The pivotal Phase 3 trial (NCT03378635) was a randomized, double-blind, placebo-controlled study that enrolled 170 adults with type 1 diabetes.[1][2][15] The study's primary objective was to demonstrate the superiority of this compound over placebo in reversing insulin-induced hypoglycemia.[1] Reconstituted glucagon was included as a reference arm.[1]

The primary endpoint was the time to first plasma glucose increase of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.[1][2][16] The results were statistically and clinically significant.

Endpoint This compound (0.6 mg) Reconstituted Glucagon (1 mg) Placebo
Median Time to Recovery 10 minutes[1][2][3][15][16]12 minutes[1][2][3][15][16]40 minutes[1][2][3][15]
Recovery within 15 mins 99%[1][2][3][15][16]95%[1][2][3][15][16]2%[1][2][3][15][16]
Recovery within 20 mins 99%[1]Not ReportedNot Reported

Similar robust efficacy was demonstrated in a Phase 3 trial conducted in children and adolescents (ages 6-17) with type 1 diabetes, where the median time to plasma glucose recovery was 10 minutes for this compound.[17][18]

Safety Profile

Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported adverse events were nausea and vomiting, which are known effects of glucagon receptor agonism.[1][2][12][15]

Adverse Event (≥2%) Frequency
NauseaMost Frequent[1][12][16]
VomitingFrequent[1][12][16]
HeadacheReported[16]
Injection Site PainReported[16]
Experimental Protocols

5.4.1 Phase 3 Clinical Trial Design for Severe Hypoglycemia (Adults)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2][16]

  • Population: Adult patients (≥18 years) with a diagnosis of type 1 diabetes for at least one year.

  • Randomization: Participants were randomized in a 2:1:1 ratio to receive a single subcutaneous dose of 0.6 mg this compound, placebo, or 1 mg reconstituted glucagon.[1][2][15]

  • Procedure:

    • Hypoglycemia Induction: On the day of the trial, hypoglycemia was induced and controlled via a supervised intravenous (IV) insulin infusion to lower plasma glucose (PG) to a target level.

    • Dosing: Once the target PG was reached, the assigned investigational product was administered subcutaneously. Due to the different appearances of the products, dosing was performed by unblinded personnel who were not involved in any other trial assessments to maintain the blind for participants and investigators.[1]

    • Monitoring: Plasma glucose was sampled frequently (e.g., every 5-10 minutes) to determine the time to recovery.

    • Rescue: IV rescue glucose was administered if a participant did not achieve recovery within a specified timeframe (e.g., 45 minutes) or for safety reasons.

  • Primary Endpoint: Time from dosing to the first PG increase of ≥20 mg/dL from baseline without rescue IV glucose.[1][2][16]

  • Statistical Analysis: The primary comparison of time to recovery between this compound and placebo was evaluated using survival analysis methods, such as a log-rank test.[17]

Phase 3 Trial Workflow Screening Screening & Enrollment (Adults with T1D) Randomization Randomization (2:1:1) Screening->Randomization Hypo_Induction Insulin-Induced Hypoglycemia (Controlled Setting) Randomization->Hypo_Induction Dasi This compound (0.6 mg SC) Placebo Placebo (SC) Glucagon Reconstituted Glucagon (1 mg SC) [Reference Arm] Monitoring Frequent Plasma Glucose Monitoring Dasi->Monitoring Placebo->Monitoring Glucagon->Monitoring Endpoint Primary Endpoint Assessment: Time to PG Recovery (≥20 mg/dL increase) Monitoring->Endpoint Safety Safety Monitoring (Adverse Events) Monitoring->Safety Analysis Data Analysis Endpoint->Analysis Safety->Analysis

Figure 2: Workflow for the pivotal Phase 3 severe hypoglycemia trial.

Conclusion

The development of this compound represents a significant advancement in the emergency treatment of severe hypoglycemia. Through targeted molecular design, scientists successfully engineered a glucagon analog with high aqueous stability, overcoming the primary limitation of previous glucagon formulations. Preclinical and extensive clinical testing have demonstrated that this compound is a rapid and effective treatment for reversing severe hypoglycemia in both adults and children with diabetes.[1][2][18] Its ready-to-use liquid formulation simplifies administration, offering the potential for faster and more reliable treatment in critical, real-world situations.[1][3]

References

Initial Safety and Toxicology Profile of Dasiglucagon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasiglucagon is a novel, stable, soluble glucagon (B607659) analog developed for the rapid treatment of severe hypoglycemia. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of this compound, drawing from non-clinical studies and pivotal clinical trials. The document details the mechanism of action, safety pharmacology, toxicology, and clinical safety findings. All quantitative data are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a glucagon receptor agonist designed to offer a ready-to-use, fast-acting rescue treatment for severe hypoglycemic events in individuals with diabetes.[1] It is an analog of human glucagon, with seven amino acid substitutions that enhance its solubility and stability in an aqueous solution, eliminating the need for reconstitution prior to administration.[1] This guide focuses on the foundational safety and toxicology data that supported its clinical development and approval.

Mechanism of Action

This compound mimics the physiological action of endogenous glucagon. It binds to and activates glucagon receptors, which are primarily located on hepatocytes.[2] This binding initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates glycogen (B147801) phosphorylase.[2] This key enzyme catalyzes the breakdown of hepatic glycogen stores into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[2] Hepatic glycogen stores are necessary for this compound to exert its antihypoglycemic effect.

Signaling Pathway

This compound Signaling Pathway This compound This compound GlucagonReceptor Glucagon Receptor (Hepatocyte) This compound->GlucagonReceptor G_Protein G Protein (Gsα) GlucagonReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates GlycogenPhosphorylase_i Glycogen Phosphorylase (inactive) PKA->GlycogenPhosphorylase_i phosphorylates GlycogenPhosphorylase_a Glycogen Phosphorylase (active) Glycogen Glycogen GlycogenPhosphorylase_a->Glycogen breaks down Glucose1P Glucose-1-Phosphate Glycogen->Glucose1P Glucose Glucose Glucose1P->Glucose Bloodstream Bloodstream Glucose->Bloodstream release

This compound's hepatic signaling cascade.

Non-Clinical Toxicology

A comprehensive set of non-clinical studies was conducted to characterize the safety profile of this compound. These included safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems.

  • Cardiovascular System : In a cardiovascular telemetry study in dogs, this compound caused a transient, dose-dependent increase in heart rate at clinically relevant exposures, which is a known effect of glucagon receptor agonism.[3] No clinically relevant effects on blood pressure, PR interval, or QRS duration were observed.[4] A thorough QT/QTc study in healthy volunteers showed no clinically relevant QT prolongation.[4][5] this compound had no effect on human cardiac ion channels, including hERG, in vitro.[4]

  • Central Nervous System (CNS) : CNS safety was evaluated in rats using a functional observational battery (FOB) or Irwin test. No significant clinical safety concerns for the CNS were identified.

  • Respiratory System : No treatment-related or biologically relevant effects on respiratory parameters were noted in dogs.[3] The No-Observed-Adverse-Effect Level (NOAEL) for respiratory effects in dogs was established at 0.4 mg/kg.[3]

General Toxicology

Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species.

Study TypeSpeciesDurationDosesNOAELKey Findings
Repeat-Dose ToxicityRat26 weeks0.5, 2, 8 mg/kg/day (SC)2 mg/kg/dayIncreased liver and kidney weights with microscopic changes (hepatocyte glycogen vacuolation). Findings were reversible.[6]
Repeat-Dose ToxicityDog39 weeks0.02, 0.1, 0.3 mg/kg/day (SC)0.1 mg/kg/dayIncreased heart rate, liver and kidney weights. Findings were reversible.[6]

Experimental Protocols:

  • Rat 26-Week Study : Groups of 20 rats received daily subcutaneous (SC) injections of this compound at doses of 0, 0.5, 2, or 8 mg/kg/day. Endpoints included clinical observations, body weight, food consumption, clinical pathology, and histopathology. A 4-week recovery period was included.[6]

  • Dog 39-Week Study : Groups of 4 beagle dogs received daily SC injections of this compound at doses of 0, 0.02, 0.1, or 0.3 mg/kg/day. Endpoints were similar to the rat study, with the addition of cardiovascular monitoring (ECG). A 4-week recovery period was included.[6]

Genotoxicity

This compound was evaluated in a standard battery of genotoxicity tests and was found to be not mutagenic or clastogenic.[7]

Test TypeSystemResult
Bacterial Reverse Mutation Assay (Ames)In vitroNegative
Human Lymphocyte Chromosome AberrationIn vitroNegative
Rat Bone Marrow MicronucleusIn vivoNegative

Experimental Protocols:

  • Ames Test : The mutagenic potential of this compound was assessed using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.

  • Chromosome Aberration Test : The potential of this compound to induce structural chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes.

  • Micronucleus Test : The clastogenic potential of this compound was assessed by examining the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats treated with the compound.

Carcinogenicity

A 26-week carcinogenicity study was conducted in transgenic CByB6F1-Tg(HRAS)2Jic (rasH2) mice. This compound administered subcutaneously at doses up to 20 mg/kg/day did not result in any neoplastic changes, indicating it was not carcinogenic in this model.[2]

Experimental Protocol:

  • rasH2 Mouse Study : Four groups of 25 male and female rasH2 mice received daily SC administration of vehicle or this compound at 1, 5, and 20 mg/kg for 26 weeks. A positive control group was included to validate the model.[2]

Reproductive and Developmental Toxicology
Study TypeSpeciesDoses (SC)Key Findings
Fertility and Early Embryonic DevelopmentRatUp to 24 mg/kg/dayNo effects on reproductive performance or fertility indices.[7]
Embryo-Fetal DevelopmentRat2, 10, 24 mg/kg/dayNot teratogenic. Maternal toxicity and reduced fetal body weight at ≥10 mg/kg/day. NOAEL for developmental toxicity was not explicitly stated but exposures were high.[7]
Embryo-Fetal DevelopmentRabbit0.1, 0.3, 1 mg/kg/daySkeletal and visceral malformations at ≥0.3 mg/kg/day. NOAEL for developmental effects was 0.1 mg/kg/day (7 times human exposure).[7]

Experimental Protocols:

  • Fertility Study (Rat) : Male and female rats were administered this compound prior to and during mating, and for females, through gestation day 7.

  • Embryo-Fetal Development Studies (Rat and Rabbit) : Pregnant animals were administered this compound daily during the period of organogenesis.

Clinical Safety Profile

The clinical safety of this compound has been evaluated in several clinical trials, including pivotal Phase 3 studies in adults (NCT03378635) and pediatric patients aged 6 to 17 years (NCT03667053) with type 1 diabetes.[7][8]

Pivotal Phase 3 Clinical Trial Workflow

Phase_3_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (In-clinic) cluster_followup Follow-up & Analysis Screening Patient Screening (T1DM, Age Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Hypo_Induction Insulin-Induced Hypoglycemia Enrollment->Hypo_Induction Randomization Randomization (2:1:1) Hypo_Induction->Randomization Dosing_Dasi This compound (0.6 mg SC) Randomization->Dosing_Dasi Dosing_Placebo Placebo (SC) Randomization->Dosing_Placebo Dosing_Glucagon Reconstituted Glucagon (SC) Randomization->Dosing_Glucagon Monitoring Blood Glucose & Safety Monitoring Dosing_Dasi->Monitoring Dosing_Placebo->Monitoring Dosing_Glucagon->Monitoring FollowUp Follow-up Visit (e.g., Day 28) Monitoring->FollowUp Data_Analysis Data Analysis (Primary Endpoint: Time to Recovery) FollowUp->Data_Analysis

Generalized workflow of pivotal Phase 3 trials.
Adverse Events

The most common adverse events (AEs) associated with this compound are gastrointestinal in nature and are consistent with the known effects of glucagon. In placebo-controlled trials, no serious adverse events or deaths were reported.

Adverse Events in Adult Phase 3 Trial (NCT03378635)

Adverse EventThis compound (0.6 mg) (N=82)Placebo (N=43)Reconstituted Glucagon (1 mg) (N=43)
Nausea56.5%2%53%
Vomiting24.6%0%19%
Headache11%5%14%
Injection Site Pain2%0%7%

Adverse Events in Pediatric Phase 3 Trial (NCT03667053) In the pediatric trial (ages 6-17), the safety profile of this compound was similar to that observed in adults. The most frequent adverse events were nausea and vomiting.[8]

Immunogenicity

In clinical trials, the incidence of anti-dasiglucagon antibody formation was low. While some antibodies showed cross-reactivity to native glucagon, there was no apparent impact on the pharmacokinetic, pharmacodynamic, or safety profiles of this compound.

Summary and Conclusion

The initial safety and toxicology profile of this compound is well-characterized and supports its use for the acute treatment of severe hypoglycemia. Non-clinical studies demonstrated no significant safety concerns regarding genotoxicity, carcinogenicity, or effects on the CNS and respiratory systems. Expected pharmacological effects on the cardiovascular system (increased heart rate) and in repeat-dose toxicology studies (liver and kidney changes) were observed and are considered class effects of glucagon receptor agonists. Reproductive studies indicated a potential for developmental toxicity at high doses in rabbits. The clinical safety profile is consistent with the known effects of glucagon, with the most common adverse events being transient nausea and vomiting. Overall, this compound has been shown to be well-tolerated and effective for its intended use.

References

Exploratory Research on Dasiglucagon for Congenital Hyperinsulinism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Congenital hyperinsulinism (CHI) is a rare and severe genetic disorder characterized by dysregulated insulin (B600854) secretion from pancreatic β-cells, leading to persistent and profound hypoglycemia. If not promptly and effectively managed, the resulting neuroglycopenia can lead to irreversible brain damage and long-term neurological sequelae. Current therapeutic options are limited and often insufficient, creating a significant unmet medical need. Dasiglucagon, a stable and soluble glucagon (B607659) analog, has emerged as a promising novel therapeutic agent for the management of CHI. This technical guide provides an in-depth overview of the exploratory research on this compound for CHI, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying mechanisms of action.

Pathophysiology of Congenital Hyperinsulinism and Rationale for this compound

CHI encompasses a group of genetic disorders that disrupt the normal regulation of insulin secretion. In healthy individuals, insulin release is tightly coupled to blood glucose levels. In CHI, however, pancreatic β-cells secrete insulin inappropriately, even during periods of low blood sugar. This leads to a state of persistent hyperinsulinemic hypoglycemia. The excess insulin suppresses the production of alternative brain fuels like ketones and free fatty acids, exacerbating the risk of neurological injury.

Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis. This compound is a glucagon analog with seven amino acid substitutions that enhance its stability in aqueous solution, making it suitable for continuous subcutaneous infusion via a pump. The therapeutic rationale is to provide a continuous and stable elevation of blood glucose to counteract the effects of excess insulin, thereby reducing the frequency and severity of hypoglycemic events.

Mechanism of Action: The Glucagon Signaling Pathway

This compound exerts its effects by activating the glucagon receptor, a G-protein coupled receptor (GPCR) located primarily on the surface of hepatocytes. This initiates a downstream signaling cascade:

  • Receptor Activation: Binding of this compound to the glucagon receptor induces a conformational change, activating an associated Gs protein.

  • Second Messenger Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

  • Metabolic Effects: Activated PKA phosphorylates key enzymes involved in glucose metabolism, leading to:

    • Increased Glycogenolysis: PKA activates glycogen (B147801) phosphorylase, the enzyme that breaks down stored glycogen into glucose.

    • Increased Gluconeogenesis: PKA promotes the synthesis of glucose from non-carbohydrate precursors.

    • Inhibition of Glycogenesis: PKA inactivates glycogen synthase, preventing the storage of glucose as glycogen.

This cascade results in an increased release of glucose from the liver into the bloodstream, thereby raising blood glucose levels.

Glucagon_Signaling_Pathway cluster_membrane Hepatocyte Membrane cluster_cytosol Cytosol This compound This compound GPCR Glucagon Receptor (GPCR) This compound->GPCR Binds G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Glycogen Glycogen PKA_active->Glycogen Stimulates Glycogenolysis Glycogen_Synthase_active Active Glycogen Synthase PKA_active->Glycogen_Synthase_active Inhibits Glycogenesis Gluconeogenesis Gluconeogenesis (Precursors) PKA_active->Gluconeogenesis Stimulates Glucose Glucose Glycogen->Glucose Glucose_Production Hepatic Glucose Production Glucose->Glucose_Production Glycogen_Synthase_inactive Inactive Glycogen Synthase Glycogen_Synthase_active->Glycogen_Synthase_inactive Gluconeogenesis->Glucose_Production Bloodstream Bloodstream Glucose_Production->Bloodstream

Caption: this compound signaling pathway in hepatocytes.

Clinical Development and Efficacy

This compound has been evaluated in several key clinical trials involving pediatric patients with CHI. The primary goal of these studies was to assess the efficacy of continuous subcutaneous this compound infusion in reducing the need for intravenous (IV) glucose and controlling hypoglycemia.

Phase 3 Trial in Infants (7 days to 12 months)

A pivotal Phase 3 trial (NCT04172441) investigated this compound in infants aged 7 days to 12 months who were dependent on IV glucose.

Experimental Protocol:

  • Study Design: The trial consisted of two parts. Part 1 was a randomized, double-blind, placebo-controlled, crossover period where 12 participants received this compound or a placebo for 48 hours, followed by a switch to the other treatment for another 48 hours. Part 2 was an open-label period where all participants received this compound for 21 days.

  • Patient Population: 12 children with CHI, aged 7 days to 12 months, dependent on IV glucose.

  • Intervention: Continuous subcutaneous infusion of this compound. The mean infusion rate was approximately 57.7 µ g/hour in Part 1.

  • Primary Outcome: The mean IV glucose infusion rate (GIR) during the last 12 hours of each 48-hour treatment period in Part 1.

Experimental_Workflow_Infants cluster_screening Screening & Enrollment (≤28 days) cluster_part1 Part 1: Randomized, Crossover (4 days total) cluster_part2 Part 2: Open-Label Extension (21 days) cluster_followup Follow-up Screening Screening (N=12 infants, 7d-12mo) IV Glucose Dependent Randomization Randomization Screening->Randomization GroupA Group A (n=7) This compound (48h) Randomization->GroupA GroupB Group B (n=5) Placebo (48h) Randomization->GroupB Crossover Crossover GroupA->Crossover GroupB->Crossover GroupA_Cross Placebo (48h) Crossover->GroupA_Cross GroupB_Cross This compound (48h) Crossover->GroupB_Cross Endpoint1 Primary Endpoint Assessed: Mean IV GIR in last 12h GroupA_Cross->Endpoint1 GroupB_Cross->Endpoint1 All_Patients All 12 Patients Endpoint1->All_Patients OpenLabel Receive this compound (21 days) All_Patients->OpenLabel FollowUp Safety Follow-up (up to 81 days total duration) OpenLabel->FollowUp

Caption: Experimental workflow for the Phase 3 trial in infants with CHI.

Efficacy Results: this compound demonstrated a statistically significant and clinically meaningful reduction in the need for IV glucose.

ParameterThis compoundPlaceboTreatment DifferenceP-valueCitation(s)
Mean IV GIR (last 12h of treatment) 4.3 mg/kg/min9.5 mg/kg/min-5.2 mg/kg/min0.004
Mean IV GIR (full 48h) Reduction of 3.5 mg/kg/min0.0107
Total Carbohydrate Intake 107 g/day 138 g/day -31 g/day (22% reduction)0.024

GIR: Glucose Infusion Rate

These results indicate that this compound significantly reduced the dependency on IV glucose and overall carbohydrate intake required to maintain euglycemia.

Phase 3 Trial in Older Children (3 months to 12 years)

Another Phase 3 trial (NCT03777176) evaluated this compound as an add-on to standard of care (SoC) in children aged 3 months to 12 years with persistent hypoglycemia.

Experimental Protocol:

  • Study Design: An open-label, randomized trial. Patients were randomized 1:1 to receive either SoC alone or this compound + SoC for 4 weeks. In the subsequent 4 weeks, all patients received this compound + SoC.

  • Patient Population: 32 patients aged 0.6 to 10.9 years with CHI and persistent hypoglycemia despite SoC.

  • Intervention: Continuous subcutaneous infusion of this compound (10-70 µg/h) plus SoC.

  • Primary Outcome: The average number of self-monitored plasma glucose (SMPG) detected hypoglycemic episodes (<3.9 mmol/L) per week during weeks 2 to 4.

  • Secondary/Post-hoc Analyses: Hypoglycemia measures assessed by blinded continuous glucose monitoring (CGM).

Efficacy Results: While the primary endpoint based on SMPG did not show a statistically significant difference, post-hoc analyses of the more comprehensive CGM data revealed significant reductions in hypoglycemia.

Parameter (Weeks 2-4)This compound + SoC vs. SoC aloneEvent Rate RatioP-valueCitation(s)
SMPG-detected Hypoglycemia No statistically significant difference0.850.5028
CGM-detected Hypoglycemia (<3.9 mmol/L) 43% reduction0.570.0029
Other CGM Hypoglycemia Measures 37% to 61% reduction--

SMPG: Self-Monitored Plasma Glucose; CGM: Continuous Glucose Monitoring; SoC: Standard of Care

The discrepancy between SMPG and CGM results may be due to detection bias, as the continuous nature of CGM provides a more complete glycemic profile. The clinically meaningful reductions in multiple CGM-recorded hypoglycemia measures support the potential of this compound as a treatment for CHI in this age group.

Safety and Tolerability

Across clinical trials, this compound has been reported as generally safe and well-tolerated. The safety profile is consistent with the known class effects of glucagon.

  • Most Frequent Adverse Events: The most commonly reported treatment-emergent adverse events were gastrointestinal (e.g., nausea, vomiting) and skin-related issues (e.g., injection site reactions).

  • Serious Adverse Events: No serious adverse events were reported in the infant trial.

Long-term safety is being evaluated in ongoing extension studies, with 42 out of 44 participants from the initial Phase 3 trials continuing into the extension phase.

Logical Framework: this compound's Role in CHI Management

The core problem in CHI is insulin-driven hypoglycemia. This compound intervenes by providing a counter-regulatory stimulus, independent of the defective β-cell regulation.

Logical_Relationship cluster_problem Pathophysiology of CHI cluster_intervention Therapeutic Intervention cluster_outcome Clinical Outcome CHI Congenital Hyperinsulinism (Genetic Defect) Insulin Excessive, Unregulated Insulin Secretion CHI->Insulin Leads to Hypoglycemia Persistent & Severe Hypoglycemia Insulin->Hypoglycemia Causes HepaticGlucose Increases Hepatic Glucose Production Insulin->HepaticGlucose Counteracts effect of BrainDamage Risk of Neurological Damage Hypoglycemia->BrainDamage Creates This compound This compound (Continuous SC Infusion) GlucagonReceptor Activates Hepatic Glucagon Receptors This compound->GlucagonReceptor Mechanism GlucagonReceptor->HepaticGlucose Euglycemia Maintenance of Euglycemia HepaticGlucose->Euglycemia Helps achieve ReducedGIR Reduced Need for IV Glucose Euglycemia->ReducedGIR ReducedHypo Reduced Frequency/ Severity of Hypoglycemia Euglycemia->ReducedHypo ImprovedOutcome Potential for Improved Neurodevelopmental Outcome ReducedGIR->ImprovedOutcome Contributes to ReducedHypo->ImprovedOutcome Contributes to

Caption: Logical framework of this compound's intervention in CHI.

Conclusion and Future Directions

The exploratory research on this compound for congenital hyperinsulinism has yielded promising results. Clinical data strongly support its efficacy in reducing dependence on intravenous glucose in infants and decreasing hypoglycemic events in children. Its stable, liquid formulation allows for continuous subcutaneous delivery, representing a significant potential advancement over current management strategies.

Ongoing long-term extension studies will be critical for providing comprehensive data on the sustained efficacy and safety of this compound. While regulatory reviews are ongoing, this compound has the potential to become the first medicine specifically developed and approved for this ultra-rare and serious condition in decades, offering a new therapeutic option for patients, families, and clinicians.

Methodological & Application

Dasiglucagon Subcutaneous Injection: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of Dasiglucagon, a next-generation glucagon (B607659) analog, for research purposes. This document includes summaries of key quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical research settings, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a stable glucagon analog composed of 29 amino acids with seven substitutions to enhance its physical and chemical stability in an aqueous solution.[1][2] This allows for a ready-to-use liquid formulation, eliminating the need for reconstitution prior to administration, a significant advantage in the emergency treatment of severe hypoglycemia.[2][3] this compound acts as a glucagon receptor agonist, stimulating the liver to release glucose and thereby rapidly increasing blood glucose levels.[4][5] It is approved for the treatment of severe hypoglycemia in patients with diabetes aged six years and older.[1][6]

Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of subcutaneously administered this compound from clinical trials in patients with type 1 diabetes.

Table 1: Pharmacokinetic Profile of Subcutaneous this compound (0.6 mg) in Adults with Type 1 Diabetes
ParameterValueReference
Mean Peak Plasma Concentration (Cmax)~1510 pmol/L (5107 pg/mL)[7]
Median Time to Peak Plasma Concentration (tmax)~35 minutes[7][8]
Apparent Volume of Distribution47 L[7]
Half-life (t1/2)~30 minutes (0.5 hours)[7][8]
Data from studies involving subcutaneous injection of 0.6 mg this compound in adults with type 1 diabetes.
Table 2: Pharmacodynamic Profile of Subcutaneous this compound (0.6 mg) in Adults with Type 1 Diabetes During Insulin-Induced Hypoglycemia
ParameterThis compound (0.6 mg)PlaceboReconstituted Glucagon (1 mg)Reference
Median Time to Plasma Glucose Recovery*10 minutes40 minutes12 minutes[9][10]
Participants Achieving Recovery within 15 min99%2%95%[9][10]
Participants Achieving Recovery within 20 min99%--[2]
Plasma glucose recovery is defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[9][10]

Signaling Pathway

This compound exerts its effect by binding to and activating the glucagon receptor, a G-protein coupled receptor predominantly found on hepatocytes.[1][4] This initiates a signaling cascade that results in increased hepatic glucose output.

Dasiglucagon_Signaling_Pathway This compound This compound GlucagonReceptor Glucagon Receptor (GPCR) This compound->GlucagonReceptor G_Protein Gsα/Gq GlucagonReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates PhK Phosphorylase Kinase PKA->PhK activates Gene_Expression Gene Expression (PEPCK, G6Pase) PKA->Gene_Expression promotes GlycogenPhosphorylase Glycogen Phosphorylase PhK->GlycogenPhosphorylase activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose) GlycogenPhosphorylase->Glycogenolysis catalyzes Glucose_Release Increased Hepatic Glucose Release Glycogenolysis->Glucose_Release Gluconeogenesis Gluconeogenesis Gene_Expression->Gluconeogenesis leads to Gluconeogenesis->Glucose_Release

Caption: this compound signaling pathway in hepatocytes.

Experimental Protocols

Preclinical Research Protocol: Evaluation in a Rat Model of Insulin-Induced Hypoglycemia

This protocol outlines a method for assessing the pharmacodynamic effect of subcutaneously administered this compound in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

2. Materials:

  • This compound (ready-to-use aqueous solution).

  • Regular human insulin (B600854) (e.g., Humulin R).

  • Saline (0.9% NaCl) for control injections.

  • Handheld glucometer and test strips.

  • Restrainers appropriate for rat size.

  • Sterile syringes (e.g., 27G insulin syringes) and needles.

  • Blood collection tubes (e.g., EDTA-coated microtubes).

3. Experimental Workflow:

Preclinical_Workflow Acclimatization 1. Acclimatization (≥3 days) Fasting 2. Fasting (Overnight, ~12h) Acclimatization->Fasting Baseline_BG 3. Baseline Blood Glucose (t = -30 min) Fasting->Baseline_BG Induce_Hypo 4. Induce Hypoglycemia (Insulin SC/IP) Baseline_BG->Induce_Hypo Monitor_BG 5. Monitor Blood Glucose (Every 15 min) Induce_Hypo->Monitor_BG Dosing 6. Administer Treatment (this compound/Vehicle SC) when BG < 70 mg/dL Monitor_BG->Dosing Post_Dose_BG 7. Post-Dose Blood Sampling (Frequent intervals, e.g., 5, 10, 15, 30, 60, 90 min) Dosing->Post_Dose_BG Analysis 8. Data Analysis (Glucose curves, AUC) Post_Dose_BG->Analysis

Caption: Preclinical experimental workflow for this compound.

4. Detailed Procedure:

  • Acclimatization and Fasting: Acclimate rats to handling and restraint for several days prior to the experiment. Fast animals overnight (approximately 12 hours) with free access to water to ensure stable baseline glucose levels.

  • Baseline Blood Glucose: Restrain the rat and obtain a baseline blood sample from the tail vein for glucose measurement (t = -30 min).

  • Induction of Hypoglycemia: Administer a subcutaneous or intraperitoneal injection of insulin. The dose should be optimized in pilot studies to reliably induce hypoglycemia (e.g., blood glucose < 70 mg/dL) within a reasonable timeframe (e.g., 60-90 minutes).

  • Blood Glucose Monitoring: Monitor blood glucose every 15 minutes after insulin administration.

  • Treatment Administration: Once hypoglycemia is confirmed (blood glucose < 70 mg/dL), administer a subcutaneous injection of either this compound (at the desired dose, e.g., 0.6 mg/kg) or vehicle (saline) into the interscapular region.

  • Post-Dose Blood Sampling: Collect blood samples at frequent intervals post-treatment (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) to profile the glycemic response.

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose response and the time to reach a predefined glucose recovery level.

Clinical Research Protocol: Phase 3 Trial Design for Severe Hypoglycemia

This protocol is based on the design of pivotal Phase 3 clinical trials for this compound in adults with type 1 diabetes.[2][9][10]

1. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group trial.

2. Participant Population:

  • Adults with a diagnosis of type 1 diabetes.

  • Inclusion criteria may include stable insulin therapy and HbA1c below a certain threshold (e.g., <10%).[2]

  • Exclusion criteria may include a history of severe hypoglycemia with seizure within the preceding year.[2]

3. Materials:

  • This compound (0.6 mg in a pre-filled syringe or autoinjector).[2][11]

  • Placebo (in a matching delivery device).

  • Reconstituted lyophilized glucagon (1 mg, as a reference).[2]

  • Intravenous (IV) insulin for hypoglycemia induction.

  • IV glucose for rescue treatment.

  • Calibrated glucose analyzers for plasma glucose measurement.

4. Experimental Workflow:

Clinical_Workflow Screening 1. Participant Screening & Informed Consent Admission 2. Admission to Clinical Research Unit Screening->Admission Induce_Hypo 3. Controlled Hypoglycemia (IV Insulin Infusion) Admission->Induce_Hypo Confirm_Hypo 4. Confirm Plasma Glucose in Hypoglycemic Range Induce_Hypo->Confirm_Hypo Randomization 5. Randomization (2:1:1 this compound:Placebo:Glucagon) Confirm_Hypo->Randomization Dosing 6. Subcutaneous Injection (Abdomen, Buttocks, or Thigh) Randomization->Dosing Assess_Recovery 7. Assess Primary Endpoint (Time to Plasma Glucose Recovery) Dosing->Assess_Recovery Monitoring 8. Safety Monitoring (Adverse Events, Vital Signs) Assess_Recovery->Monitoring

References

Cell-based Assays for Determining Dasiglucagon Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasiglucagon is a novel and stable analog of human glucagon (B607659), engineered for improved solubility and stability in aqueous solution.[1][2] As a glucagon receptor (GCGR) agonist, this compound mimics the physiological effects of endogenous glucagon by binding to and activating the GCGR, a G-protein coupled receptor (GPCR). This activation stimulates the downstream signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling pathway ultimately results in increased glycogenolysis and gluconeogenesis in the liver, leading to a rise in blood glucose levels.

These application notes provide detailed protocols for in vitro cell-based assays to quantify the biological activity of this compound. The described methods are essential for researchers involved in the discovery and development of glucagon receptor agonists, enabling the determination of compound potency and efficacy in a controlled cellular environment. The primary assays detailed are the cAMP accumulation assay and the CRE-luciferase reporter assay, both of which are robust methods for assessing the activation of the GCGR signaling pathway.

Signaling Pathway of this compound

This compound exerts its biological effect by activating the glucagon receptor, which initiates a well-defined signaling cascade. The binding of this compound to the GCGR triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP from ATP. The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins involved in glucose metabolism.

Dasiglucagon_Signaling_Pathway This compound This compound GCGR Glucagon Receptor (GCGR) This compound->GCGR Gs Gs Protein GCGR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Glycogenolysis, Gluconeogenesis) PKA->Cellular_Response phosphorylates targets

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in comparison to native glucagon at the human glucagon receptor. The data is derived from cell-based assays measuring the half-maximal effective concentration (EC50).

CompoundTarget ReceptorCell LineAssay TypeAverage EC50 (pM)Reference
This compound Human GCGRNot SpecifiedNot Specified132[4]
Native Glucagon Human GCGRNot SpecifiedNot Specified122[4]

Note: The specific cell line and assay type for these EC50 values were not detailed in the cited source, but they represent functional, cell-based readouts of GCGR activation.

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to quantify the amount of intracellular cAMP produced in response to this compound stimulation in a cell line stably expressing the human glucagon receptor.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed CHO-K1/hGCGR cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add this compound to cells Incubate_24h->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Incubate_30min Incubate for 30 minutes Add_this compound->Incubate_30min Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_30min->Lyse_Cells Measure_Signal Measure signal (e.g., HTRF) Lyse_Cells->Measure_Signal

cAMP Accumulation Assay Workflow

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR).

  • Culture Medium: Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • This compound: Prepare a stock solution in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution in assay buffer.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.

Procedure:

  • Cell Seeding:

    • Culture CHO-K1/hGCGR cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • On the day of the assay, prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 1 µM).

    • Also, prepare a solution of a known GCGR agonist (e.g., native glucagon) as a positive control and assay buffer alone as a negative control.

    • Carefully remove the culture medium from the cells and wash once with assay buffer.

    • Add the this compound dilutions, positive control, and negative control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

CRE-Luciferase Reporter Assay

This assay measures the activation of the cAMP response element (CRE) by this compound, leading to the expression of a luciferase reporter gene.

Experimental Workflow:

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed HEK293/hGCGR-CRE-Luc cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add this compound to cells Incubate_24h->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Incubate_6h Incubate for 6 hours Add_this compound->Incubate_6h Add_Luciferase_Substrate Add luciferase substrate Incubate_6h->Add_Luciferase_Substrate Measure_Luminescence Measure luminescence Add_Luciferase_Substrate->Measure_Luminescence

CRE-Luciferase Reporter Assay Workflow

Materials:

  • Cell Line: HEK293 cells stably co-expressing the human glucagon receptor (hGCGR) and a CRE-luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 and Hygromycin B).

  • Assay Medium: Serum-free DMEM or Opti-MEM.

  • This compound: Prepare a stock solution and serial dilutions in assay medium.

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., ONE-Glo™ or Bright-Glo™).

  • 96-well microplates: White, opaque plates for luminescence measurements.

Procedure:

  • Cell Seeding:

    • Culture the HEK293/hGCGR-CRE-Luc cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • On the day of the assay, replace the culture medium with serum-free assay medium and incubate for 2-4 hours to reduce background signaling.

    • Prepare a serial dilution of this compound in assay medium.

    • Add the this compound dilutions to the respective wells. Include a positive control (e.g., native glucagon or forskolin) and a negative control (assay medium alone).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to allow for luciferase gene expression.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Normalize the data to the response of the positive control.

    • Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Application Notes and Protocols for the Quantification of Dasiglucagon in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate and precise quantification of dasiglucagon, a glucagon (B607659) analog, in plasma samples. The methodologies outlined are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies in the development of this therapeutic agent. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, and a general protocol for an Immunoassay, which can be adapted for high-throughput screening.

Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules and peptides in complex biological matrices due to its high specificity and sensitivity.

Experimental Protocol

1. Plasma Sample Collection and Handling:

  • Collect whole blood samples in tubes containing K2-EDTA as an anticoagulant.

  • Centrifuge the blood samples at a controlled temperature (e.g., 4°C) to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis to ensure the stability of the analyte.

  • Minimize freeze-thaw cycles.

2. Sample Preparation (Solid-Phase Extraction - SPE): This protocol utilizes a combination of protein precipitation and solid-phase extraction to isolate this compound from plasma proteins and other interfering substances.[1]

  • Protein Precipitation:

    • To 250 µL of plasma sample, add a stable isotope-labeled internal standard (SIL-IS) of this compound.

    • Add ethanol (B145695) to precipitate the plasma proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE plate with appropriate solvents.

    • Load the supernatant from the protein precipitation step onto the SPE plate.

    • Wash the plate with glycine (B1666218) buffer followed by organic solvents to remove interfering substances.[2]

    • Elute this compound using a solution of ammonia (B1221849) hydroxide (B78521) in an organic solvent.[2]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution, such as 25% acetonitrile (B52724) with formic acid.[2]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 analytical column (e.g., Agilent Technologies Zorbax Rapid Resolution 300SB-C18, 50 x 2.1 mm, 3.5 µm) is suitable for separation.[2]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is commonly used.

  • Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its SIL-IS should be determined and optimized.

Data Presentation: Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for a this compound LC-MS/MS assay in human plasma, in accordance with FDA guidelines.[3][4]

ParameterTypical Acceptance CriteriaExample Performance
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision ≤ 20% CV; Accuracy within ±20% of nominal value.10.0 pmol/L[5][6]
Calibration Curve Range At least 6 non-zero standards; Correlation coefficient (r²) > 0.99.10.0 - 10,000 pmol/L
Intra-Assay Precision (%CV) ≤ 15% for QC samples (Low, Mid, High); ≤ 20% for LLOQ QC.< 10%
Inter-Assay Precision (%CV) ≤ 15% for QC samples (Low, Mid, High); ≤ 20% for LLOQ QC.< 12%
Intra-Assay Accuracy (% Bias) Within ±15% for QC samples (Low, Mid, High); Within ±20% for LLOQ QC.Within ±10%
Inter-Assay Accuracy (% Bias) Within ±15% for QC samples (Low, Mid, High); Within ±20% for LLOQ QC.Within ±12%
Recovery Consistent, precise, and reproducible.> 85%
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.Minimal to no effect observed.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration within ±15% of initial concentration.Stable for at least 3 freeze-thaw cycles and for extended periods at -20°C.

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis CollectBlood Collect Blood (K2-EDTA) Centrifuge Centrifuge to separate plasma CollectBlood->Centrifuge Store Store Plasma at -20°C Centrifuge->Store AddIS Add Internal Standard Store->AddIS Precipitate Protein Precipitation (Ethanol) AddIS->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify dasiglucagon_signaling cluster_cell Hepatocyte This compound This compound GCGR Glucagon Receptor (GPCR) This compound->GCGR Binds G_Protein G Protein (Gs/Gq) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose Glucose Release Glycogenolysis->Glucose Gluconeogenesis->Glucose

References

Application Notes and Protocols for Dasiglucagon Administration in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dasiglucagon, a stable glucagon (B607659) analog, in rodent models of diabetes. This document includes detailed experimental protocols for inducing diabetes and hypoglycemia in rodents, quantitative data on the pharmacokinetics and pharmacodynamics of this compound, and a visualization of its signaling pathway.

Introduction

This compound is a novel glucagon analog with enhanced solubility and stability in aqueous solution compared to native glucagon.[1][2] It is composed of 29 amino acids with seven substitutions that contribute to its improved physicochemical properties, eliminating the need for reconstitution before administration.[2][3] this compound acts as a glucagon receptor (GCGR) agonist, stimulating the release of glucose from hepatic glycogen (B147801) stores, and is being investigated for the treatment of severe hypoglycemia.[3][4] Rodent models of diabetes are crucial for the preclinical evaluation of this compound's efficacy and safety.

Mechanism of Action

This compound mimics the physiological action of endogenous glucagon. Upon subcutaneous administration, it binds to glucagon receptors, primarily on hepatocytes. This binding activates a G-protein coupled receptor signaling cascade, leading to the activation of adenylyl cyclase.[3][5] This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][6] Activated PKA then phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[5][6]

This compound Signaling Pathway in Hepatocytes

Dasiglucagon_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor (GPCR) This compound->GCGR Binds to G_protein G Protein (Gs) GCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Glycogen_Phosphorylase_inactive Inactive Glycogen Phosphorylase PKA_active->Glycogen_Phosphorylase_inactive Phosphorylates Glycogen Glycogen Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Breaks down Active Glycogen Phosphorylase Glucose Glucose (Released into blood) Glucose_1_P->Glucose Glycogen_Phosphorylase_active Active Glycogen Phosphorylase Glycogen_Phosphorylase_inactive->Glycogen_Phosphorylase_active

This compound signaling cascade in hepatocytes.

Experimental Protocols

Induction of Type 1 Diabetes Mellitus using Streptozotocin (STZ) in Rats

This protocol describes the chemical induction of type 1 diabetes in rats using streptozotocin, a cytotoxic agent that selectively destroys pancreatic β-cells.[7]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Sterile syringes and needles

  • Blood glucose monitoring system

  • 10% sucrose (B13894) solution

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration. A commonly used dose for inducing severe hyperglycemia is a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 40-65 mg/kg body weight.[7][8]

  • STZ Administration: Administer the freshly prepared STZ solution to the rats. Intravenous injection is reported to produce more stable hyperglycemia.[8]

  • Post-injection Care: To prevent fatal hypoglycemia within the first 24 hours post-STZ injection, replace drinking water with a 10% sucrose solution for 48 hours.[7]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic and can be used for further studies.[9]

  • Monitoring: Continue to monitor blood glucose levels and the general health of the diabetic rats regularly.

Induction of Hypoglycemia in Diabetic Rats

This protocol outlines the procedure for inducing a controlled hypoglycemic state in diabetic rats, which is essential for testing the efficacy of rescue agents like this compound.[4]

Materials:

  • Diabetic rats (induced by STZ as described above)

  • Regular human insulin (B600854)

  • Sterile saline

  • Blood glucose monitoring system

  • This compound or vehicle control

Procedure:

  • Fasting: Fast the diabetic rats for a period of 4-6 hours before the experiment, with free access to water.

  • Insulin Administration: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of insulin to induce hypoglycemia. The dose will need to be optimized based on the severity of diabetes and the desired level of hypoglycemia.

  • Blood Glucose Monitoring: Monitor blood glucose levels frequently (e.g., every 15-30 minutes) to track the onset and nadir of hypoglycemia. A target blood glucose level of < 3.7 mM is often used to define a hypoglycemic state.[4]

  • This compound Administration: Once hypoglycemia is established, administer a single subcutaneous dose of this compound or vehicle control.[4] Dose-ranging studies in rats have used doses from 0.003 to 0.068 mg/kg.[4]

  • Efficacy Assessment: Continue to monitor blood glucose levels at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) post-dasiglucagon administration to determine the time to glycemic recovery and the duration of action.[4]

Experimental Workflow for this compound Efficacy Testing in Hypoglycemic Rats

workflow start Start: Diabetic Rat Model (STZ-induced) fasting Fasting (4-6 hours) start->fasting insulin Induce Hypoglycemia (Insulin Injection) fasting->insulin monitor_hypo Monitor Blood Glucose (Confirm Hypoglycemia) insulin->monitor_hypo randomize Randomize into Treatment Groups monitor_hypo->randomize treat_dasi Administer this compound (s.c.) randomize->treat_dasi Group 1 treat_vehicle Administer Vehicle (s.c.) randomize->treat_vehicle Group 2 monitor_recovery Monitor Blood Glucose Recovery (Multiple Time Points) treat_dasi->monitor_recovery treat_vehicle->monitor_recovery data_analysis Data Analysis (Time to recovery, Glucose AUC) monitor_recovery->data_analysis end End data_analysis->end

Workflow for testing this compound efficacy.

Quantitative Data from Rodent Studies

The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Subcutaneous Administration
SpeciesDoseTmax (min)CmaxBioavailability vs. Native GlucagonHalf-life
Mouse-10 - 40-2-3 times higherShort
Rat-10 - 40Dose-proportional increase2-3 times higherShort

Data compiled from FDA reports.[4] Tmax and Cmax values were noted to be dose-proportional, but specific values for each dose were not provided in a consolidated table in the source documents.

Table 2: Pharmacodynamic Effects of this compound in Insulin-Induced Hypoglycemic Rats
This compound Dose (nmol/kg)Peak Blood Glucose IncreaseTime to Maximal Effect (min)
1Dose-related20 - 30
20Dose-related20 - 30

Data extracted from FDA reports describing a rapid, dose-related increase in blood glucose.[4]

Table 3: Comparison of this compound and Native Glucagon in Normoglycemic Rats
ParameterThis compoundNative Glucagon
Doses (nmol/kg) 0.5 - 202 - 60
Onset of Action RapidRapid
Time to Max Effect < 1 hour< 1 hour
Duration of Action More prolongedShorter
Blood Glucose AUC LargerSmaller

This table provides a qualitative and semi-quantitative comparison based on findings that this compound has a more prolonged effect on blood glucose as demonstrated by a larger area under the curve (AUC) at equimolar doses.[4]

Conclusion

This compound has demonstrated rapid and effective reversal of hypoglycemia in rodent models of diabetes.[1][4] Its improved stability and solubility offer significant advantages over conventional glucagon formulations.[1] The protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel treatments for severe hypoglycemia. The use of standardized rodent models, such as the STZ-induced diabetic rat and the insulin-induced hypoglycemia model, is essential for the continued investigation and development of glucagon analogs like this compound.

References

Application Notes and Protocols: Glucagon Receptor Binding Affinity Assay for Dasiglucagon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasiglucagon is a novel analog of human glucagon (B607659), engineered with seven amino acid substitutions to enhance its chemical and physical stability in aqueous solution.[1][2] This increased stability allows for a ready-to-use formulation, overcoming the need for reconstitution required by conventional glucagon preparations.[3] this compound exerts its pharmacological effect by acting as an agonist at glucagon receptors (GCGR), which are G-protein coupled receptors predominantly expressed in the liver.[4] Binding of this compound to the GCGR activates adenylyl cyclase through Gsα and Gq proteins, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade stimulates glycogenolysis and gluconeogenesis, resulting in an increase in blood glucose levels.[4]

The primary clinical indication for this compound is the treatment of severe hypoglycemia in patients with diabetes.[4] Accurate characterization of the binding affinity of this compound to the human glucagon receptor is a critical step in its preclinical and clinical development. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human glucagon receptor.

Mechanism of Action: Glucagon Receptor Signaling Pathway

This compound mimics the action of endogenous glucagon by binding to the glucagon receptor, a Class B G-protein coupled receptor. This interaction initiates a signaling cascade that ultimately leads to increased blood glucose.

Glucagon Receptor Signaling Pathway Glucagon Receptor Signaling Pathway This compound This compound GCGR Glucagon Receptor (GCGR) This compound->GCGR Binds to G_protein Gs/Gq Protein GCGR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_release Increased Blood Glucose Glycogenolysis->Glucose_release Gluconeogenesis->Glucose_release Experimental Workflow Competitive Binding Assay Workflow Prepare_Reagents Prepare Reagents (Buffers, Ligands, Membranes) Plate_Setup Set up 96-well Plate (Total, NSB, Test Compound Dilutions) Prepare_Reagents->Plate_Setup Add_Radioligand Add Radioligand ([¹²⁵I]Glucagon) to all wells Plate_Setup->Add_Radioligand Add_Membranes Add hGCGR Membranes to initiate binding Add_Radioligand->Add_Membranes Incubate Incubate (e.g., 60 min at 25°C) Add_Membranes->Incubate Filter_Wash Filter and Wash to separate bound from free ligand Incubate->Filter_Wash Count Scintillation Counting to measure bound radioactivity Filter_Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze

References

Application Notes and Protocols for Dasiglucagon in Insulin-Induced Hypoglycemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dasiglucagon, a next-generation glucagon (B607659) analog, in research settings, particularly for studies involving insulin-induced hypoglycemia. Detailed protocols and data summaries are included to facilitate the design and execution of relevant experiments.

Introduction to this compound

This compound is a glucagon analog composed of 29 amino acids with seven substitutions compared to native glucagon.[1][2] These modifications enhance its physical and chemical stability in an aqueous solution, eliminating the need for reconstitution before administration.[1][2][3] this compound acts as a glucagon receptor agonist, mimicking the action of endogenous glucagon to increase blood glucose levels by stimulating hepatic glycogenolysis.[4][5] Its ready-to-use formulation offers a significant advantage in both clinical and research settings for the rapid and reliable treatment of severe hypoglycemia.[1][6][7]

Mechanism of Action

This compound exerts its antihyperglycemic effect by binding to glucagon receptors on hepatocytes.[4] This binding activates G proteins (Gsα and Gq), which in turn stimulates adenylate cyclase.[5] Activated adenylate cyclase increases intracellular levels of cyclic AMP (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates glycogen (B147801) phosphorylase.[4] Glycogen phosphorylase catalyzes the breakdown of glycogen into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[4]

Dasiglucagon_Signaling_Pathway cluster_cell Hepatocyte This compound This compound GlucagonReceptor Glucagon Receptor (GPCR) This compound->GlucagonReceptor G_Protein G Protein (Gsα/Gq) GlucagonReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates GlycogenPhosphorylase_inactive Glycogen Phosphorylase (inactive) PKA->GlycogenPhosphorylase_inactive phosphorylates GlycogenPhosphorylase_active Glycogen Phosphorylase (active) Glycogen Glycogen GlycogenPhosphorylase_active->Glycogen breaks down Glucose1P Glucose-1-Phosphate Glycogen->Glucose1P Glucose Glucose Glucose1P->Glucose converted to Glucose_out Glucose (Bloodstream) Glucose->Glucose_out Released

This compound signaling pathway in a hepatocyte.

Efficacy in Insulin-Induced Hypoglycemia

Clinical trials have demonstrated the rapid and effective action of this compound in reversing insulin-induced hypoglycemia in adults, adolescents, and children with type 1 diabetes.[1][8]

Summary of Clinical Trial Data

The following tables summarize key efficacy data from a pivotal phase 3 clinical trial comparing a single subcutaneous dose of 0.6 mg this compound to placebo and 1 mg reconstituted glucagon in adults with type 1 diabetes during controlled insulin-induced hypoglycemia.[1][9]

Table 1: Time to Plasma Glucose Recovery

Treatment GroupMedian Time to Recovery (95% CI) [min]
This compound (0.6 mg)10 (10, 10)
Placebo40 (30, 40)
Reconstituted Glucagon (1 mg)12 (10, 12)

Recovery was defined as an increase in plasma glucose of ≥20 mg/dL from baseline without rescue intravenous glucose.[1]

Table 2: Proportion of Participants Achieving Plasma Glucose Recovery

Time PointThis compound (0.6 mg)PlaceboReconstituted Glucagon (1 mg)
Within 10 min65%0%49%
Within 15 min99%2%95%
Within 20 min99%-98%

Data from a phase 3 randomized, double-blind clinical trial.[1]

Table 3: Mean Plasma Glucose Increase from Baseline

Time PointThis compound (0.6 mg) [mg/dL]Placebo [mg/dL]Reconstituted Glucagon (1 mg) [mg/dL]
30 min90.919.188.5

Mean increase in plasma glucose from baseline with 95% CIs.[2]

Experimental Protocols

Animal Models of Insulin-Induced Hypoglycemia

For preclinical studies, insulin-induced hypoglycemia can be established in various animal models. Rodent models, such as rats and mice, are commonly used.[10][11] Streptozotocin (STZ)-induced diabetic models are often employed to mimic type 1 diabetes before inducing acute hypoglycemia with insulin (B600854).[11] In these models, a single subcutaneous injection of this compound has been shown to produce a rapid, dose-related increase in blood glucose levels.[10]

Human Clinical Research: Hyperinsulinemic-Hypoglycemic Clamp Technique

The hyperinsulinemic-hypoglycemic clamp is the gold standard method for inducing and maintaining a specific level of hypoglycemia in a controlled clinical research setting.[12][13] This technique allows for the precise evaluation of the pharmacokinetics and pharmacodynamics of antihypoglycemic agents like this compound.[14]

Objective: To induce a controlled state of hypoglycemia to assess the efficacy and safety of this compound.

Materials:

  • This compound for injection (e.g., 0.6 mg in a ready-to-use aqueous formulation)[1]

  • Placebo (vehicle control)[1]

  • Reconstituted lyophilized glucagon (as a comparator, e.g., 1 mg)[1]

  • Human regular insulin for intravenous infusion

  • 20% dextrose solution for intravenous infusion

  • Saline solution

  • Infusion pumps

  • Blood glucose monitoring system (e.g., YSI analyzer)

  • Equipment for intravenous access (catheters, tubing, etc.)

  • Blood collection supplies

Protocol Outline:

  • Participant Preparation: Participants should fast overnight.[8] For individuals with diabetes, their usual insulin therapy is discontinued (B1498344) prior to the clamp procedure according to a predefined schedule.[8]

  • Intravenous Access: Establish intravenous access in both arms. One arm is used for the infusion of insulin and dextrose, while the other is used for blood sampling. To obtain arterialized venous blood, the sampling hand may be warmed.[13]

  • Euglycemic Clamp (Baseline): An initial intravenous insulin infusion is started to achieve a state of hyperinsulinemia. A variable infusion of 20% dextrose is used to maintain euglycemia (e.g., at a target of 90 mg/dL).[12]

  • Induction of Hypoglycemia: The dextrose infusion rate is reduced to allow plasma glucose to decrease to a prespecified hypoglycemic target (e.g., <65 mg/dL or a specific target like 54 mg/dL).[8][15] This target is then maintained for a defined period by adjusting the dextrose infusion.

  • Drug Administration: Once a stable period of hypoglycemia is confirmed, the investigational product (this compound, placebo, or comparator) is administered as a single subcutaneous injection.[1] The timing of administration is considered time zero for efficacy assessments.

  • Post-Dose Monitoring:

    • Plasma glucose is monitored at frequent, predefined intervals (e.g., every 2-5 minutes initially, then less frequently) to determine the time to recovery.[8]

    • Blood samples are collected at various time points to assess pharmacokinetic profiles of this compound and pharmacodynamic markers.[8]

    • Safety parameters, including vital signs and adverse events (e.g., nausea, vomiting), are monitored throughout the procedure.[1]

  • Recovery and Termination: The primary endpoint is typically the time to a predefined plasma glucose recovery (e.g., an increase of ≥20 mg/dL from the pre-dose level).[1] Intravenous rescue glucose is administered if a participant does not achieve recovery within a specified timeframe or experiences severe hypoglycemic symptoms.[8] The insulin infusion is terminated at the end of the clamp procedure.

Hypoglycemic_Clamp_Workflow cluster_prep Preparation cluster_clamp Clamp Procedure cluster_endpoint Endpoint & Recovery Fasting Overnight Fasting IV_Access Establish IV Access (Infusion & Sampling) Fasting->IV_Access Euglycemia Euglycemic Clamp: IV Insulin + Dextrose Infusion (Maintain Euglycemia) IV_Access->Euglycemia Hypoglycemia_Induction Induce Hypoglycemia: Reduce Dextrose Infusion Euglycemia->Hypoglycemia_Induction Hypoglycemia_Maintenance Maintain Hypoglycemic Target Hypoglycemia_Induction->Hypoglycemia_Maintenance Drug_Admin Administer this compound/ Placebo/Comparator (SC) Hypoglycemia_Maintenance->Drug_Admin Monitoring Post-Dose Monitoring: - Frequent PG Sampling - PK/PD Blood Draws - Safety Assessments Drug_Admin->Monitoring Recovery_Check Assess PG Recovery (e.g., ΔPG ≥ 20 mg/dL) Monitoring->Recovery_Check Rescue_Glucose Administer IV Rescue Glucose Recovery_Check->Rescue_Glucose No / Clinically Indicated End_Procedure Terminate Clamp Procedure Recovery_Check->End_Procedure Yes Rescue_Glucose->End_Procedure

Workflow for a hyperinsulinemic-hypoglycemic clamp study.

Formulation and Stability

This compound is supplied as a ready-to-use aqueous solution for subcutaneous injection, which is a key advantage over traditional glucagon formulations that require reconstitution.[3][7] The formulation contains this compound, tromethamine, sodium chloride, and water.[10] This enhanced stability is due to seven amino acid substitutions that reduce the tendency for aggregation in aqueous solutions.[16][17] Researchers should adhere to the storage and handling instructions provided by the manufacturer to ensure the integrity of the product.

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated, with a safety profile comparable to that of reconstituted glucagon.[1] The most frequently reported adverse events are nausea and vomiting, which are known side effects of glucagon treatment.[1][7] Other reported adverse events include headache and injection site pain.[18]

Conclusion

This compound is a valuable tool for researchers studying hypoglycemia and the counter-regulatory mechanisms involved. Its rapid onset of action, efficacy in reversing insulin-induced hypoglycemia, and convenient ready-to-use formulation make it a reliable agent for both preclinical and clinical research. The protocols and data presented here provide a foundation for designing robust experiments to further investigate the therapeutic potential of this compound and related compounds.

References

Applikationshinweise und Protokolle für die Formulierung von Dasiglucagon zur kontinuierlichen subkutanen Infusion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dasiglucagon ist ein Analogon des humanen Glucagons, das mit sieben Aminosäuresubstitutionen entwickelt wurde, um seine physikalische und chemische Stabilität in wässrigen Lösungen zu verbessern.[1] Diese verbesserte Stabilität ermöglicht die Entwicklung einer gebrauchsfertigen Formulierung, die für die kontinuierliche subkutane Infusion (CSII) mittels einer Infusionspumpe geeignet ist, was einen bedeutenden Fortschritt in der Behandlung von Erkrankungen wie dem angeborenen Hyperinsulinismus (CHI) darstellt.[2][3] Diese Applikationshinweise bieten detaillierte Protokolle und Daten zur Formulierung von this compound für die CSII.

Formulierungseigenschaften

Die für die subkutane Injektion zugelassene Formulierung von this compound (ZEGALOGUE®) dient als Grundlage für die Infusionsanwendungen. Für klinische Studien zur kontinuierlichen Infusion wurde eine höher konzentrierte Formulierung verwendet.

Tabelle 1: Zusammensetzung der this compound-Formulierungen

BestandteilKonzentration (Einzeldosis-Injektion)Konzentration (Klinische Studien zur Infusion)Funktion
This compound1 mg/mL (als Hydrochlorid)4 mg/mLWirkstoff
Tromethamin3.82 mg/mLNicht spezifiziert, wahrscheinlich als PufferPuffersubstanz
Natriumchlorid6.44 mg/mLNicht spezifiziert, wahrscheinlich zur IsotonisierungIsotonisierungsmittel
Wasser für Injektionszweckeq.s.q.s.Lösungsmittel
Salzsäure/Natriumhydroxidzur pH-Einstellung auf 6.5zur pH-Einstellung auf 7.0pH-Regulierung
m-KresolNicht enthaltenEnthaltenKonservierungsmittel

Quellen:[4][5]

Wirkmechanismus und Signalweg

This compound ist ein Agonist des Glucagonrezeptors, der seine Wirkung primär in der Leber entfaltet.[6] Die Bindung an den G-Protein-gekoppelten Rezeptor (GPCR) aktiviert sowohl Gs- als auch Gq-Proteine.[7] Die Aktivierung von Gs stimuliert die Adenylatzyklase, was zu einem Anstieg des intrazellulären cyclischen Adenosinmonophosphats (cAMP) führt.[8] cAMP aktiviert die Proteinkinase A (PKA), die wiederum die Glykogenphosphorylase phosphoryliert und aktiviert, was den Abbau von Glykogen zu Glukose (Glykogenolyse) zur Folge hat.[9][10] Die Aktivierung von Gq stimuliert die Phospholipase C, was zur Freisetzung von intrazellulärem Calcium führt und ebenfalls zur Glukosefreisetzung beiträgt.[7]

Glucagon_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_cell_membrane Zellmembran cluster_intracellular Intrazellulärer Raum This compound This compound GCGR Glucagon-Rezeptor (GPCR) This compound->GCGR Bindung Gs Gs-Protein GCGR->Gs Aktivierung Gq Gq-Protein GCGR->Gq Aktivierung AC Adenylatzyklase Gs->AC Aktivierung PLC Phospholipase C Gq->PLC Aktivierung cAMP cAMP AC->cAMP Katalyse Ca2 Ca2+ PLC->Ca2 Freisetzung ATP ATP ATP->AC PKA Proteinkinase A (PKA) cAMP->PKA Aktivierung Glykogen Glykogen PKA->Glykogen Initiierung der Glykogenolyse Glukose Glukose Glykogen->Glukose Abbau zu Protocol_Preparation start Start: Materialien bereitstellen materials Materialien: - this compound-Durchstechflasche (4 mg/mL) - Sterile Spritze (z.B. 3 mL) - Nadel zur Rekonstitution - Infusionspumpen-Reservoir - 70% Isopropylalkohol-Tupfer start->materials prep_vial Durchstechflasche vorbereiten: Schutzkappe entfernen und Gummistopfen mit Alkoholtupfer desinfizieren. materials->prep_vial draw_solution Lösung aufziehen: Spritze mit dem benötigten Volumen This compound-Lösung aufziehen. prep_vial->draw_solution fill_reservoir Reservoir befüllen: This compound-Lösung langsam in das sterile Reservoir der Infusionspumpe injizieren. draw_solution->fill_reservoir remove_air Luftblasen entfernen: Sicherstellen, dass keine Luftblasen im Reservoir verbleiben. fill_reservoir->remove_air prime_pump Pumpe und Infusionsset vorbereiten: Reservoir in die Pumpe einsetzen und das Infusionsset gemäß den Herstelleranweisungen füllen (primen). remove_air->prime_pump end Ende: Pumpe ist bereit zur Anwendung prime_pump->end Protocol_In_Vivo start Start: Tiermodell vorbereiten animal_prep 1. Tiervorbereitung: - Induktion von Diabetes (z.B. mit Streptozotocin) - Implantation eines venösen Katheters für die Blutentnahme - Akklimatisierung der Tiere start->animal_prep pump_implant 2. Pumpenimplantation: - Chirurgische Implantation einer osmotischen Minipumpe oder Anschluss einer externen Pumpe über einen subkutanen Katheter animal_prep->pump_implant infusion_start 3. Beginn der Infusion: - Start der kontinuierlichen Infusion von This compound mit definierter Rate pump_implant->infusion_start sampling 4. Probenahme (PK & PD): - Blutentnahme zu definierten Zeitpunkten (z.B. 0, 1, 2, 4, 8, 12, 24 Stunden) - Messung der Plasmaglukose (PD) - Analyse der this compound-Konzentration (PK) infusion_start->sampling data_analysis 5. Datenanalyse: - Erstellung von Konzentrations-Zeit-Profilen (PK) - Erstellung von Glukose-Zeit-Profilen (PD) - Berechnung von PK/PD-Parametern sampling->data_analysis end Ende: Auswertung der Ergebnisse data_analysis->end

References

Application Notes and Protocols for In Vivo Imaging of Dasiglucagon Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasiglucagon is a stable glucagon (B607659) analog designed to rapidly increase blood glucose levels, primarily for the treatment of severe hypoglycemia.[1][2] Its mechanism of action mirrors that of endogenous glucagon, binding to glucagon receptors predominantly on hepatocytes.[1][2] This interaction triggers a signaling cascade that stimulates two primary metabolic pathways: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1][2] The net effect is a rapid release of glucose from the liver into the bloodstream.[1]

Assessing the pharmacodynamic effects of this compound in vivo requires sophisticated imaging techniques that can visualize and quantify these dynamic metabolic processes. This document provides detailed application notes and experimental protocols for several key in vivo imaging modalities suitable for evaluating the physiological impact of this compound.

This compound Signaling Pathway

This compound, a glucagon receptor agonist, initiates its effects by binding to glucagon receptors on the surface of liver cells.[1][2] This binding activates a G-protein-coupled receptor cascade, leading to the activation of adenylate cyclase.[1] Adenylate cyclase then converts ATP into cyclic AMP (cAMP), which acts as a second messenger.[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates glycogen (B147801) phosphorylase, the key enzyme responsible for glycogenolysis.[1] This cascade results in the breakdown of glycogen into glucose-1-phosphate, which is then converted to glucose-6-phosphate and finally to free glucose for release into the circulation.[1]

Dasiglucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlucagonReceptor Glucagon Receptor (GPCR) This compound->GlucagonReceptor Binds to AC Adenylate Cyclase GlucagonReceptor->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GlycogenPhosphorylase Glycogen Phosphorylase PKA->GlycogenPhosphorylase Activates Glycogenolysis Glycogenolysis GlycogenPhosphorylase->Glycogenolysis Glucose Glucose Release Glycogenolysis->Glucose

This compound signaling cascade in hepatocytes.

Magnetic Resonance Spectroscopy (MRS) for Glycogen and Glucose Metabolism

Magnetic Resonance Spectroscopy (MRS), particularly using the stable isotope Carbon-13 (¹³C), is a powerful non-invasive technique to directly quantify hepatic glycogen content and the dynamics of glycogenolysis and gluconeogenesis.[3][4]

Application Notes

¹³C-MRS can be employed to measure the baseline levels of hepatic glycogen and then monitor its depletion following the administration of this compound. By using ¹³C-labeled glucose, the synthesis of new glycogen (glycogenesis) can also be tracked. This technique provides a direct, quantitative measure of this compound's primary effect on liver glycogen stores.

Experimental Workflow: ¹³C-MRS

MRS_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalPrep Animal Preparation (e.g., fasting) CoilPlacement Positioning & ¹³C Coil Placement AnimalPrep->CoilPlacement BaselineMRS Baseline ¹³C-MRS Scan (Measure initial glycogen) CoilPlacement->BaselineMRS DasiglucagonAdmin Administer this compound BaselineMRS->DasiglucagonAdmin DynamicMRS Dynamic ¹³C-MRS Scans (Time-course of glycogen depletion) DasiglucagonAdmin->DynamicMRS SpectralAnalysis Spectral Analysis (Quantify glycogen peak) DynamicMRS->SpectralAnalysis Kinetics Calculate Rate of Glycogenolysis SpectralAnalysis->Kinetics

Workflow for ¹³C-MRS assessment of glycogenolysis.
Detailed Protocol: In Vivo ¹³C-MRS for Hepatic Glycogenolysis

  • Animal Preparation:

    • Fast adult male C57/Bl6 mice overnight to achieve a consistent baseline glycogen level.

    • Anesthetize the mouse with isoflurane (B1672236) (1-1.5%).

    • Place intravenous lines for the administration of fluids and this compound.

  • MRS Setup:

    • Position the animal within a high-field MRI scanner (e.g., 7T or 11.7T).[2]

    • Place a dual-tuned ¹H/¹³C surface coil over the liver.[2]

    • Acquire initial scout ¹H images to confirm the correct positioning over the liver.

  • Baseline ¹³C-MRS Acquisition:

    • Acquire baseline ¹³C spectra to determine the initial hepatic [1-¹³C]glycogen signal.[2]

    • Typical parameters: 30° pulse, TR = 560 ms, 800 averages, with broadband ¹H decoupling.[2]

  • This compound Administration:

    • Administer a single subcutaneous or intravenous dose of this compound. The dose should be determined based on preclinical dose-response studies.

  • Dynamic ¹³C-MRS Acquisition:

    • Immediately following this compound administration, begin continuous or sequential ¹³C-MRS acquisitions to monitor the change in the glycogen signal over time.

    • Acquire spectra every 5-10 minutes for at least 60 minutes.[2]

  • Data Analysis:

    • Process the acquired spectra to quantify the area of the [1-¹³C]glycogen peak at each time point.

    • Calculate the rate of glycogen breakdown by determining the negative slope of the ¹³C-glycogen signal intensity over time.[5]

Quantitative Data
ParameterMethodSpecies/ModelTreatmentResultCitation
Rate of Glycogen Breakdown¹³C-MRSPerfused Mouse LiverGlucagon (10 pM)Cessation of glycogen synthesis and induction of breakdown[2]
Time to Glucose RecoveryClinical TrialHumans with T1DMThis compound (0.6 mg)Median time of 10 minutes to plasma glucose increase of ≥20 mg/dL[6]
Peak Plasma Glucose IncreaseClinical TrialHumans with T1DMThis compound (0.6 mg)Mean increase of 90.9 mg/mL from baseline after 30 minutes[6]

Positron Emission Tomography (PET) for Glucose Metabolism

Positron Emission Tomography (PET) using the tracer [¹⁸F]2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG) is a standard method to visualize and quantify glucose uptake and metabolism in various tissues.[7] While this compound's primary effect is to increase hepatic glucose output, ¹⁸F-FDG PET can be used to assess the downstream consequences, such as changes in glucose uptake by peripheral tissues.

Application Notes

Dynamic ¹⁸F-FDG PET can be used to investigate how this compound-induced hyperglycemia affects glucose uptake in tissues like skeletal muscle, heart, and adipose tissue. It's important to note that glucagon itself can influence FDG uptake, potentially increasing it in skeletal muscle and decreasing it in the liver, which must be considered in the experimental design and data interpretation.[8]

Experimental Workflow: Dynamic ¹⁸F-FDG PET

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalPrep Animal Preparation (e.g., fasting, anesthesia) Catheterization Catheter Placement (for ¹⁸F-FDG & this compound) AnimalPrep->Catheterization DasiglucagonAdmin Administer this compound Catheterization->DasiglucagonAdmin FDG_Injection Inject ¹⁸F-FDG Tracer DasiglucagonAdmin->FDG_Injection DynamicPET Dynamic PET/CT Scan (e.g., 60 minutes) FDG_Injection->DynamicPET ROI_Analysis Region of Interest (ROI) Analysis (Liver, Muscle, etc.) DynamicPET->ROI_Analysis KineticModeling Kinetic Modeling (Calculate glucose uptake rates) ROI_Analysis->KineticModeling

Workflow for dynamic ¹⁸F-FDG PET imaging.
Detailed Protocol: Dynamic ¹⁸F-FDG PET for Tissue Glucose Uptake

  • Animal Preparation:

    • Fast mice for 4.5 hours prior to the experiment.[2]

    • Anesthetize the mouse with isoflurane. Maintain a constant time between induction of anesthesia and tracer injection to minimize variability.[2]

    • Place an intravenous catheter for ¹⁸F-FDG and this compound administration.[2]

  • This compound Administration:

    • Administer a single subcutaneous or intravenous dose of this compound.

  • PET/CT Imaging:

    • Position the animal in a micro-PET/CT scanner.

    • Commence the PET scan immediately before a bolus injection of ¹⁸F-FDG (e.g., 10 MBq).[2]

    • Perform a dynamic PET scan for 60 minutes.[9]

    • Following the PET scan, perform a CT scan for anatomical co-registration.[2]

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Draw regions of interest (ROIs) on the co-registered CT images for the liver, skeletal muscle (e.g., gastrocnemius), heart, and major blood vessels (for input function).[2]

    • Generate time-activity curves for each ROI.

    • Apply a two-tissue compartment model with a dual blood input function (for liver) to calculate kinetic parameters such as K₁, k₂, k₃, and k₄, which represent the rates of tracer transport and phosphorylation.[9]

Quantitative Data
ParameterMethodSpecies/ModelTreatmentResultCitation
Skeletal Muscle FDG Uptake (SUV)¹⁸F-FDG PET/CTHumansGlucagon (0.5 mg)Significantly higher SUV in gluteal muscle compared to control[8]
Liver FDG Uptake (SUV)¹⁸F-FDG PET/CTHumansGlucagon (0.5 mg)Significantly lower SUV in the liver compared to control[8]

Fluorescence Imaging for Cellular and Microvascular Effects

Advanced fluorescence imaging techniques, such as intravital microscopy (IVM) and Fluorescence Lifetime Imaging Microscopy (FLIM), allow for the visualization of this compound's effects at the cellular and microvascular level in real-time.

Application Notes

Intravital Microscopy (IVM): IVM can be used to visualize hepatic glucose uptake in real-time using fluorescent glucose analogs like 2-NBDG.[10] This allows for the assessment of how this compound-induced changes in glucose homeostasis might alter glucose transport at the level of individual hepatocytes within the liver lobule.[10]

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can be used to monitor the metabolic state of hepatocytes by measuring the fluorescence lifetime of endogenous fluorophores like NAD(P)H.[3][11] Changes in the ratio of free to protein-bound NAD(P)H can indicate shifts between glycolysis and oxidative phosphorylation, providing insight into the metabolic response of liver cells to this compound.[11]

Experimental Workflow: Intravital Microscopy

IVM_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalSurgery Surgical Preparation (Expose liver) Stabilization Stabilize for Imaging AnimalSurgery->Stabilization BaselineImaging Baseline Imaging Stabilization->BaselineImaging DasiglucagonAdmin Administer this compound BaselineImaging->DasiglucagonAdmin FluorescentProbe Inject Fluorescent Probe (e.g., 2-NBDG) DasiglucagonAdmin->FluorescentProbe TimeLapseIVM Time-Lapse IVM FluorescentProbe->TimeLapseIVM ImageAnalysis Image Analysis (Quantify fluorescence intensity) TimeLapseIVM->ImageAnalysis UptakeKinetics Determine Uptake Kinetics ImageAnalysis->UptakeKinetics

Workflow for intravital microscopy of hepatic glucose uptake.
Detailed Protocol: Intravital Microscopy of Hepatic Glucose Uptake

  • Animal Preparation:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the liver.

    • Gently exteriorize a liver lobe and position the mouse on a microscope stage with a coverslip window to minimize motion artifacts.

  • Imaging Setup:

    • Use a confocal or multiphoton microscope equipped for intravital imaging.

    • Administer a fluorescent dextran (B179266) intravenously to label the sinusoids for anatomical reference.[10]

  • This compound Administration:

    • Administer a single dose of this compound.

  • Fluorescent Glucose Analog Injection and Imaging:

    • Inject the fluorescent glucose analog 2-NBDG (e.g., 6.83 µg/g) retro-orbitally while acquiring time-lapse images.[10]

    • Acquire images every 2.5 seconds to capture the initial uptake phase.[10]

  • Data Analysis:

    • Define regions of interest (ROIs) for periportal and pericentral hepatocytes.

    • Quantify the mean fluorescence intensity within these ROIs over time to determine the rate of glucose uptake and retention.[10]

Ultrasound Imaging for Hemodynamic Effects

Doppler ultrasound is a non-invasive technique that can measure blood flow velocity in major vessels. This can be used to assess the hemodynamic effects of this compound, such as changes in portal vein blood flow.

Application Notes

Glucagon is known to increase portal vein blood flow.[1] Doppler ultrasound can be used to quantify this effect of this compound, providing a measure of its physiological impact on hepatic circulation. This can be particularly useful in studies investigating the integrated physiological response to this compound.

Experimental Workflow: Doppler Ultrasound

Ultrasound_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis PatientPrep Patient Preparation (e.g., fasting) BaselineScan Baseline Doppler Scan (Measure portal flow velocity) PatientPrep->BaselineScan DasiglucagonAdmin Administer this compound BaselineScan->DasiglucagonAdmin PostDoseScans Post-Dose Doppler Scans (e.g., 5 and 10 minutes) DasiglucagonAdmin->PostDoseScans VelocityAnalysis Measure Flow Velocity Changes PostDoseScans->VelocityAnalysis Compare Compare Pre- and Post-Dose VelocityAnalysis->Compare

Workflow for Doppler ultrasound of portal blood flow.
Detailed Protocol: Doppler Ultrasound of Portal Vein Flow

  • Patient/Animal Preparation:

    • Subjects should be fasted overnight.

    • Position the subject in a supine position.

  • Ultrasound Imaging:

    • Use a Doppler ultrasound system with a convex 3.5-MHz probe.[1]

    • Obtain a baseline measurement of the portal flow velocity (PFV) 10 minutes before this compound administration.[1]

  • This compound Administration:

    • Administer a single intravenous dose of this compound (e.g., analogous to 1 mg of glucagon).[1]

  • Post-Dose Imaging:

    • Measure the PFV at 5 and 10 minutes after this compound administration.[1]

  • Data Analysis:

    • Calculate the mean PFV at baseline and at each post-dose time point.

    • Determine the mean increase in PFV from baseline.[1]

Quantitative Data
ParameterMethodSpecies/ModelTreatmentResultCitation
Mean Portal Flow Velocity (PFV)Doppler UltrasoundHumans with chronic HCVGlucagon (1 mg IV)Baseline: 19.4 cm/s; 5 min post-dose: 25.6 cm/s[1]
Mean Increase in PFVDoppler UltrasoundHumans with chronic HCVGlucagon (1 mg IV)7.9 cm/s increase from baseline at 5 minutes[1]

References

Troubleshooting & Optimization

Improving Dasiglucagon solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of dasiglucagon in in vitro experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native glucagon (B607659)?

A1: this compound is a glucagon analog, meaning it is structurally similar to native human glucagon and functions through the same mechanism of action by activating the glucagon receptor.[1] It is a 29-amino acid peptide that contains seven amino acid substitutions compared to native glucagon.[2][3] These modifications significantly improve its solubility and stability in aqueous solutions at physiological pH, which overcomes a major limitation of native glucagon that is prone to aggregation and requires reconstitution from a lyophilized powder before use.[4][5][6]

Q2: What is the primary mechanism of action of this compound?

A2: this compound acts as a glucagon receptor agonist.[1] It binds to and activates glucagon receptors, which are predominantly found on liver cells (hepatocytes).[] This binding initiates an intracellular signaling cascade that leads to an increase in blood glucose levels by stimulating the breakdown of glycogen (B147801) (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis) in the liver.[1][8]

Q3: What is the solubility of this compound?

A3: this compound is characterized by its high solubility in aqueous solutions. It can be dissolved to at least 20 mg/mL at a neutral pH of 7.0.[2] It is also described as being freely soluble in water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Although highly soluble in water, issues may arise with certain buffers or high concentrations.1. Ensure you are using a high-purity sterile water or a recommended buffer (e.g., PBS at pH 7.4).[9] 2. If using a buffer, ensure its pH is not at the isoelectric point of this compound, as this can minimize solubility. A pH at least one unit away from the pI is recommended.[10] 3. For very high concentrations, gentle warming (not exceeding 40°C) or sonication may aid dissolution.[11][12]
Precipitation Observed in Solution - The solution may be supersaturated. - The buffer composition may be incompatible. - The solution may have been stored improperly.1. Prepare a fresh solution at a slightly lower concentration. 2. If precipitation occurs upon addition to cell culture media, consider preparing a more concentrated stock in an appropriate solvent and then diluting it into the media. 3. For hydrophobic peptides, a common technique is to dissolve them in a small amount of DMSO first, then slowly add this stock solution to the aqueous buffer while vortexing.[13] While this compound is not highly hydrophobic, this may be a useful strategy in specific complex media.
Loss of Biological Activity - The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - The peptide may have aggregated over time. - The pH of the experimental buffer may be affecting peptide stability.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C and solutions at -80°C for long-term storage. 2. Prepare fresh solutions for each experiment. 3. Be mindful of the pH of your experimental setup. While stable at neutral pH, extreme pH values can lead to degradation.
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete dissolution or adsorption to plasticware. - Variability in solution preparation.1. Ensure the peptide is fully dissolved before use. 2. Use low-protein-binding tubes and pipette tips to minimize loss of peptide. 3. Follow a standardized and detailed protocol for solution preparation for all experiments.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution for in vitro experiments.

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity water (e.g., water for injection or cell culture grade water)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-protein-binding tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Reconstitution:

    • Carefully open the vial.

    • Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution in a vial containing 1 mg of peptide, add 1 mL of water).

    • Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing, which can cause aggregation of some peptides.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

    • For short-term storage (a few days), the solution can be stored at 2-8°C.

    • For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Working Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add sterile water to desired concentration (e.g., 1 mg/mL) equilibrate->add_solvent dissolve Gently mix to dissolve add_solvent->dissolve stock_solution 1 mg/mL Stock Solution dissolve->stock_solution dilute Dilute stock solution into cell culture medium or buffer stock_solution->dilute Use fresh or properly thawed aliquot final_conc Final Working Concentration dilute->final_conc use_experiment Use immediately in in vitro experiment final_conc->use_experiment

Workflow for preparing this compound solutions.

Signaling Pathway

This compound exerts its effects by activating the glucagon receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade primarily involving cyclic AMP (cAMP) and Protein Kinase A (PKA).

GlucagonSignaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space This compound This compound receptor Glucagon Receptor (GPCR) This compound->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates glycogenolysis Glycogenolysis (Glycogen -> Glucose) pka->glycogenolysis stimulates gluconeogenesis Gluconeogenesis (Amino Acids -> Glucose) pka->gluconeogenesis stimulates glucose_release Glucose Release from Hepatocyte glycogenolysis->glucose_release gluconeogenesis->glucose_release

This compound signaling pathway in a hepatocyte.

References

Overcoming nausea as a side effect in Dasiglucagon animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea as a side effect in animal studies with dasiglucagon.

Frequently Asked Questions (FAQs)

Q1: Is nausea a recognized side effect of this compound in preclinical animal studies?

A1: Yes, gastrointestinal side effects, including vomiting, have been observed in preclinical studies with this compound. Specifically, studies in dogs have shown that single subcutaneous doses of this compound at clinically relevant exposures can cause diarrhea and vomiting.[1][2] These effects are considered to be related to the activation of the glucagon (B607659) receptor (GCGR).[1][2]

Q2: In which animal models has this compound-induced emesis been formally documented?

Q3: What is the proposed mechanism for glucagon-induced nausea?

A3: The nausea and vomiting associated with glucagon and its analogs like this compound are attributed to the activation of the glucagon receptor (GCGR).[1][2] Glucagon receptors are found in areas of the brain that control emesis, such as the area postrema in the dorsal vagal complex. The area postrema is a circumventricular organ with a permeable blood-brain barrier, allowing it to detect emetic substances in the bloodstream. Activation of GCGRs in this region is thought to trigger the signaling cascade that leads to nausea and vomiting. While the detailed downstream signaling pathway for GCGR-induced nausea is not fully elucidated, it is known that the glucagon receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).

Troubleshooting Guides

Problem: High Incidence of Emesis in Dog Studies

Background: Dogs are a sensitive species for the emetic effects of this compound. The incidence of vomiting can be dose-dependent.

Suggested Troubleshooting Steps:

  • Dose Adjustment: If the experimental design allows, consider investigating lower dose ranges of this compound. While the primary efficacy of the compound is the main focus, identifying a therapeutic window with tolerable side effects is crucial.

  • Pre-treatment with Antiemetics: Consider pre-treating animals with standard antiemetic drugs. The choice of antiemetic should be based on the presumed mechanism of glucagon-induced nausea. Since the effect is centrally mediated, drugs acting on the chemoreceptor trigger zone (CTZ) in the area postrema may be effective.

    • 5-HT3 Receptor Antagonists (e.g., Ondansetron): These are potent antiemetics that block serotonin (B10506) receptors in the CTZ and vagal afferent nerves.

    • Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These agents also act on the CTZ. Metoclopramide has the added benefit of being a prokinetic agent, which may help with gastric emptying.

    • NK1 Receptor Antagonists (e.g., Maropitant): Maropitant is a newer, potent antiemetic approved for use in dogs that blocks the action of substance P in the central nervous system.

  • Route and Rate of Administration: While this compound is typically administered subcutaneously, the formulation and concentration could potentially influence the rate of absorption and peak plasma levels, which might impact the incidence of nausea. If feasible within the study's objectives, exploring different formulations or concentrations could be considered.

Problem: Need to Quantify Nausea-like Behaviors in Rodent Models

Background: Rodents do not vomit, but they exhibit specific behaviors that are considered proxies for nausea and malaise. The two most common models are pica (the consumption of non-nutritive substances) and conditioned taste aversion (CTA). These models can be used to screen for the emetic potential of this compound and to test the efficacy of anti-nausea interventions.

Suggested Approach: Pica Assay

The pica assay can be used to assess whether this compound induces nausea-like behavior in rats. This involves measuring the consumption of kaolin (B608303) (a type of clay) alongside regular food.

Suggested Approach: Conditioned Taste Aversion (CTA) Assay

The CTA paradigm tests whether an animal learns to avoid a novel taste that has been paired with an unpleasant internal state. This is a powerful tool to assess the aversive properties of a compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the incidence of vomiting in dogs from preclinical safety pharmacology studies of this compound.

Animal ModelThis compound DoseIncidence of VomitingReference
Dog≥0.12 mg/kg (SC)Observed[1]
Dog0.02, 0.12, 0.4 mg/kg (SC)Vomiting at mid and high doses[1]

Experimental Protocols

Protocol 1: Pica Assay for Assessing Nausea-like Behavior in Rats

Objective: To determine if this compound induces pica, a behavior indicative of nausea, in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Standard rat chow pellets

  • Kaolin pellets (prepared by mixing kaolin powder with a binding agent, e.g., gum arabic, and forming into pellets)

  • This compound and vehicle control solutions

  • Subcutaneous injection supplies

  • Metabolic cages with separate containers for food and kaolin pellets

Procedure:

  • Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the caging and the presence of both food and kaolin pellets.

  • Baseline Measurement: For 2 days prior to dosing, measure the 24-hour consumption of both standard chow and kaolin pellets for each rat to establish a baseline.

  • Dosing: On the test day, administer the assigned dose of this compound or vehicle control via subcutaneous injection.

  • Measurement of Consumption: Immediately after dosing, return the rats to their cages with pre-weighed amounts of chow and kaolin. Measure the consumption of both every 24 hours for the desired observation period (e.g., 48-72 hours).

  • Data Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle control group. A statistically significant increase in kaolin consumption in the this compound group is indicative of pica.

Protocol 2: Conditioned Taste Aversion (CTA) Assay in Rats

Objective: To determine if this compound can induce a conditioned taste aversion to a novel taste.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Water bottles

  • A novel taste solution (e.g., 0.1% saccharin (B28170) solution)

  • This compound and vehicle control solutions

  • Subcutaneous injection supplies

  • Cages for individual housing

Procedure:

  • Water Deprivation Schedule: For 3-5 days, restrict water access to a specific period each day (e.g., 30 minutes) to establish a consistent drinking behavior.

  • Conditioning Day:

    • Present the rats with the novel taste solution (saccharin) for the scheduled drinking period.

    • Immediately following the drinking session, administer a subcutaneous injection of either this compound or vehicle.

  • Recovery Day: Provide the rats with plain water during the scheduled drinking period.

  • Test Day (Two-Bottle Choice):

    • During the scheduled drinking period, present each rat with two pre-weighed bottles: one containing plain water and the other containing the novel taste solution (saccharin).

    • After the drinking period, measure the consumption from each bottle.

  • Data Analysis: Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of liquid consumed). A significantly lower preference ratio in the this compound-treated group compared to the vehicle group indicates the development of a conditioned taste aversion.

Visualizations

Glucagon_Signaling_Pathway This compound This compound GCGR Glucagon Receptor (GCGR) (in Area Postrema) This compound->GCGR Binds to G_Protein G-Protein GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (leading to nausea/emesis) PKA->Downstream Phosphorylates targets

Caption: Glucagon receptor signaling pathway in the area postrema.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Groups Animal_Model Select Animal Model (e.g., Dog for emesis, Rat for pica/CTA) Dose_Selection Select this compound Dose Range Animal_Model->Dose_Selection Vehicle Vehicle Control + this compound Dose_Selection->Vehicle Antiemetic Antiemetic + this compound Dose_Selection->Antiemetic Positive_Control Vehicle + Saline (for baseline) Dose_Selection->Positive_Control Measurement Measure Nausea/Emesis Endpoint (Vomiting episodes, Kaolin intake, or CTA preference ratio) Vehicle->Measurement Antiemetic->Measurement Positive_Control->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: Workflow for testing antiemetic interventions.

References

Technical Support Center: Optimizing Dasiglucagon Dosage for Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasiglucagon in pediatric research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a glucagon (B607659) receptor agonist.[1][2] It mimics the action of endogenous glucagon by binding to glucagon receptors, primarily in the liver.[1][2] This binding activates G proteins, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), resulting in an increase in blood glucose levels.[1] For its antihypoglycemic effect to occur, sufficient hepatic glycogen stores are necessary.[3]

Q2: What is the approved pediatric dosage for this compound for severe hypoglycemia?

A2: The recommended dose for pediatric patients aged 6 years and older is a single 0.6 mg subcutaneous injection.[4][5] If there is no response after 15 minutes, a second 0.6 mg dose may be administered.[4]

Q3: How is this compound dosed for congenital hyperinsulinism (CHI) in pediatric research?

A3: For CHI, this compound is administered as a continuous subcutaneous infusion, and the dosage is individualized. In clinical trials with infants and children, treatment was often initiated at a rate of 10 µ g/hour and titrated upwards, with a maximum infusion rate around 70 µ g/hour , based on the patient's intravenous glucose requirements and plasma glucose levels.[6][7]

Q4: What is the pharmacokinetic profile of this compound in children?

A4: Following a subcutaneous injection in pediatric patients (7 to 17 years), the time to peak plasma concentration is approximately 21 minutes. The half-life of this compound is about 30 minutes.[3]

Q5: What are the most common adverse events observed with this compound in pediatric clinical trials?

A5: The most frequently reported adverse events in pediatric patients are nausea, vomiting, headache, and injection site reactions.[8][9] In studies on congenital hyperinsulinism, skin and gastrointestinal events were also common.[10]

Troubleshooting Guides

Issue 1: Suboptimal Glycemic Response to this compound Injection
  • Problem: After administering a standard 0.6 mg dose of this compound for induced hypoglycemia, the desired increase in plasma glucose is not observed or is delayed.

  • Possible Causes & Solutions:

    • Inadequate Glycogen Stores: this compound's efficacy depends on sufficient liver glycogen.[3] In research settings, ensure subjects have adequate nutrition and have not been subjected to prolonged fasting beyond the experimental protocol. In cases of suspected glycogen depletion, intravenous glucose should be administered.[3]

    • Improper Injection Technique: Ensure the subcutaneous injection is administered correctly into the lower abdomen, buttocks, thigh, or outer upper arm.[5] Verify that the full dose was delivered and that the solution was not injected intramuscularly.

    • This compound Stability: Although this compound is stable in its aqueous formulation, ensure it has been stored correctly according to the manufacturer's instructions and has not expired.[8] Visually inspect the solution for clarity and absence of particles before administration.[5]

Issue 2: Managing Adverse Events During Pediatric Studies
  • Problem: The pediatric subject experiences nausea, vomiting, or injection site reactions.

  • Management Strategies:

    • Nausea and Vomiting: These are known side effects of glucagon and its analogs.[9] In a clinical trial setting, these events are typically monitored and managed supportively. It is important to have protocols in place for managing vomiting to prevent aspiration, such as turning the patient on their side.[3] The onset of nausea is often within 1.5-3 hours post-dose, with vomiting occurring slightly later.[1]

    • Injection Site Reactions: These are generally mild and transient.[9] Monitor the injection site for redness, swelling, or pain. Rotate injection sites for subsequent administrations. If reactions are severe or persistent, document thoroughly and consider whether it might be a hypersensitivity reaction.

Issue 3: Challenges with Continuous Subcutaneous Infusion for CHI Research
  • Problem: Difficulties in maintaining stable euglycemia or managing pump-related issues in infants and young children.

  • Troubleshooting Steps:

    • Pump and Infusion Set: Use a reliable infusion pump system, such as those used in clinical trials (e.g., Accu-Chek Spirit Combo).[11] Ensure proper placement and patency of the subcutaneous infusion set. Regularly check for kinks, dislodgement, or signs of infection at the infusion site.

    • Dosage Titration: The initial dose and subsequent adjustments should be based on frequent blood glucose monitoring. A common starting dose in infant studies is 10 µ g/hour , with gradual increases.[7] The goal is to reduce the need for intravenous glucose while avoiding hyperglycemia.

    • Skin Reactions: Long-term infusion can lead to skin reactions. Regularly rotate the infusion site and monitor for any signs of irritation or inflammation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Pediatric and Adult Patients

ParameterPediatric Patients (7-17 years)Adults
Time to Peak Plasma Concentration (Tmax)~21 minutes~35 minutes
Half-life (t½)~30 minutes~30 minutes

Source:[3]

Table 2: Efficacy of this compound in Pediatric Clinical Trials

IndicationAge GroupThis compound DosePrimary Efficacy EndpointResult
Severe Hypoglycemia (T1DM)6-17 years0.6 mg SCMedian time to plasma glucose recovery10 minutes (compared to 30 minutes for placebo)[1][12]
Congenital Hyperinsulinism (CHI)7 days - 12 monthsContinuous SC Infusion (titrated)Reduction in intravenous glucose infusion rateSignificant reduction compared to placebo[6][7]
Congenital Hyperinsulinism (CHI)3 months - 12 yearsContinuous SC Infusion (10-70 µg/h)Reduction in CGM-detected hypoglycemia43% reduction compared to standard of care alone[13]

Experimental Protocols

Protocol 1: Insulin-Induced Hypoglycemia Clamp for Efficacy Testing in Children (6-17 years)
  • Objective: To assess the efficacy of this compound in reversing insulin-induced hypoglycemia.

  • Methodology:

    • Subject Preparation: Participants fast overnight. Regular insulin (B600854) therapy is discontinued (B1498344) prior to the procedure.[1]

    • Insulin Infusion: An intravenous insulin infusion is initiated to lower plasma glucose levels.[1]

    • Glucose Monitoring: Plasma glucose is monitored frequently (e.g., every 5-10 minutes) using a glucose analyzer.[1]

    • Inducing Hypoglycemia: The insulin infusion continues until plasma glucose reaches a target range (e.g., 54-80 mg/dL). The insulin infusion is then stopped.[1]

    • This compound Administration: A single 0.6 mg dose of this compound is administered subcutaneously.[1]

    • Post-Administration Monitoring: Plasma glucose is monitored at predefined intervals to determine the time to recovery (defined as the first plasma glucose increase of ≥20 mg/dL without rescue intravenous glucose).[12]

    • Safety Measures: Intravenous glucose should be readily available for rescue if needed.[1]

Protocol 2: Continuous Subcutaneous Infusion for Congenital Hyperinsulinism in Infants
  • Objective: To evaluate the efficacy and safety of continuous this compound infusion in reducing the need for intravenous glucose in infants with CHI.

  • Methodology:

    • Baseline Assessment: Establish the baseline intravenous glucose infusion rate (GIR) required to maintain euglycemia.

    • Pump and Infusion Set-up: Prepare this compound for administration via a continuous infusion pump (e.g., Accu-Chek Combo) with a subcutaneous infusion set.[7]

    • Initiation of Infusion: Begin the this compound infusion at a low dose (e.g., 10 µ g/hour ).[7]

    • Dosage Titration: The infusion rate is gradually increased (e.g., in 10 µ g/hour increments every 2 hours) based on hourly plasma glucose monitoring. The goal is to wean the infant off intravenous glucose while maintaining plasma glucose in the target range.[7] The maximum infusion rate in some studies was 70 µ g/hour .[2]

    • Data Collection: Continuously monitor plasma glucose and the required intravenous GIR. Record all adverse events, particularly skin reactions and gastrointestinal issues.

    • Washout Period (for crossover studies): If a crossover design is used, a washout period is necessary before switching to the placebo or alternative treatment arm.

Mandatory Visualizations

Dasiglucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlucagonReceptor Glucagon Receptor (GPCR) This compound->GlucagonReceptor Binds to G_Protein G Protein (Gsα) GlucagonReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose Glucose Release Glycogenolysis->Glucose Gluconeogenesis->Glucose

Caption: this compound signaling pathway in a hepatocyte.

Experimental_Workflow_Hypoglycemia_Clamp start Start: Subject Preparation (Fasting) iv_insulin Initiate IV Insulin Infusion start->iv_insulin monitor_glucose Frequent Plasma Glucose Monitoring iv_insulin->monitor_glucose check_hypo Is Plasma Glucose in Target Range? (e.g., 54-80 mg/dL) monitor_glucose->check_hypo check_hypo->monitor_glucose No administer_drug Administer 0.6 mg This compound SC check_hypo->administer_drug Yes monitor_recovery Monitor Plasma Glucose for Recovery administer_drug->monitor_recovery end End of Study monitor_recovery->end rescue Administer IV Glucose (Rescue) monitor_recovery->rescue If no recovery

Caption: Workflow for an insulin-induced hypoglycemia clamp study.

References

Technical Support Center: Dasiglucagon Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of Dasiglucagon.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term storage and handling of this compound solutions.

Question: I observe precipitation or cloudiness in my this compound solution after long-term storage. What are the potential causes and how can I troubleshoot this?

Answer:

Precipitation or cloudiness, also known as turbidity, in a this compound solution is a primary indicator of physical instability, most likely due to peptide aggregation.[1] this compound, like native glucagon (B607659), has a propensity to self-associate and form larger, insoluble complexes, especially in aqueous solutions over time.[2][3]

Troubleshooting Workflow for this compound Aggregation

Below is a step-by-step workflow to diagnose and address aggregation issues.

Troubleshooting this compound Aggregation start Precipitation or Cloudiness Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage improper_storage Improper Storage (e.g., Freeze-Thaw Cycles, High Temp) check_storage->improper_storage Deviation? correct_storage Storage Conditions Correct check_storage->correct_storage No Deviation action_improper Action: Review and Correct Storage Protocol. Aliquot samples to avoid freeze-thaw. improper_storage->action_improper Yes check_ph Measure pH of the Solution correct_storage->check_ph confirm_aggregation Confirm Aggregation (e.g., SEC, DLS, ThT Assay) action_improper->confirm_aggregation ph_issue pH Shift Detected check_ph->ph_issue Deviation? ph_ok pH is within Optimal Range check_ph->ph_ok No Deviation action_ph Action: Adjust pH with appropriate buffer. Consider buffer capacity. ph_issue->action_ph Yes ph_ok->confirm_aggregation action_ph->confirm_aggregation aggregation_confirmed Aggregation Confirmed confirm_aggregation->aggregation_confirmed solubilization Attempt Solubilization (e.g., Sonication, pH adjustment) aggregation_confirmed->solubilization end_discard If solubilization fails, discard the sample. solubilization->end_discard

A step-by-step workflow for troubleshooting this compound aggregation.

Potential Causes and Solutions:

  • Improper Storage Temperature: this compound for injection (Zegalogue®) should be stored in a refrigerator between 2°C to 8°C.[4] It can be stored at room temperature (20°C to 25°C) for up to 12 months.[5] Avoid freezing, as freeze-thaw cycles can promote aggregation.[6]

  • pH Shifts: The stability of peptides is highly dependent on pH. The Zegalogue® formulation has a pH of 6.5.[4] A shift in pH during storage, possibly due to interaction with the container or degradation of excipients, can lead to aggregation.

  • Agitation: Mechanical stress from vigorous shaking or stirring can induce peptide aggregation.[7]

Question: I have performed an HPLC analysis of my stored this compound sample and observe new peaks. How do I identify if these are degradation products?

Answer:

The appearance of new peaks in an HPLC chromatogram is a strong indication of chemical degradation. This compound, being a peptide, is susceptible to degradation pathways such as hydrolysis, oxidation, and deamidation.[8] Forced degradation studies have shown that this compound can degrade under stress conditions like acid, base, oxidation, and heat.

Summary of this compound Forced Degradation Studies

The following table summarizes the percentage of this compound degraded under various stress conditions as determined by RP-HPLC. This data can be used as a reference to understand the potential degradation pathways.

Stress ConditionReagents and Conditions% Degraded
Acid Hydrolysis2N HCl at 60°C for 30 mins6.55
Base Hydrolysis2N NaOH at 60°C for 30 mins1.01
Oxidation20% H₂O₂ at 60°C for 30 mins6.64
Thermal Degradation105°C for 6 hours1.58
PhotodegradationUV light exposure1.42
Neutral HydrolysisWater at 60°C0.22

Data adapted from a stability-indicating RP-HPLC method development study for this compound.[2]

To identify the new peaks, a mass spectrometry (MS) analysis coupled with liquid chromatography (LC-MS) is the recommended approach. By comparing the mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of potential degradation products (e.g., deamidated, oxidized, or fragmented forms of this compound), their identities can be elucidated.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[9] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[9]

Q2: How long is a reconstituted this compound solution stable?

A2: Once reconstituted, the stability of a peptide solution is significantly reduced compared to its lyophilized form. For maximum stability, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[6] In general, peptide solutions are stable for a few days at 4°C.[9]

Q3: What are the excipients in the commercial this compound formulation (Zegalogue®) and do they contribute to its stability?

A3: The inactive ingredients in Zegalogue® injection are tromethamine, sodium chloride, and water for injection. Hydrochloric acid and/or sodium hydroxide (B78521) may be added to adjust the pH to 6.5.[4] Tromethamine acts as a buffer to maintain the optimal pH, while sodium chloride is used to adjust the tonicity of the solution. These excipients are crucial for maintaining the stability of this compound in its aqueous formulation.

Q4: What is the mechanism of action of this compound and how does it relate to its stability?

A4: this compound is a glucagon receptor agonist.[10] It binds to glucagon receptors, primarily in the liver, which activates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[10] PKA then phosphorylates enzymes involved in glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. The stability of this compound is critical for ensuring that its three-dimensional structure remains intact, allowing it to effectively bind to the glucagon receptor and initiate this signaling pathway.

Glucagon Receptor Signaling Pathway

Glucagon Receptor Signaling Pathway This compound This compound receptor Glucagon Receptor (GPCR) This compound->receptor g_protein G Protein Activation (Gsα) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ATP -> cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka glycogenolysis Glycogenolysis (Glycogen -> Glucose-1-P) pka->glycogenolysis gluconeogenesis Gluconeogenesis (Amino Acids -> Glucose) pka->gluconeogenesis glucose_release Glucose Release into Bloodstream glycogenolysis->glucose_release gluconeogenesis->glucose_release

Simplified overview of the this compound signaling pathway.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the purity and degradation of this compound.

1. Materials and Reagents:

  • This compound reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Orthophosphoric Acid in water. To prepare, add 1 mL of OPA to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas before use.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is:

    • 0-5 min: 45% B

    • 5-10 min: 45-70% B

    • 10-12 min: 70% B

    • 12-15 min: 70-45% B

    • 15-20 min: 45% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Dilute the stock solution to a working concentration (e.g., 12 µg/mL) with the diluent.

  • Prepare test samples from long-term storage by diluting them to the same working concentration.

5. Analysis:

  • Inject the blank (diluent), reference standard, and test samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of this compound remaining in the test samples relative to the reference standard.

  • Identify and quantify any new peaks as potential degradation products.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.

1. Materials and Reagents:

  • This compound samples

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

2. ThT Stock Solution Preparation:

  • Prepare a stock solution of ThT (e.g., 2 mM) in the phosphate buffer.

  • Filter the stock solution through a 0.2 µm syringe filter.

  • Store the stock solution in the dark at 4°C for up to one week.

3. Assay Procedure:

  • Prepare a working solution of ThT (e.g., 20 µM) by diluting the stock solution in the phosphate buffer.

  • In the wells of the 96-well plate, add your this compound samples to a final concentration of, for example, 50 µM.

  • Add the ThT working solution to each well.

  • Include control wells:

    • Buffer + ThT (background fluorescence)

    • This compound reference standard + ThT (baseline)

  • Incubate the plate at 37°C. Agitation (e.g., orbital shaking) can be used to accelerate aggregation.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like fibrils.

References

Technical Support Center: Dasiglucagon Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of injection site reactions (ISRs) associated with Dasiglucagon.

Frequently Asked Questions (FAQs)

Q1: What are the reported injection site reactions with this compound?

A1: In clinical trials, injection site reactions reported with this compound are generally mild and transient.[1] The most commonly reported ISR is injection site pain.[2][3] Other reported reactions include redness (erythema), swelling (edema), and pain on palpation.[1]

Q2: How does the incidence of injection site reactions with this compound compare to placebo and reconstituted glucagon (B607659)?

A2: Clinical trial data indicates a low incidence of injection site reactions with this compound. In a pooled analysis of studies with adult participants, 2% of those treated with this compound reported injection site pain, compared to 0% in the placebo group.[1] In a pediatric study, a notable difference was observed in injection site erythema, with 0% of patients receiving this compound reporting this reaction compared to 30% of patients who received reconstituted glucagon.[1] Another study in adults reported injection site erythema in 1% of participants receiving this compound and 5% of those receiving a placebo.

Q3: What is the mechanism of action of this compound?

A3: this compound is a glucagon receptor agonist. It increases blood glucose levels by activating glucagon receptors in the liver, which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the release of glucose.

Q4: What are the excipients in the this compound formulation, and could they contribute to injection site reactions?

A4: The this compound formulation for subcutaneous injection contains the following inactive ingredients: tromethamine, sodium chloride, and water for injection. While specific studies on the subcutaneous tolerability of tromethamine at the concentration used in the this compound formulation are limited, tromethamine is known to potentially cause local irritation. High concentrations or perivascular infiltration of tromethamine solutions have been associated with inflammation and tissue necrosis. The contribution of each excipient to the observed ISRs with this compound has not been specifically detailed in published literature.

Troubleshooting Guide

Issue: Observation of mild to moderate injection site reactions (e.g., redness, swelling, pain) in preclinical or clinical studies.

Possible Causes and Mitigation Strategies:

Potential Cause Mitigation Strategy Experimental Validation
Formulation Characteristics - Optimize the pH and osmolality of the formulation to be as close to physiological levels as possible.- Evaluate alternative buffering agents to tromethamine.- Assess the impact of excipient concentration on local tolerability.- Conduct local tolerability studies in relevant animal models (e.g., rabbits, minipigs) comparing different formulations.- Utilize in vitro models, such as reconstructed human epidermis, for initial screening of formulation irritancy.
Injection Technique - Ensure proper subcutaneous injection technique is used, avoiding intradermal or intramuscular administration.- Rotate injection sites systematically in multi-dose studies.- Allow the solution to reach room temperature before injection.- Train personnel thoroughly on standardized injection procedures.- Document and monitor injection site locations for each subject.
Individual Subject Sensitivity - Monitor subjects for hypersensitivity reactions.- Consider subject-specific factors that may influence ISRs (e.g., skin sensitivity).- Include a thorough dermatological assessment at baseline.- In cases of persistent or severe reactions, consider histopathological evaluation of the injection site.
Volume of Injection - For preclinical studies, adhere to recommended maximum injection volumes for the chosen species and site.- If high volumes are necessary, consider splitting the dose into multiple smaller injections at different sites.

Data Presentation

Table 1: Incidence of Injection Site Reactions with this compound vs. Placebo and Reconstituted Glucagon in Clinical Trials

Adverse Reaction This compound Placebo Reconstituted Glucagon Study Population Reference
Injection Site Pain2%0%Not ReportedAdults[1]
Injection Site Erythema0%Not Reported30%Pediatrics[1]
Injection Site Erythema1%5%Not ReportedAdults

Experimental Protocols

Protocol 1: Macroscopic Evaluation of Injection Sites in Preclinical Models

Objective: To visually assess and score the severity of injection site reactions.

Materials:

  • Calibrated calipers

  • Scoring scale (e.g., Draize scale)

  • Digital camera for photographic documentation

Procedure:

  • Administer the test article subcutaneously to the appropriate animal model (e.g., rabbit, rat).

  • At predetermined time points (e.g., 1, 24, 48, and 72 hours post-injection), visually inspect the injection site.

  • Score for the following parameters using a standardized scoring system (0 = no reaction, 4 = severe reaction):

    • Erythema: Redness of the skin.

    • Edema: Swelling or thickening of the skin. Measure the diameter of the edematous area with calipers.

  • Record all observations and scores systematically.

  • Photograph the injection sites at each time point for a visual record.

Protocol 2: Microscopic (Histopathological) Evaluation of Injection Sites

Objective: To assess the local tissue response to the injected formulation at a cellular level.

Materials:

  • Biopsy punches or surgical tools for tissue collection

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • At the end of the observation period, euthanize the animals according to approved protocols.

  • Excise the injection site and surrounding tissue.

  • Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues, embed in paraffin, and section them using a microtome.

  • Stain the tissue sections with H&E.

  • A qualified pathologist should examine the slides under a light microscope and score for the following:

    • Inflammation (acute and chronic)

    • Necrosis

    • Hemorrhage

    • Fibrosis

    • Edema

Visualizations

Dasiglucagon_Mechanism_of_Action This compound This compound (Subcutaneous Injection) GlucagonReceptor Glucagon Receptor (Hepatocyte) This compound->GlucagonReceptor Binds to AdenylateCyclase Adenylate Cyclase Activation GlucagonReceptor->AdenylateCyclase cAMP Increased intracellular cAMP AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Glycogenolysis Glycogenolysis (Glycogen -> Glucose-1-Phosphate) PKA->Glycogenolysis Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis GlucoseRelease Glucose Release into Bloodstream Glycogenolysis->GlucoseRelease Gluconeogenesis->GlucoseRelease BloodGlucose Increased Blood Glucose GlucoseRelease->BloodGlucose

References

Addressing variability in glycemic response to Dasiglucagon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in the glycemic response to dasiglucagon. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a glucagon (B607659) receptor agonist.[1][2] It mimics the action of endogenous glucagon by binding to and activating glucagon receptors, which are predominantly found on liver cells.[1][2] This activation stimulates two primary pathways in the liver: glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources).[1][3] The resulting increase in hepatic glucose output leads to a rise in blood glucose levels. The presence of adequate liver glycogen stores is essential for this compound to exert its full effect.[2]

Q2: What are the key differences between this compound and native glucagon?

A2: this compound is an analog of human glucagon, consisting of 29 amino acids with seven substitutions.[2][4] These modifications enhance its solubility and stability in an aqueous solution at a neutral pH, allowing it to be supplied in a ready-to-use liquid formulation.[2][5][6][7] This contrasts with native glucagon, which is unstable in solution and requires reconstitution from a lyophilized powder before administration.[6][8][9] While having a similar potency at the glucagon receptor, this compound exhibits a longer plasma half-life compared to native glucagon.[4][10]

Q3: What is the expected timeframe for a glycemic response after this compound administration in a research setting?

A3: In clinical trials involving individuals with type 1 diabetes experiencing insulin-induced hypoglycemia, a significant glycemic response to a 0.6 mg subcutaneous dose of this compound is typically observed rapidly. The median time to plasma glucose recovery, defined as an increase of ≥20 mg/dL, is approximately 10 minutes.[10][11][12] In contrast, the median recovery time with a placebo is around 40 minutes.[11][12]

Q4: How should this compound be properly handled and stored to ensure its stability and efficacy?

A4: this compound is supplied in a ready-to-use aqueous formulation. For long-term storage, it should be kept refrigerated at 2°C to 8°C (36°F to 46°F).[13][14] It can also be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to 12 months.[13][14] It is crucial to protect the solution from light.[9] this compound should not be frozen.[13][14] Studies have shown that its degradation products have significantly lower potency at the glucagon receptor, emphasizing the importance of proper storage to maintain efficacy.[15]

Troubleshooting Guide

Scenario 1: Suboptimal or No Glycemic Response

Q: We administered this compound to our animal models (or in our in vitro system) but observed a blunted or absent glycemic response. What are the potential causes?

A: Several factors can contribute to a reduced glycemic response to this compound. Consider the following troubleshooting steps:

  • Check Hepatic Glycogen Stores: The primary mechanism of this compound involves stimulating glycogenolysis in the liver.[1][2] If hepatic glycogen stores are depleted, the glycemic response will be significantly diminished.[1][16]

    • Recommendation: Ensure that experimental animals have adequate glycogen stores. This can be influenced by their fasting state and diet. For in vitro experiments using primary hepatocytes, ensure the cells have been cultured in conditions that promote glycogen synthesis.

  • Evaluate Insulin (B600854) Levels: High circulating insulin levels can counteract the effects of this compound by promoting glucose uptake into peripheral tissues and suppressing hepatic glucose production.[17][18]

    • Recommendation: Measure insulin levels at the time of this compound administration. If using a model of insulin-induced hypoglycemia, be aware that high residual insulin activity can blunt the glycemic response.

  • Confirm this compound Integrity: Improper storage or handling can lead to the degradation of this compound, reducing its potency.[15]

    • Recommendation: Verify that the this compound solution has been stored according to the manufacturer's instructions (refrigerated and protected from light).[13][14] Visually inspect the solution for any precipitation or discoloration.

  • Review Administration Technique: While clinical studies in humans have shown that injection site (abdomen, thigh, or buttocks) does not significantly impact the overall glycemic response, severe user error in administration could be a factor in animal studies.[11][19]

    • Recommendation: Ensure proper subcutaneous injection technique is used consistently across all experimental animals.

Scenario 2: High Variability in Glycemic Response Between Subjects

Q: We are observing significant variability in the glycemic response to this compound across our experimental subjects. What could be the underlying reasons?

A: Inter-subject variability is a common challenge in endocrinology research. The following factors are likely contributors:

  • Differences in Baseline Glycogen Levels: As mentioned previously, individual differences in hepatic glycogen stores will directly impact the magnitude of the glycemic response.[1][16]

    • Recommendation: Standardize the fasting and feeding protocols for all experimental animals to minimize variations in glycogen levels. If feasible, measure liver glycogen content at the end of the experiment to correlate with the glycemic response.

  • Variations in Insulin Sensitivity: Subjects with insulin resistance may have altered baseline glucagon levels and a different response to exogenous glucagon.[20][21]

    • Recommendation: Characterize the insulin sensitivity of your experimental subjects prior to the study. This can be done using techniques like the hyperinsulinemic-euglycemic clamp (see protocol below).

  • Genetic Factors: Underlying genetic differences can influence glucagon receptor expression and signaling pathways.

    • Recommendation: Use well-characterized and genetically homogenous animal strains to reduce this source of variability.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating the glycemic response to this compound.

Table 1: Pharmacokinetic Properties of this compound (0.6 mg SC) in Adults with Type 1 Diabetes

ParameterValueReference
Time to Maximum Concentration (Tmax)~35 minutes[1][17]
Plasma Half-life (t½)~30 minutes[5][17]

Table 2: Glycemic Response to this compound (0.6 mg SC) vs. Placebo and Reconstituted Glucagon (1 mg) in Adults with Type 1 Diabetes during Insulin-Induced Hypoglycemia

ParameterThis compound (0.6 mg)Reconstituted Glucagon (1 mg)PlaceboReference
Median Time to Plasma Glucose Recovery (≥20 mg/dL increase)10 minutes12 minutes40 minutes[11][12]
Participants Achieving Recovery within 15 minutes99%95%2%[11][12]
Mean Plasma Glucose Increase from Baseline at 30 minutes90.9 mg/dL88.5 mg/dL19.1 mg/dL[11]

Table 3: Glycemic Response to Varying Doses of this compound in Adults with Type 1 Diabetes during Insulin-Induced Hypoglycemia

This compound DoseMedian Time to Plasma Glucose ≥70 mg/dLMedian Time to Plasma Glucose Increase of 20 mg/dLReference
0.1 mg10 minutes14 minutes[1]
0.3 mg6 minutes9-10 minutes[1]
0.6 mg6 minutes9-10 minutes[1]
1.0 mg6 minutes9-10 minutes[1]

Experimental Protocols

1. Glucagon Receptor Binding Assay (In Vitro)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the glucagon receptor.

  • Materials:

    • Membrane preparation from cells expressing the human glucagon receptor (e.g., CHO or HEK293 cells).

    • Radiolabeled glucagon (e.g., ¹²⁵I-glucagon).

    • Unlabeled this compound or other test compounds.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

    • 96-well filter plates (e.g., GF/C plates).

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in binding buffer.

    • In a 96-well plate, add a fixed concentration of radiolabeled glucagon to each well.

    • Add the serially diluted unlabeled test compound to the wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

2. Hyperinsulinemic-Euglycemic Clamp Study (In Vivo)

This protocol outlines the key steps for performing a hyperinsulinemic-euglycemic clamp in human subjects to assess insulin sensitivity, which can be a critical factor in understanding the variability of this compound's effect.

  • Subject Preparation:

    • Subjects should fast overnight for at least 8-10 hours.

    • Two intravenous catheters are inserted, one in each arm. One is for the infusion of insulin and glucose, and the other (in a heated hand to arterialize the venous blood) is for blood sampling.[14][21]

  • Procedure:

    • A primed-continuous infusion of human insulin is started to raise and maintain plasma insulin at a constant high level (e.g., 100 µU/mL).[21]

    • Simultaneously, a variable infusion of 20% dextrose is started.

    • Blood glucose levels are monitored every 5-10 minutes.

    • The rate of the dextrose infusion is adjusted to maintain a constant blood glucose level (euglycemia), typically around 90-100 mg/dL.[14]

    • The clamp is continued for a predetermined period, usually 2-3 hours, to achieve a steady state.

    • During the last 30-60 minutes of the clamp, when a steady state has been reached, the glucose infusion rate (GIR) is recorded. The GIR is a measure of whole-body glucose uptake and thus reflects insulin sensitivity.

Visualizations

Dasiglucagon_Signaling_Pathway cluster_Intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor (GPCR) This compound->GCGR G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose Glucose Glycogenolysis->Glucose Gluconeogenesis->Glucose Bloodstream Bloodstream Glucose->Bloodstream

Caption: this compound signaling pathway in a hepatocyte.

Experimental_Workflow_Receptor_Binding start Start prep_reagents Prepare Reagents: - Radiolabeled Glucagon - Unlabeled this compound (serial dilution) - Membrane Preparation - Buffers start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Terminate Reaction by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing scintillation Add Scintillation Fluid and Count Radioactivity washing->scintillation analysis Analyze Data (Non-linear Regression) scintillation->analysis end Determine IC50 analysis->end Troubleshooting_Logic_Tree start Suboptimal Glycemic Response check_glycogen Are hepatic glycogen stores adequate? start->check_glycogen check_insulin Are insulin levels high? check_glycogen->check_insulin Yes glycogen_depleted Cause: Glycogen depletion Solution: Ensure adequate feeding/glycogen loading check_glycogen->glycogen_depleted No check_drug_integrity Is this compound integrity confirmed? check_insulin->check_drug_integrity No insulin_high Cause: Insulin counter-regulation Solution: Measure and account for insulin levels check_insulin->insulin_high Yes check_administration Was administration technique correct? check_drug_integrity->check_administration Yes drug_degraded Cause: Improper storage/handling Solution: Verify storage conditions and solution integrity check_drug_integrity->drug_degraded No admin_error Cause: Administration error Solution: Review and standardize injection technique check_administration->admin_error No unknown Investigate other factors (e.g., receptor desensitization) check_administration->unknown Yes

References

How to prevent Dasiglucagon aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of dasiglucagon in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it less prone to aggregation than native glucagon (B607659)?

This compound is a glucagon analog composed of 29 amino acids, similar to endogenous glucagon. However, it contains seven amino acid substitutions that enhance its physical and chemical stability in aqueous solutions.[1][2] These modifications reduce its tendency to form fibrils and aggregates, a common issue with native glucagon, allowing for a ready-to-use aqueous formulation.[1][3]

Q2: What is the composition of the commercially available stable aqueous formulation of this compound?

The commercial formulation of this compound (Zegalogue®) is a sterile, preservative-free, clear, and colorless solution for subcutaneous injection. The composition of a 0.6 mg dose is as follows:

ComponentQuantity per 0.6 mLMolar Concentration (approx.)
This compound hydrochloride0.63 mg0.31 mM
Tromethamine3.82 mg52.6 mM
Sodium Chloride6.44 mg186.5 mM
Water for Injectionq.s. to 0.6 mLN/A
Hydrochloric acid and/or Sodium hydroxide (B78521)As needed to adjust pHN/A
The final pH of the solution is 6.5.[3]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability and to prevent aggregation, it is recommended to store this compound solutions under the following conditions:

  • Refrigerated: 2°C to 8°C (36°F to 46°F).[4][5]

  • Room Temperature: Can be stored at 20°C to 25°C (68°F to 77°F) for up to 12 months.[4][5]

  • Do not freeze. [5]

  • Store in the original container to protect from light.

If the solution is removed from refrigeration to be stored at room temperature, it should not be returned to the refrigerator.[5]

Troubleshooting Guide: Preventing this compound Aggregation in a Laboratory Setting

Problem: I am observing precipitation or turbidity in my this compound solution during my experiment.

This may be due to aggregation. Here are several factors to consider and troubleshoot:

1. Buffer and pH:

  • Recommendation: The commercial formulation of this compound is stable at a pH of 6.5 in a tromethamine buffer.[3] For laboratory preparations, using a similar buffer system is advisable.

  • Troubleshooting:

    • Verify the pH of your solution. Deviations from the optimal pH range can promote aggregation.

    • Consider the buffering capacity of your system, especially if other components in your experimental setup could alter the pH.

2. Excipients:

  • Recommendation: The stable commercial formulation contains tromethamine and sodium chloride.[3] These excipients contribute to the stability of this compound.

  • Troubleshooting:

    • If you are preparing your own this compound solutions, consider including excipients that are known to stabilize peptides. While specific data for this compound with a wide range of excipients is limited, general principles for peptide stability can be applied. These include non-ionic surfactants, certain amino acids, and sugars. However, extensive compatibility testing would be required.

    • For initial studies, mimicking the components of the commercial formulation is the most reliable approach.

3. Temperature and Agitation:

  • Recommendation: this compound has shown good stability under stress conditions. In one study, it did not form aggregates after 14 days at 40°C with shaking, or after one year at room temperature with constant rotation.[6]

  • Troubleshooting:

    • Avoid repeated freeze-thaw cycles, as this can be detrimental to many peptides. Aliquoting the stock solution is recommended.

    • While stable under agitation, minimize vigorous vortexing or shaking for extended periods if not necessary for your experimental protocol.

4. Concentration:

  • Recommendation: The commercial formulation has a concentration of approximately 1 mg/mL (0.6 mg in 0.6 mL).[1]

  • Troubleshooting:

    • Working with excessively high concentrations of peptides can increase the likelihood of aggregation. If your experiment allows, use a concentration that is known to be stable.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for In Vitro Experiments

This protocol is based on the principles of the stable commercial formulation.

Materials:

  • This compound hydrochloride powder

  • Tromethamine

  • Sodium Chloride

  • Water for Injection or HPLC-grade water

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Prepare a buffer solution containing 52.6 mM tromethamine and 186.5 mM sodium chloride in water.

  • Adjust the pH of the buffer solution to 6.5 using 0.1 M HCl or 0.1 M NaOH.

  • Weigh the desired amount of this compound hydrochloride powder.

  • Dissolve the this compound in the prepared buffer to the desired final concentration (e.g., 1 mg/mL).

  • Gently mix by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking.

  • Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the solution into low-protein binding tubes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at 2-8°C for short-term use or frozen for long-term storage (though stability data for frozen solutions is less characterized than for refrigerated or room temperature storage of the commercial formulation).

Protocol 2: Monitoring this compound Aggregation using Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a common method to detect and quantify aggregates of proteins and peptides.

Materials and Equipment:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for peptides of the molecular weight of this compound (approximately 3381.7 g/mol )

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • This compound samples (control and stressed)

Procedure:

  • Prepare the mobile phase and equilibrate the SEC column according to the manufacturer's instructions.

  • Prepare this compound samples for analysis. This may include a non-stressed control and samples subjected to stress conditions (e.g., elevated temperature, agitation, different pH).

  • Inject the samples onto the SEC column.

  • Monitor the elution profile at a suitable wavelength for this compound (e.g., 214 nm or 280 nm).

  • Analyze the chromatograms. The monomeric form of this compound will elute at a specific retention time. The presence of aggregates (dimers, trimers, or higher-order aggregates) will be indicated by the appearance of peaks at earlier retention times.

  • Quantify the percentage of monomer and aggregates by integrating the peak areas.

Visualizations

Dasiglucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Glucagon_Receptor Glucagon Receptor (GPCR) This compound->Glucagon_Receptor Binds G_Protein G Protein (Gs) Glucagon_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen_Phosphorylase_Kinase Glycogen Phosphorylase Kinase PKA->Glycogen_Phosphorylase_Kinase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen_Phosphorylase_Kinase->Glycogen_Phosphorylase Activates Glucose_1_Phosphate Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose_1_Phosphate Breaks down Glycogen to Glycogen Glycogen Glycogen->Glycogen_Phosphorylase Glucose Glucose Glucose_1_Phosphate->Glucose Converted to Bloodstream Bloodstream Glucose->Bloodstream Released into

Caption: this compound signaling pathway in a hepatocyte.

Experimental_Workflow_for_Aggregation_Analysis Start Start Prepare_Solution Prepare this compound Solution (e.g., in test buffer) Start->Prepare_Solution Apply_Stress Apply Stress Conditions (e.g., Temperature, Agitation, pH shift) Prepare_Solution->Apply_Stress Control Control Sample (No Stress) Prepare_Solution->Control Incubate Incubate for Defined Time Points Apply_Stress->Incubate Collect_Aliquots Collect Aliquots Incubate->Collect_Aliquots Analytical_Methods Analytical Methods Collect_Aliquots->Analytical_Methods SEC_HPLC Size-Exclusion Chromatography (SEC-HPLC) Analytical_Methods->SEC_HPLC DLS Dynamic Light Scattering (DLS) Analytical_Methods->DLS ThT_Assay Thioflavin T (ThT) Fluorescence Assay Analytical_Methods->ThT_Assay Analyze_Data Analyze and Compare Data (vs. Control) SEC_HPLC->Analyze_Data DLS->Analyze_Data ThT_Assay->Analyze_Data Conclusion Conclusion on Aggregation Propensity Analyze_Data->Conclusion Control->Collect_Aliquots

Caption: Workflow for assessing this compound aggregation.

References

Technical Support Center: Optimizing Clamp Studies with Dasiglucagon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Dasiglucagon, a stable glucagon (B607659) analog, in glucose clamp studies.

Troubleshooting Guides

This section addresses specific issues that may arise during clamp experiments involving this compound.

Question: We are observing high variability in our Glucose Infusion Rates (GIR) when using a continuous infusion of this compound. What are the potential causes and solutions?

Answer: High GIR variability is a common challenge in clamp studies and can be amplified by the co-infusion of a glucagon analog. Key factors include:

  • Physiological Variability: Stress in the animal model can elevate catecholamines, which can impair insulin (B600854) secretion and enhance endogenous glucagon secretion, creating instability.[1] Ensure subjects are adequately acclimatized to the experimental environment.[2]

  • Unstable Endogenous Hormone Secretion: Even with a euglycemic clamp, endogenous insulin and glucagon secretion can fluctuate, especially in response to the this compound infusion. This introduces a significant confounding variable.

    • Solution: For precise characterization of this compound's effects, a pancreatic clamp is the gold standard.[3][4] This involves infusing somatostatin (B550006) to suppress endogenous insulin and glucagon, followed by a constant replacement infusion of insulin and a continuous, experimental infusion of this compound.[3][5]

  • Solution Stability and Delivery: While this compound is designed for stability, ensure it is handled according to the manufacturer's specifications. Use high-precision infusion pumps and check lines for kinks or leaks. Prepare fresh solutions for each experiment.

  • Feedback Loop Oscillations: In a manual or automated clamp, there is an inherent delay between a change in blood glucose and the adjustment of the GIR.[6] The counter-regulatory effect of this compound can exacerbate this, leading to overcorrection.

    • Solution: Increase the frequency of blood glucose monitoring (e.g., every 5 minutes) to allow for finer adjustments to the GIR.[7] Utilize a validated clamping algorithm if using an automated system, and ensure it can account for the rapid glucose dynamics.

Question: We are struggling to achieve and maintain the target glucose level. We are consistently overshooting or undershooting the target.

Answer: This issue points to an imbalance between the glucose-lowering effects of insulin and the glucose-raising effects of this compound and the GIR.

  • Initial Stabilization: The period leading up to the steady-state clamp is critical. An unstable baseline will make it difficult to achieve a stable clamp. Ensure a stable basal period of at least 30-60 minutes before starting the this compound infusion.

  • Priming Doses: If using priming doses for insulin or this compound, they may need to be adjusted. An excessive prime can cause dramatic initial swings in blood glucose that are difficult to correct. Consider a lower priming dose or a gradual ramp-up of the infusion.

  • Infusion Rate Ratios: The ratio of infused insulin to infused this compound is critical. If you are consistently hyperglycemic (requiring very low or no GIR), your this compound infusion may be too high relative to the insulin infusion. Conversely, if you are consistently hypoglycemic (requiring a very high GIR), the this compound rate may be too low.

    • Solution: Conduct pilot dose-response studies to determine the optimal infusion rates for your specific animal model and experimental goals. The goal is to achieve a steady-state GIR that is well above zero, as this provides a sensitive range to measure changes in insulin sensitivity or this compound's effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a glucagon receptor agonist.[3] It mimics the action of endogenous glucagon by binding to glucagon receptors, primarily on hepatocytes (liver cells).[1] This binding activates intracellular signaling pathways (via G-proteins and adenylate cyclase) that increase cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which stimulates hepatic glucose production through both glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources).[1]

Q2: Why should I use a pancreatic clamp when studying this compound? A2: A standard euglycemic-hyperinsulinemic clamp suppresses endogenous insulin but may not fully suppress glucagon. In fact, falling insulin levels can sometimes paradoxically stimulate glucagon release. When you infuse this compound, you are interested in its specific effect, not the combined effect of your infusion and the animal's unpredictable endogenous hormone secretion. A pancreatic clamp, using somatostatin to inhibit both insulin and glucagon secretion, allows you to replace these hormones exogenously at fixed rates, thereby isolating the metabolic effect of this compound.[3][4][5]

Q3: How should this compound be prepared for continuous infusion in a preclinical study? A3: this compound is designed for enhanced stability in aqueous solution. For experimental use, it should be diluted in a sterile, non-pyrogenic vehicle. To prevent adherence of the peptide to tubing, it is common practice to add a small amount of albumin (e.g., 0.1% Bovine Serum Albumin - BSA) to the infusate. Always prepare fresh solutions on the day of the experiment and keep them on ice until use.

Q4: What are typical adverse effects to monitor for during this compound infusion? A4: Based on clinical trial data, the most common adverse events are gastrointestinal, primarily nausea and vomiting. While difficult to assess in rodent models, signs of distress should be monitored. Skin reactions at the infusion site have also been reported.

Data Presentation

Quantitative data from clamp studies are crucial for comparing results. The tables below provide examples from clinical studies using continuous this compound infusion and a template for a preclinical pancreatic clamp.

Table 1: Clinical Outcomes of Continuous this compound Infusion in Infants with Congenital Hyperinsulinism (CHI) Data synthesized from studies investigating this compound for the management of CHI, where reducing the need for intravenous glucose is a primary endpoint.

ParameterBaseline (Pre-Treatment)During this compound InfusionOutcome
Study Population Infants (7 days to 12 months) with CHIInfants (7 days to 12 months) with CHI-
Mean Glucose Infusion Rate (GIR) 15.7 ± 4.5 mg/kg/minReduced by ~5.2 mg/kg/min vs. placebo55% relative reduction in IV glucose requirement
This compound Infusion Rate N/A10-70 µg/h (via subcutaneous pump)Dose titrated to maintain glycemic stability
Primary Endpoint High IV glucose requirementReduction in GIRSignificant reduction in the need for IV glucose to maintain normoglycemia

Table 2: Example Infusion Parameters for a Preclinical Pancreatic Clamp in a Rat Model These are representative values based on literature and require optimization through pilot studies. The goal is to suppress endogenous hormones and replace them to study the isolated effect of this compound.

InfusatePriming Dose (Bolus)Constant Infusion RateAnimal ModelRationale
Somatostatin None recommended0.1 - 100 ng/mL (in perfusate)Wistar RatTo suppress endogenous insulin and glucagon secretion. Rate must be optimized to achieve suppression without off-target effects.
Insulin ~50 mU/kg over 5 min2 - 5 mU/kg/minWistar RatTo maintain a constant level of hyperinsulinemia.
This compound None recommended1 - 10 ng/kg/min (example range)Wistar RatTo achieve a steady-state concentration and measure its effect on glucose metabolism.
20% Dextrose As needed to reach targetVariable (This is the primary outcome measure)Wistar RatTo maintain euglycemia (e.g., ~100-120 mg/dL).

Experimental Protocols

Protocol: Pancreatic Euglycemic Clamp in a Conscious Rat Model to Evaluate this compound

This protocol describes a method to assess the metabolic effects of a continuous this compound infusion while endogenous pancreatic hormone secretion is suppressed.

1. Animal Preparation (5-7 days prior to clamp) a. Perform survival surgery on the rat under appropriate anesthesia. b. Implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling). c. Exteriorize the catheters at the back of the neck and house the animal individually to allow for full recovery.

2. Experiment Day: Setup and Basal Period (t = -90 to 0 min) a. The rat should be fasted overnight (~15 hours). b. Place the conscious, unrestrained rat in a metabolic cage. Connect the infusion lines from high-precision syringe pumps to the jugular vein catheter. Keep the arterial line accessible for sampling. c. Begin the continuous infusion of Somatostatin at the predetermined optimal rate. d. At t = -30 min, take a blood sample (20 µL) to measure baseline glucose, insulin, and glucagon to confirm suppression. e. Repeat blood sampling at t = -15 and t = -5 min to ensure a stable baseline.

3. Clamp Procedure (t = 0 to 120 min) a. At t = 0 min, begin the continuous infusion of Insulin and This compound at the desired rates through the jugular vein catheter. b. Simultaneously, begin blood sampling from the arterial line every 5-10 minutes (10 µL per sample) to monitor blood glucose using a validated glucometer. c. Based on the blood glucose reading, begin and adjust the infusion rate of a 20% Dextrose solution to maintain the glucose level at the euglycemic target (e.g., 110 mg/dL). d. The primary goal is to reach a "steady state" where the blood glucose is held constant at the target level by a relatively stable Glucose Infusion Rate (GIR). This typically occurs between t = 60 and t = 120 min. e. During the steady-state period (e.g., at t = 90, 100, 110, and 120 min), collect larger blood samples (50-100 µL) for analysis of plasma insulin and this compound concentrations.

4. Data Analysis a. Calculate the average GIR during the last 30-60 minutes of the clamp. This GIR is the primary measure of the metabolic effect of this compound under the defined insulin conditions. b. Analyze plasma samples to confirm that insulin levels were constant and that this compound reached a steady-state concentration. c. Compare the steady-state GIR between groups receiving different this compound infusion rates or a vehicle control.

Mandatory Visualizations

Dasiglucagon_Signaling_Pathway cluster_glucose_production Hepatic Glucose Production This compound This compound GCGR Glucagon Receptor (GCGR) on Hepatocyte This compound->GCGR Binds G_Protein Gs Protein GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Output Glucose Release into Bloodstream Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output

Caption: this compound signaling pathway in a liver cell to increase glucose output.

Troubleshooting_Clamp_Instability Start High GIR Variability or Inability to Maintain Target Glucose Check_Endo Are endogenous hormones a confounding factor? Start->Check_Endo Check_Rates Are infusion rates correctly balanced? Start->Check_Rates Check_Tech Is the technique sound? Start->Check_Tech Check_Endo->Check_Rates No Sol_Pancreatic Implement Pancreatic Clamp: - Infuse Somatostatin - Replace Insulin/Glucagon exogenously Check_Endo->Sol_Pancreatic Yes Check_Rates->Check_Tech Yes Sol_Pilot Conduct Pilot Dose-Response Study: - Titrate this compound vs. Insulin - Find optimal ratio for stable GIR Check_Rates->Sol_Pilot Unsure Sol_Refine Refine Technique: - Increase sampling frequency - Check pump/catheter integrity - Ensure proper subject acclimatization Check_Tech->Sol_Refine No

Caption: Decision tree for troubleshooting instability in a this compound clamp study.

Pancreatic_Clamp_Workflow cluster_prep Phase 1: Preparation cluster_clamp Phase 2: Clamp Experiment Surgery Catheter Implantation (Carotid Artery, Jugular Vein) Recovery Animal Recovery (5-7 Days) Surgery->Recovery Fasting Overnight Fast Recovery->Fasting Basal Basal Period (t=-90 to 0 min) - Start Somatostatin Infusion - Confirm Hormone Suppression Fasting->Basal Start_Clamp Start Clamp (t=0 min) - Infuse Insulin - Infuse this compound Basal->Start_Clamp Maintain Maintain Euglycemia (t=0 to 120 min) - Monitor Blood Glucose (q 5-10 min) - Adjust Variable Glucose Infusion Start_Clamp->Maintain SteadyState Steady State (t=~60-120 min) - Stable GIR Achieved - Collect Samples for Analysis Maintain->SteadyState

Caption: Experimental workflow for a pancreatic euglycemic clamp with this compound.

References

Technical Support Center: Refinement of Analytical Methods for Dasiglucagon Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for Dasiglucagon and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

This compound is a glucagon (B607659) analog composed of 29 amino acids, with seven substitutions compared to native glucagon to enhance its stability in aqueous solutions.[1] Like endogenous glucagon, this compound is metabolized through proteolytic degradation in the blood, liver, and kidney.[1][2] In vitro studies have identified nine proteolytic metabolites of this compound in plasma from rats, dogs, and humans, with no human-specific metabolites detected.[2]

Q2: What are the main challenges in analyzing this compound and its metabolites?

The analysis of this compound and its peptide metabolites by LC-MS/MS can present several challenges, including:

  • Poor chromatographic retention: Due to their polar nature.

  • Low sensitivity: Resulting from multiple charge states and non-specific binding.

  • Sample carryover: Leading to inaccurate quantification.

  • Matrix effects: Interference from components in biological samples like plasma.

  • Analyte stability: Degradation during sample collection, storage, and preparation.

Q3: How can I improve the retention of this compound and its metabolites on a reversed-phase column?

To improve retention of polar peptides like this compound and its metabolites, consider the following:

  • Use of ion-pairing agents: Add trifluoroacetic acid (TFA) or formic acid to the mobile phase.

  • Optimize gradient elution: A shallower gradient can improve separation and peak shape.

  • Select an appropriate column: A column with a different stationary phase (e.g., C18 with a different bonding) or a longer column might provide better retention.

Q4: What are common sample preparation techniques for this compound in plasma?

Common sample preparation techniques for peptides like this compound in plasma include:

  • Protein Precipitation (PPT): Using organic solvents like acetonitrile (B52724) to remove larger proteins.

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes.

  • Immunocapture: Using antibodies specific to this compound or its fragments for highly selective extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for this compound/Metabolites - Poor ionization: Suboptimal mass spectrometer source settings. - Analyte degradation: Instability in the biological matrix or during sample preparation. - Non-specific binding: Adsorption to sample vials, pipette tips, or the LC system. - Inefficient extraction: Low recovery from the sample preparation method.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Use protease inhibitors during sample collection and keep samples on ice. - Use low-binding tubes and vials. Consider adding a small amount of a carrier protein like BSA to standards and quality controls. - Evaluate and optimize the extraction procedure (e.g., different SPE sorbents, elution solvents).
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column: Silanol interactions on the stationary phase. - Column overload: Injecting too much sample. - Inappropriate mobile phase pH: Affecting the charge state of the analytes.- Add an ion-pairing agent like TFA to the mobile phase. - Reduce the injection volume or dilute the sample. - Adjust the mobile phase pH to be at least 2 pH units away from the isoelectric point of the analytes.
High Background or Matrix Effects - Insufficient sample cleanup: Co-elution of interfering substances from the biological matrix. - Contamination from reagents or labware. - Improve the sample preparation method (e.g., use a more selective SPE protocol). - Use high-purity solvents and reagents. - Perform a blank injection of the mobile phase to check for system contamination.
Sample Carryover - Adsorption of analytes to the injector, column, or other parts of the LC system. - Insufficient needle wash. - Use a stronger needle wash solution containing a higher percentage of organic solvent and/or acid. - Optimize the wash procedure (e.g., increase wash volume and/or time). - If carryover persists, consider a different column or injector.
Inconsistent Retention Times - Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile component. - Column degradation: Loss of stationary phase or blockage. - Fluctuations in column temperature. - Prepare fresh mobile phase daily and keep bottles tightly capped. - Use a guard column and filter samples to protect the analytical column. - Use a column oven to maintain a constant temperature.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for this compound Quantification
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be determined by direct infusion of standards.

    • Source Parameters: Optimized for maximum signal intensity of this compound (e.g., spray voltage, gas temperatures, and gas flows).

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a study in adults with Type 1 Diabetes.

ParameterValueUnit
Tmax (Time to maximum concentration) ~35minutes
Cmax (Maximum concentration) ~5110pg/mL
Half-life (t½) ~30minutes
Apparent Volume of Distribution (Vd/F) 47-57L

Data obtained from subcutaneous administration of 0.6 mg this compound.[1][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Add Internal Standard spe Solid-Phase Extraction (Optional Cleanup) ppt->spe Supernatant reconstitute Reconstitution ppt->reconstitute Directly after evaporation spe->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc Injection ms MS/MS Detection (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: Experimental workflow for this compound metabolite analysis.

troubleshooting_logic start Problem Encountered no_signal No / Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak high_bg High Background start->high_bg carryover Carryover start->carryover check_ms Check MS Tuning & Source Parameters no_signal->check_ms Is MS sensitive? check_lc Optimize LC Method (Mobile Phase, Column) poor_peak->check_lc check_sample_prep Review Sample Prep (Recovery, Stability) high_bg->check_sample_prep check_wash Improve Injector Wash carryover->check_wash check_ms->check_sample_prep Yes check_sample_prep->check_lc Recovery/Stability OK? solution Problem Resolved check_lc->solution Optimized check_wash->solution

Caption: Troubleshooting logic for LC-MS/MS analysis of peptides.

signaling_pathway This compound This compound receptor Glucagon Receptor (Liver Cell) This compound->receptor g_protein G Protein Activation (Gsα and Gq) receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp ↑ Intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka glycogenolysis ↑ Glycogenolysis pka->glycogenolysis gluconeogenesis ↑ Gluconeogenesis pka->gluconeogenesis glucose_release ↑ Glucose Release into Bloodstream glycogenolysis->glucose_release gluconeogenesis->glucose_release

Caption: this compound's mechanism of action signaling pathway.

References

Technical Support Center: Dasiglucagon in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dasiglucagon in various animal species. The following information is intended to facilitate the design and execution of preclinical experiments and to offer solutions to potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native glucagon (B607659)?

A1: this compound is a stable glucagon analog. It is a peptide comprised of 29 amino acids, with seven substitutions compared to native glucagon.[1] These modifications enhance its physical and chemical stability in an aqueous solution, eliminating the need for reconstitution before administration.[1][2] Despite these changes, this compound maintains specificity for the glucagon receptor and has a potency comparable to that of native glucagon.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is a glucagon receptor agonist.[4] It increases blood glucose concentration by activating glucagon receptors in the liver, which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the production of glucose from non-carbohydrate sources (gluconeogenesis).[4] For this compound to be effective, sufficient hepatic glycogen stores are necessary.[4]

Q3: In which animal species has this compound been studied?

A3: Preclinical studies with this compound have been conducted in mice, rats, rabbits, and dogs.[4] These studies have evaluated its pharmacology, toxicology, and pharmacokinetics.

Q4: How is this compound administered in animal studies?

A4: In most preclinical studies, this compound is administered via subcutaneous (SC) injection.[4]

Q5: What are the reported pharmacokinetic properties of this compound in animals?

A5: this compound is rapidly absorbed after subcutaneous administration in mice, rats, and dogs, with peak plasma concentrations reached within 10 to 40 minutes.[4] It has a relatively short half-life and its bioavailability is reported to be 2 to 3 times higher than that of native glucagon in these species.[4]

Troubleshooting Guide

Issue 1: Variable or suboptimal glycemic response to this compound.

  • Potential Cause: Insufficient hepatic glycogen stores.

    • Troubleshooting: Ensure animals are adequately fed and not in a prolonged state of fasting prior to the experiment, unless it is a specific requirement of the study design. Animals in states of starvation may not have adequate liver glycogen for this compound to exert its full effect.

  • Potential Cause: Species-specific differences in glucagon receptor sensitivity.

    • Troubleshooting: The in vitro potency of this compound at rat and mouse glucagon receptors has been reported to be 2- to 4-fold lower than at human receptors.[4] This may necessitate dose adjustments when translating from in vitro to in vivo studies in these species. It is recommended to perform a dose-response study in the chosen animal model to determine the optimal effective dose.

  • Potential Cause: Incorrect dose calculation or administration.

    • Troubleshooting: Double-check all dose calculations, especially when converting from human equivalent doses or between species (see Table 3 for dose conversion factors). Ensure proper subcutaneous injection technique to guarantee the full dose is delivered.

Issue 2: Unexpected adverse effects observed in study animals.

  • Potential Cause: Known pharmacological effects of glucagon receptor agonism.

    • Troubleshooting: In dogs, single doses of this compound at clinically relevant exposures have been shown to cause an increase in heart rate, as well as gastrointestinal effects like diarrhea and vomiting.[4] Monitor cardiovascular parameters and observe for gastrointestinal distress, especially in canine studies. Consider these potential effects when designing monitoring protocols and interpreting results.

  • Potential Cause: Immunogenicity.

    • Troubleshooting: The formation of anti-drug antibodies (ADAs) against this compound has been observed in mice, rats, and dogs, with a higher frequency in rodents.[4] While these ADAs did not appear to significantly affect the pharmacodynamic activity in short-term studies, chronic dosing in rats did show an increase in exposure at the end of the study, suggesting a potential impact of sustained antibody response.[4] If conducting long-term studies, consider including assessments for immunogenicity.

Issue 3: Difficulty in establishing a reliable hypoglycemia model.

  • Potential Cause: Incorrect insulin (B600854) dosage for the chosen species and strain.

    • Troubleshooting: The dose of insulin required to induce hypoglycemia can vary significantly between species and even between different strains of the same species. Refer to established protocols for insulin-induced hypoglycemia in your specific animal model (see Experimental Protocols section). It is advisable to conduct a pilot study to determine the optimal insulin dose that induces the desired level of hypoglycemia without causing excessive stress or mortality.

  • Potential Cause: Anesthesia-induced hyperglycemia.

    • Troubleshooting: Some anesthetics can cause a transient increase in blood glucose, which may interfere with the induction of hypoglycemia. Whenever possible, perform procedures on conscious animals. If anesthesia is necessary, choose an agent with minimal impact on glucose metabolism and allow for a stabilization period before inducing hypoglycemia.

Data Presentation

Table 1: Summary of this compound Pharmacodynamics in Animal Models

SpeciesModelThis compound DoseKey FindingsReference
RatInsulin-induced hypoglycemiaSingle SC dosesRapid, dose-related increase in blood glucose, maximal effect at 20-30 minutes.[4]
Rat & DogNormoglycemicChronic daily SC dosesDose-dependent increases in glucose and insulin.[4]
DogNormoglycemicSingle SC doseIncreased heart rate, diarrhea, and vomiting at clinically relevant exposures.[4]

Table 2: Summary of this compound Toxicology Studies in Animals

SpeciesDurationDosesNo Observed Adverse Effect Level (NOAEL)Key ObservationsReference
Rat26 weeks (daily SC)0.5, 2, 8 mg/kg/dayNot explicitly stated in the provided snippetsIncreased liver and kidney weights.[4]
Dog39 weeks (daily SC)0.02, 0.1, 0.3 mg/kg/dayNot explicitly stated in the provided snippetsIncreased heart rate at 0.1 and 0.3 mg/kg/day. Increased liver and kidney weights.[4]
RabbitOrganogenesis (daily SC)0.1, 0.3, 1 mg/kg/day0.1 mg/kg/dayNo adverse fetal developmental effects at 7 times the human exposure.[4]
RatOrganogenesis (daily SC)2, 10, 24 mg/kg/day24 mg/kg/dayNo teratogenic effects up to 709 times the human exposure.[4]

Table 3: Dose Conversion Between Species Based on Body Surface Area

To calculate the Human Equivalent Dose (HED) from an animal dose, use the following formula: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

To calculate the Animal Equivalent Dose (AED) from a human dose, use the following formula: AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

SpeciesBody Weight (kg)Km (Body Surface Area to Weight Ratio)
Human6037
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Pig (miniature)4035
Non-human primate (Cynomolgus)312

Note: These are general conversion factors and may need to be adjusted based on the specific characteristics of the drug and the animal model.

Experimental Protocols

Protocol 1: Insulin-Induced Hypoglycemia and this compound Efficacy in Rodents (Rat/Mouse)

  • Animal Preparation:

    • Use adult male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, CD-1).

    • House animals individually and allow them to acclimate for at least one week before the experiment.

    • Provide ad libitum access to standard chow and water.

  • Induction of Hypoglycemia:

    • Fast animals for a short period (e.g., 4-6 hours) to standardize baseline glucose levels.

    • Administer a single intraperitoneal (IP) or subcutaneous (SC) injection of regular human insulin.

      • Rat: Typical dose range is 0.5-2.0 U/kg.

      • Mouse: Typical dose range is 0.75-1.5 U/kg.

    • The exact dose of insulin should be optimized in a pilot study to achieve a target blood glucose level of <60 mg/dL without inducing severe distress or seizures.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at baseline (before insulin), and at regular intervals (e.g., 15, 30, 45, 60 minutes) after insulin administration to confirm hypoglycemia.

    • Use a calibrated glucometer for rapid blood glucose measurements.

  • This compound Administration:

    • Once hypoglycemia is confirmed (blood glucose <60 mg/dL), administer this compound or vehicle control via subcutaneous injection.

    • A dose-response study is recommended. Suggested starting doses for rodents could range from 10 to 100 µg/kg, to be optimized based on the specific research question.

  • Efficacy Assessment:

    • Continue to monitor blood glucose at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, 120 minutes) after this compound administration.

    • Key efficacy endpoints include:

      • Time to achieve a blood glucose increase of ≥20 mg/dL from the hypoglycemic baseline.

      • Time to reach normoglycemia (e.g., blood glucose >70 mg/dL).

      • Area under the curve (AUC) for the change in blood glucose from baseline.

Protocol 2: General Considerations for this compound Studies in Larger Animals (Pigs and Non-Human Primates)

  • Model Selection:

    • Domestic swine and miniature pigs are suitable models due to their physiological similarities to humans.

    • Non-human primates, such as Cynomolgus or Rhesus macaques, provide a closer phylogenetic model to humans.

  • Induction of Hypoglycemia:

    • Insulin-induced hypoglycemia can be achieved via intravenous (IV) infusion of insulin to allow for precise control of the hypoglycemic state. This is often performed under anesthesia.

  • This compound Administration and Dosing:

    • Subcutaneous administration is the most common route.

    • Dose-finding studies are crucial. Based on human doses and interspecies scaling, initial exploratory doses could be in the range of 1-10 µg/kg.

  • Monitoring:

    • Frequent blood sampling is necessary to characterize the pharmacokinetic and pharmacodynamic profiles.

    • Cardiovascular monitoring (heart rate, blood pressure) is particularly important in non-human primates and dogs due to the known effects of glucagon receptor agonists.

Mandatory Visualization

Dasiglucagon_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor (GPCR) This compound->GCGR Binds to G_protein G Protein (Gs) GCGR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Amino Acids, etc. -> Glucose) PKA->Gluconeogenesis Stimulates Glucose_release Glucose Release into Bloodstream Glycogenolysis->Glucose_release Gluconeogenesis->Glucose_release

Caption: this compound signaling pathway in a hepatocyte.

Experimental_Workflow start Start: Acclimated Animal fasting 1. Fasting (optional, standardized) start->fasting baseline 2. Baseline Blood Glucose Measurement fasting->baseline hypo_induction 3. Induce Hypoglycemia (e.g., Insulin Injection) baseline->hypo_induction confirm_hypo 4. Confirm Hypoglycemia (Blood Glucose < Threshold) hypo_induction->confirm_hypo treatment 5. Administer this compound or Vehicle (SC) confirm_hypo->treatment monitoring 6. Monitor Blood Glucose at Timed Intervals treatment->monitoring endpoints 7. Assess Efficacy Endpoints (Time to Recovery, Glucose AUC) monitoring->endpoints end End: Data Analysis endpoints->end

Caption: General experimental workflow for this compound efficacy testing.

References

Validation & Comparative

Dasiglucagon vs. Native Glucagon: A Comparative Guide to Hypoglycemia Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dasiglucagon and native glucagon (B607659) for the treatment of severe hypoglycemia. It synthesizes data from clinical trials and pharmacokinetic/pharmacodynamic studies to evaluate their performance, supported by detailed experimental methodologies.

Executive Summary

Severe hypoglycemia is a critical and potentially life-threatening complication of diabetes management. The timely administration of glucagon is paramount in reversing its effects. For decades, native glucagon has been the standard of care, but its inherent instability in solution necessitates reconstitution prior to administration, a significant barrier in an emergency setting. This compound, a novel glucagon analog, was developed to overcome this limitation. It is a ready-to-use aqueous formulation with enhanced stability.

Clinical evidence demonstrates that this compound offers a rapid and effective reversal of hypoglycemia, with a performance profile comparable, and in some aspects, potentially superior to reconstituted native glucagon. Its primary advantage lies in its user-friendly, pre-filled autoinjector or syringe, eliminating the need for reconstitution and potentially reducing the time to treatment.

Efficacy in Reversing Hypoglycemia

Phase 3 clinical trials have rigorously evaluated the efficacy of this compound in comparison to reconstituted native glucagon and placebo in adults and children with type 1 diabetes experiencing insulin-induced hypoglycemia. The primary endpoint in these studies was the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the point of hypoglycemia.

Key Efficacy Findings:

  • Speed of Recovery: this compound demonstrated a rapid onset of action, with a median time to plasma glucose recovery of approximately 10 minutes.[1][2] This was comparable to the 12-minute median recovery time observed with reconstituted native glucagon.[1][2] Both were significantly faster than placebo, which had a median recovery time of 30 to 40 minutes.[1][2]

  • Successful Recovery Rates: A very high percentage of participants treated with this compound achieved plasma glucose recovery. In a key phase 3 trial, 99% of participants in the this compound group recovered within 15 minutes, similar to the 95% recovery rate in the reconstituted glucagon group.[1][2] This was vastly superior to the 2% recovery rate with placebo within the same timeframe.[1]

  • Glucose Response: this compound produced a robust and sustained increase in plasma glucose levels, comparable to that of native glucagon.[3][4]

Quantitative Efficacy Data
Efficacy EndpointThis compound (0.6 mg)Reconstituted Native Glucagon (1 mg)Placebo
Median Time to Plasma Glucose Recovery (minutes) 10[1][2]12[1][2]30-40[1][2]
Participants Achieving Recovery within 15 minutes (%) 99%[1][2]95%[1][2]2%[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies have elucidated the absorption, distribution, metabolism, and excretion profiles of this compound in comparison to native glucagon.

  • Absorption and Bioavailability: this compound is rapidly absorbed after subcutaneous injection, with a time to maximum concentration (Tmax) of approximately 35 minutes.[3] While native glucagon has a slightly faster Tmax of around 20 minutes, this compound exhibits a longer plasma elimination half-life.[3]

  • Mechanism of Action: this compound is a glucagon receptor agonist.[] Like native glucagon, it binds to glucagon receptors, primarily on hepatocytes. This binding activates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), ultimately raising blood glucose levels.[][6][7]

Glucagon Receptor Signaling Pathway

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon or This compound GR Glucagon Receptor (GPCR) Glucagon->GR Binds to G_Protein G-Protein (Gs) GR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Release Glucose Release into Bloodstream Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Caption: Glucagon Signaling Pathway in Hepatocytes.

Stability and Formulation

A key differentiator between this compound and native glucagon is their stability in aqueous solution.

  • Native Glucagon: Native glucagon is highly unstable in liquid form, prone to fibrillation and the formation of amyloid-like structures, which renders it inactive.[8] This necessitates its formulation as a lyophilized powder that must be reconstituted with a sterile diluent immediately before injection. This multi-step process can be challenging and prone to errors, especially in a stressful emergency situation.

  • This compound: this compound is a glucagon analog with seven amino acid substitutions that enhance its solubility and stability in an aqueous solution.[8] This allows it to be formulated as a ready-to-use liquid in a pre-filled syringe or autoinjector, eliminating the need for reconstitution.

Safety and Tolerability

The safety profiles of this compound and reconstituted native glucagon are generally similar.

  • Common Adverse Events: The most frequently reported adverse events for both drugs are nausea and vomiting, which are known side effects of glucagon administration.[1][2] Other reported side effects include headache and injection site reactions.

  • Serious Adverse Events: Serious adverse events are rare for both treatments.

Quantitative Safety Data
Adverse EventThis compound (0.6 mg)Reconstituted Native Glucagon (1 mg)Placebo
Nausea (%) ~40-60%~40-60%Lower incidence
Vomiting (%) ~20-30%~20-30%Lower incidence
Headache (%) VariableVariableVariable

Note: Incidence rates can vary between studies.

Experimental Protocols

Insulin-Induced Hypoglycemia Clamp

The majority of clinical trials comparing this compound and native glucagon utilize the hyperinsulinemic-hypoglycemic clamp technique to induce a controlled state of hypoglycemia.

Detailed Methodology:

  • Participant Preparation: Participants typically fast overnight. Their usual insulin (B600854) therapy is withheld for a specified period before the procedure.

  • Insulin Infusion: A continuous intravenous infusion of regular human insulin is administered to lower blood glucose levels. The infusion rate is often variable and adjusted to achieve a target blood glucose range.

  • Glucose Monitoring: Plasma glucose is monitored frequently (e.g., every 5-10 minutes) using a glucose analyzer.

  • Induction of Hypoglycemia: The insulin infusion continues until the plasma glucose reaches a predefined hypoglycemic threshold (e.g., <60 mg/dL or within a range of 45-60 mg/dL).[1]

  • Drug Administration: Once the target hypoglycemia is achieved and stable for a short period, the investigational drug (this compound, native glucagon, or placebo) is administered via subcutaneous injection. The insulin infusion is typically stopped just prior to or at the time of drug administration.

  • Post-Dose Monitoring: Plasma glucose levels are monitored frequently post-dose to determine the time to recovery. Blood samples are also collected at predefined intervals for pharmacokinetic and pharmacodynamic analysis.

  • Rescue: Intravenous glucose is readily available to be administered if the participant's blood glucose does not recover within a specified timeframe or if they experience severe hypoglycemic symptoms.

Pharmacokinetic Analysis
  • This compound Quantification: Plasma concentrations of this compound are typically determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[3]

  • Native Glucagon Quantification: Plasma concentrations of native glucagon are often measured using a validated radioimmunoassay (RIA).[3]

Phase 3 Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening and Informed Consent Randomization Randomization Screening->Randomization Group_D This compound (0.6 mg) Randomization->Group_D Group_G Native Glucagon (1 mg, Reconstituted) Randomization->Group_G Group_P Placebo Randomization->Group_P Hypo_Induction Insulin-Induced Hypoglycemia Clamp Group_D->Hypo_Induction Group_G->Hypo_Induction Group_P->Hypo_Induction Drug_Admin Subcutaneous Drug Administration Hypo_Induction->Drug_Admin Monitoring Post-Dose Monitoring (PK/PD Blood Draws, Glucose) Drug_Admin->Monitoring Data_Analysis Data Analysis (Time to Recovery, AEs) Monitoring->Data_Analysis

Caption: Phase 3 Clinical Trial Workflow.

Conclusion

This compound represents a significant advancement in the emergency treatment of severe hypoglycemia. While its efficacy and safety are comparable to reconstituted native glucagon, its primary advantage is its ready-to-use formulation. This eliminates the potential for delays and errors associated with reconstitution, which is a critical factor in an emergency situation. For researchers and drug development professionals, the development of this compound highlights the importance of formulation and delivery systems in improving the clinical utility of established therapeutic agents. The robust clinical trial data and well-defined mechanism of action provide a strong foundation for its use in the management of diabetes.

References

A Comparative Analysis of Dasiglucagon and Other Glucagon Analogs for Severe Hypoglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of dasiglucagon, a next-generation glucagon (B607659) analog, with other available glucagon formulations for the treatment of severe hypoglycemia. The information is supported by data from clinical trials to aid in research and development decisions.

Introduction to Glucagon Analogs

Severe hypoglycemia is a critical and potentially life-threatening condition for individuals with diabetes. The primary treatment is the administration of glucagon, a hormone that raises blood glucose levels by stimulating glycogenolysis in the liver.[1][2] Traditional glucagon formulations require reconstitution from a lyophilized powder before injection, which can be a barrier to timely and accurate administration in an emergency setting.[3][4]

To address this challenge, several stable, ready-to-use glucagon analogs have been developed. This compound is a novel glucagon analog with seven amino acid substitutions that increase its stability in an aqueous solution, allowing for a pre-filled syringe or auto-injector presentation.[4][5] This guide focuses on the comparative efficacy of this compound against other glucagon formulations, primarily reconstituted glucagon, based on available clinical trial data.

Mechanism of Action

This compound, like endogenous glucagon and other glucagon analogs, acts as an agonist at the glucagon receptor, which is primarily expressed in the liver.[2][5] Binding to this G-protein coupled receptor initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP).[1][6] This, in turn, activates protein kinase A (PKA), which stimulates the breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis), ultimately leading to the release of glucose into the bloodstream and an increase in blood glucose levels.[1][7][8] The efficacy of this compound is dependent on adequate hepatic glycogen stores.[7][9]

GlucagonSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon This compound / Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Release Glucose Release Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Figure 1: Glucagon Signaling Pathway.

Comparative Efficacy in Severe Hypoglycemia

Clinical trials have demonstrated that this compound is a rapid and effective treatment for severe hypoglycemia. The primary endpoint in these studies is typically the time to plasma glucose recovery, often defined as an increase of ≥20 mg/dL from baseline without the need for intravenous glucose.[10][11]

Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes
Treatment GroupMedian Time to Recovery (minutes) [95% CI]Reference(s)
This compound (0.6 mg)10[12][12][10][11][13]
Reconstituted Glucagon (1 mg)12[12][14][10][11][13]
Placebo40[15][16][10][11][13]
Table 2: Proportion of Adult Patients Achieving Plasma Glucose Recovery
Time PointThis compound (0.6 mg)Reconstituted Glucagon (1 mg)PlaceboReference(s)
Within 10 minutes65%49%<2%[10]
Within 15 minutes99%95%2%[10][11][13]
Within 20 minutes99%98%<18%[10]

In a pediatric study involving children and adolescents (ages 6 to 17) with type 1 diabetes, this compound also demonstrated rapid efficacy.[17][18]

Table 3: Time to Plasma Glucose Recovery in Pediatric Patients (Ages 6-17) with Type 1 Diabetes

| Treatment Group | Median Time to Recovery (minutes) [95% CI] | Reference(s) | | :--- | :--- | :--- | :--- | | this compound (0.6 mg) | 10[14][19] |[17][18] | | Reconstituted Glucagon (dose per label) | 10[14][19] |[17][18] | | Placebo | 30 [20, upper limit not estimable] |[18] |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed after subcutaneous injection.[4] While the time to maximum plasma concentration (Tmax) may be slightly longer for this compound compared to reconstituted glucagon (approximately 35 minutes vs. 20 minutes), the time to clinically meaningful pharmacodynamic effect (glucose recovery) is very similar.[2][4] this compound has a slightly longer plasma half-life of about 30 minutes.[2][7][19]

Safety and Tolerability

The safety profile of this compound is comparable to that of reconstituted glucagon.[10][11] The most frequently reported adverse events are nausea and vomiting, which are expected side effects of glucagon administration.[10][13][20]

Table 4: Common Adverse Events in Adults (% of patients)
Adverse EventThis compound (0.6 mg)Reconstituted Glucagon (1 mg)PlaceboReference(s)
Nausea55%53%7%[20] (from NCT03378635)
Vomiting23%19%2%[20] (from NCT03378635)
Headache≥2%≥2%≥2%[13]
Diarrhea≥2%≥2%≥2%[13]
Injection Site Pain≥2%≥2%≥2%[13]

Comparison with Other Novel Glucagon Analogs

Direct head-to-head trials comparing this compound with other ready-to-use glucagon products like nasal glucagon (Baqsimi) and a stable liquid glucagon injection (Gvoke) are limited. However, an indirect treatment comparison suggested that while all three are highly effective, there may be some differences.[21] For instance, one analysis indicated that nasal glucagon might have a slightly faster mean time to treatment success compared to the Gvoke injection in a pooled population of adults.[21] Another report suggested that subcutaneous this compound may raise blood glucose levels faster than intranasal glucagon.[20] It is important to note that these are not direct comparisons and should be interpreted with caution.

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. A typical experimental workflow for these studies is as follows:

ExperimentalWorkflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_endpoints Endpoints Participant_Selection Participant Selection (e.g., Adults with T1D) Randomization Randomization (2:1:1) Participant_Selection->Randomization Hypoglycemia_Induction Controlled Insulin-Induced Hypoglycemia Randomization->Hypoglycemia_Induction Drug_Administration Single Subcutaneous Dose (this compound, Placebo, or Reconstituted Glucagon) Hypoglycemia_Induction->Drug_Administration Monitoring Frequent Plasma Glucose Monitoring Drug_Administration->Monitoring Primary_Endpoint Primary Endpoint: Time to Plasma Glucose Recovery (≥20 mg/dL increase) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - % Recovered at 10, 15, 20 min - Safety & Tolerability Monitoring->Secondary_Endpoints

Figure 2: Phase 3 Clinical Trial Workflow.

Key Methodological Details from a Phase 3 Trial (NCT03378635): [10][11][22]

  • Participants: 170 adult participants with type 1 diabetes.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Intervention: Participants were randomized in a 2:1:1 ratio to receive a single subcutaneous dose of 0.6 mg this compound, placebo, or 1 mg reconstituted glucagon.

  • Procedure: Hypoglycemia was induced in a controlled clinical setting via an intravenous insulin (B600854) infusion. Once plasma glucose reached a predefined low level, the study drug was administered.

  • Primary Endpoint: Time to plasma glucose recovery, defined as the first increase in plasma glucose of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.

  • Reference: Reconstituted lyophilized glucagon was included as a reference comparator.

Other Investigational Uses

Beyond severe hypoglycemia, this compound is also being investigated for other indications, including:

  • Congenital Hyperinsulinism (CHI): Studies have explored the use of continuous subcutaneous this compound infusion to reduce the need for intravenous glucose in infants and children with CHI.[12][23][24]

  • Mini-Dose for Hypoglycemia Prevention: Research is underway to evaluate the efficacy of mini-doses of this compound for the prevention and treatment of non-severe hypoglycemia, potentially reducing carbohydrate consumption for corrections.[15][25]

  • Post-Bariatric Hypoglycemia: this compound has been studied for its ability to correct hypoglycemia following gastric bypass surgery.[26]

Conclusion

This compound represents a significant advancement in the treatment of severe hypoglycemia, offering a rapid and effective ready-to-use solution that eliminates the need for reconstitution.[10] Clinical data robustly supports its efficacy and safety, which are comparable to traditional reconstituted glucagon.[10][11] Its stable aqueous formulation provides a reliable and convenient option for patients and caregivers, potentially reducing delays in treatment during critical hypoglycemic events.[3][4] Further research, including direct head-to-head trials with other novel glucagon analogs, will be valuable in further defining its comparative position in the evolving landscape of hypoglycemia management.

References

Head-to-Head Clinical Trial of Dasiglucagon and Reconstituted Glucagon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dasiglucagon and reconstituted glucagon (B607659), focusing on their performance in head-to-head clinical trials for the treatment of severe hypoglycemia. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of diabetes management.

Executive Summary

This compound, a novel glucagon analog, has been developed as a ready-to-use aqueous formulation, offering a potential advantage over the traditional reconstituted glucagon which requires several steps to prepare before administration. Clinical trials have demonstrated that this compound is effective and safe for the treatment of severe hypoglycemia, with a performance profile comparable to that of reconstituted glucagon. This guide will delve into the quantitative data, experimental protocols, and underlying biological pathways to provide a comprehensive comparison.

Data Presentation

The following tables summarize the key quantitative data from a pivotal Phase 3 randomized, double-blind clinical trial comparing this compound to reconstituted glucagon in adults with type 1 diabetes.[1][2][3][4][5]

Table 1: Efficacy Outcomes
EndpointThis compound (0.6 mg)Reconstituted Glucagon (1 mg)Placebo
Median Time to Plasma Glucose Recovery (minutes) 10[1][3][5]12[1][3][5]40[1][3][5]
Participants Achieving Recovery at 10 minutes (%) 75%49%0%
Participants Achieving Recovery at 15 minutes (%) 99%[1][3][5]95%[1][3][5]2%[1][3][5]
Participants Achieving Recovery at 20 minutes (%) 100%98%16%

Plasma glucose recovery was defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[1][2][3][4][5]

Table 2: Safety Outcomes (Most Common Adverse Events)
Adverse EventThis compound (n=84)Reconstituted Glucagon (n=43)Placebo (n=43)
Nausea 42%47%7%
Vomiting 20%19%2%
Headache 11%14%7%

Experimental Protocols

The data presented above was primarily generated from a randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial (NCT03378635).[2]

Key Methodologies

1. Participant Population:

  • 170 adults with type 1 diabetes.[1][2][4][5]

2. Randomization and Blinding:

  • Participants were randomly assigned in a 2:1:1 ratio to receive a single subcutaneous dose of:

    • This compound (0.6 mg)

    • Reconstituted glucagon (1 mg)

    • Placebo[1][2][4][5]

  • The trial was double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.

3. Insulin-Induced Hypoglycemia (Hyperinsulinemic-Hypoglycemic Glucose Clamp):

  • The hyperinsulinemic-hypoglycemic clamp technique is the gold standard for inducing and maintaining a specific level of hypoglycemia under controlled conditions.[6][7]

  • Procedure:

    • Participants are fasted overnight.[7]

    • An intravenous (IV) line is inserted for insulin (B600854) and glucose infusion, and another line is placed in the contralateral hand (often heated to "arterialize" the venous blood) for blood sampling.

    • A continuous infusion of insulin is initiated to suppress endogenous glucose production and stimulate glucose uptake by peripheral tissues, thereby lowering blood glucose levels.[7][8]

    • Plasma glucose is monitored frequently (e.g., every 5 minutes).[9]

    • A variable infusion of 20% dextrose is adjusted to achieve and maintain a target hypoglycemic plateau (e.g., <54 mg/dL).[7]

    • Once the target hypoglycemia is maintained for a specified duration, the investigational product (this compound, reconstituted glucagon, or placebo) is administered subcutaneously.

    • Blood sampling continues to measure the time to plasma glucose recovery.

4. Primary Endpoint:

  • The primary endpoint was the time to plasma glucose recovery, defined as the first plasma glucose increase of ≥20 mg/dL from the level at the time of investigational product administration, without the need for rescue intravenous glucose.[1][2][3][4][5]

Mandatory Visualizations

Glucagon Signaling Pathway

GlucagonSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Hepatocyte) Glucagon Glucagon or This compound GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds to G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose-1-P) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Precursors -> Glucose) PKA->Gluconeogenesis Stimulates Glucose_Release Glucose Release into Bloodstream Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Caption: Glucagon Signaling Pathway in a Hepatocyte.

Explanation of the Pathway: this compound, like endogenous glucagon, acts as an agonist at the glucagon receptor, a G-protein coupled receptor (GPCR) on the surface of liver cells (hepatocytes).[10][11][12] This binding activates a Gs protein, which in turn activates adenylyl cyclase.[11][13] Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a second messenger.[11][14] Elevated cAMP levels activate Protein Kinase A (PKA).[11][13] PKA then phosphorylates key enzymes involved in two main processes:

  • Glycogenolysis: The breakdown of stored glycogen (B147801) into glucose.[11][13]

  • Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[13] The resulting glucose is then released into the bloodstream, raising blood glucose levels and counteracting hypoglycemia.

Experimental Workflow of the Head-to-Head Clinical Trial

TrialWorkflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1:1) cluster_procedure Hypoglycemia Induction & Treatment cluster_assessment Endpoint Assessment P1 Recruit Adults with T1D R Randomization (Double-Blind) P1->R G1 This compound (0.6 mg) R->G1 G2 Reconstituted Glucagon (1 mg) R->G2 G3 Placebo R->G3 P2 Insulin Infusion to Induce Hypoglycemia (Glucose Clamp) R->P2 P3 Administer Investigational Product (SC) P2->P3 A1 Monitor Plasma Glucose P3->A1 A3 Record Adverse Events P3->A3 A2 Measure Time to Recovery (≥20 mg/dL rise) A1->A2

Caption: Experimental Workflow of a Head-to-Head Trial.

Conclusion

Head-to-head clinical trials demonstrate that this compound is a rapid and effective treatment for severe, insulin-induced hypoglycemia in individuals with type 1 diabetes.[1][3] Its efficacy in terms of time to plasma glucose recovery is comparable to that of reconstituted glucagon.[1][3] The safety profile of this compound is also similar to reconstituted glucagon, with the most common adverse events being nausea and vomiting.[1][3] The primary advantage of this compound lies in its ready-to-use formulation, which eliminates the need for reconstitution, a process that can be challenging and prone to errors in an emergency situation. This feature may offer a significant benefit in real-world settings for the management of severe hypoglycemia.

References

Dasiglucagon: A Potent and Stable Glucagon Analog for Rapid Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Dasiglucagon's potency and efficacy against the native glucagon (B607659) standard, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, a novel glucagon analog, has emerged as a critical therapeutic agent for the management of severe hypoglycemia. Its unique structural modifications enhance its chemical and physical stability in an aqueous solution, overcoming a significant limitation of reconstituted native glucagon. This guide provides an objective comparison of this compound's potency against known glucagon standards, presenting key experimental data and methodologies to validate its efficacy.

In Vitro Potency: Comparable to Native Glucagon

Preclinical evaluations have consistently demonstrated that this compound exhibits a potency comparable to that of native glucagon at the human glucagon receptor (GCGR).[1][2] As a glucagon receptor agonist, this compound mimics the physiological action of endogenous glucagon by binding to and activating GCGRs, primarily in the liver.[3] This interaction initiates a signaling cascade that leads to an increase in blood glucose concentration through the stimulation of glycogenolysis and gluconeogenesis.[3]

While specific quantitative in vitro data on receptor binding affinity (e.g., Ki or IC50 values) and cAMP stimulation potency (e.g., EC50 values) from head-to-head comparative studies are not extensively detailed in publicly available literature, regulatory documents affirm its comparable in vitro potency at human glucagon receptors.[4] Studies have shown no off-target activity at over 239 other G-protein coupled receptors, highlighting its specificity for the glucagon receptor.[4]

Clinical Efficacy: Rapid and Robust Glycemic Response

Extensive clinical trials have validated the efficacy of this compound in reversing severe hypoglycemia, demonstrating a rapid and sustained increase in plasma glucose levels that is comparable, and in some aspects superior, to reconstituted glucagon.

Time to Plasma Glucose Recovery

A key metric in the treatment of severe hypoglycemia is the time to plasma glucose recovery. Multiple phase 3 clinical trials in adults, children, and adolescents with type 1 diabetes have shown that a single subcutaneous dose of 0.6 mg this compound results in a median time to plasma glucose recovery of approximately 10 minutes.[2][5][6] This performance is similar to that of a 1.0 mg dose of reconstituted glucagon and significantly faster than placebo, which typically shows a median recovery time of 30 to 40 minutes.[2][5][6]

ParameterThis compound (0.6 mg)Reconstituted Glucagon (1.0 mg)Placebo
Median Time to Plasma Glucose Recovery (minutes) 10[2][5]10 - 12[2][5]30 - 40[2][5]
Participants Achieving Recovery within 15 minutes 99%[2][6]95%[2]2%[2]

Plasma glucose recovery is defined as the first increase in plasma glucose of ≥20 mg/dL without rescue intravenous glucose.

Mean Plasma Glucose Increase

This compound consistently demonstrates a robust and sustained increase in plasma glucose levels. In a phase 3 trial with adults, the mean plasma glucose increase from baseline at 30 minutes post-injection was 90.9 mg/dL for this compound, compared to 88.5 mg/dL for reconstituted glucagon and 19.1 mg/dL for placebo.[2] Similarly, in a pediatric study, the mean plasma glucose increase at 30 minutes was 98.2 mg/mL with this compound versus 84.4 mg/mL with glucagon.[7]

Time PointThis compound (0.6 mg) Mean PG Increase (mg/dL)Reconstituted Glucagon (1.0 mg) Mean PG Increase (mg/dL)
30 minutes (Adults) 90.9[2]88.5[2]
30 minutes (Pediatrics) 98.2[7]84.4[7]

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound, like native glucagon, involves the activation of the glucagon receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade mediated by cyclic AMP (cAMP).

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GCGR Glucagon Receptor (GCGR) This compound->GCGR Binds to G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Release) PKA->Glycogenolysis Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis

Glucagon Receptor Signaling Pathway

The potency of this compound can be validated through in vitro assays that measure its ability to bind to the glucagon receptor and stimulate the production of the second messenger, cAMP.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay Membranes Cell Membranes expressing GCGR Incubate Incubation Membranes->Incubate Radioligand Radiolabeled Glucagon Radioligand->Incubate Competitor This compound or Standard Glucagon Competitor->Incubate Separate Separation of Bound/Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze_Binding Determine Ki/IC50 Measure->Analyze_Binding Cells Cells expressing GCGR Stimulate Stimulate with This compound or Standard Glucagon Cells->Stimulate Lyse Cell Lysis Stimulate->Lyse Detect_cAMP cAMP Detection (e.g., HTRF, ELISA) Lyse->Detect_cAMP Analyze_Functional Determine EC50 Detect_cAMP->Analyze_Functional

In Vitro Potency Assay Workflow

Experimental Protocols

Glucagon Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki or IC50) of this compound for the glucagon receptor compared to a known glucagon standard.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human glucagon receptor (hGCGR).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used for the binding reaction.

  • Radioligand: A radiolabeled glucagon analog (e.g., [125I]-Glucagon) is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound or the glucagon standard.

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the potency (EC50) of this compound in stimulating intracellular cAMP production via the glucagon receptor.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably expressing the hGCGR is cultured under standard conditions.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and increasing concentrations of this compound or the glucagon standard.

  • Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based biosensor assay.[8][9][10]

  • Data Analysis: The data are plotted as cAMP concentration versus agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound has been rigorously evaluated and validated as a potent glucagon receptor agonist. Its in vitro potency is comparable to native glucagon, and extensive clinical data demonstrates its rapid and effective action in reversing severe hypoglycemia. The enhanced stability of its aqueous formulation offers a significant practical advantage over reconstituted glucagon, potentially improving the ease of use and reliability of treatment in emergency situations. The experimental workflows and data presented provide a solid foundation for researchers and drug development professionals to understand and further investigate the pharmacological properties of this important therapeutic agent.

References

Dasiglucagon: A Comparative Analysis of its Cross-Reactivity with Other Peptide Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dasiglucagon's cross-reactivity with other key peptide hormone receptors, including those for glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and secretin. The information is compiled from publicly available pharmacological data and regulatory documents to aid in research and drug development.

This compound, a novel and stable analog of human glucagon (B607659), is designed for the rapid treatment of severe hypoglycemia. Its high specificity for the glucagon receptor is a critical attribute, minimizing the potential for off-target effects. This guide delves into the experimental evidence supporting this selectivity.

High Selectivity of this compound for the Glucagon Receptor

Pharmacological studies have demonstrated that this compound is a potent and highly selective agonist for the glucagon receptor (GCGR). A comprehensive in vitro screening of this compound against a panel of 239 G-protein coupled receptors (GPCRs) revealed no significant off-target activity.[1][2] This broad assessment suggests a lack of clinically relevant cross-reactivity with other peptide hormone receptors.[2]

Summary of Cross-Reactivity Data

The following table summarizes the available information on the cross-reactivity of this compound with other peptide hormone receptors.

Receptor FamilyRepresentative ReceptorsThis compound Cross-ReactivitySupporting Evidence
Glucagon Receptor Family (Class B GPCRs) Glucagon Receptor (GCGR)Primary Agonist Potency comparable to native glucagon.[3]
Glucagon-Like Peptide-1 Receptor (GLP-1R)No significant activity reported.Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2]
Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR)No significant activity reported.Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2]
Secretin Receptor Family (Class B GPCRs) Secretin Receptor (SCTR)No significant activity reported.Part of a comprehensive screening of 239 GPCRs with no identified off-target activity.[1][2]

Signaling Pathway and Cross-Reactivity Assessment

The diagram below illustrates the signaling pathway of the glucagon receptor and the points at which cross-reactivity with other peptide hormone receptors could potentially occur. This compound's high specificity ensures that it primarily activates the intended GCGR pathway.

cluster_membrane Cell Membrane GCGR Glucagon Receptor (GCGR) Gs_GCGR Gs Protein GCGR->Gs_GCGR Activation GLP1R GLP-1 Receptor (GLP-1R) GIPR GIP Receptor (GIPR) SCTR Secretin Receptor (SCTR) This compound This compound This compound->GCGR High Affinity Binding This compound->GLP1R No Significant Binding This compound->GIPR No Significant Binding This compound->SCTR No Significant Binding NativeGlucagon Native Glucagon NativeGlucagon->GCGR GLP1 GLP-1 GLP1->GLP1R GIP GIP GIP->GIPR Secretin Secretin Secretin->SCTR AC_GCGR Adenylyl Cyclase Gs_GCGR->AC_GCGR Stimulation cAMP_GCGR cAMP AC_GCGR->cAMP_GCGR ATP -> cAMP PKA_GCGR Protein Kinase A (PKA) cAMP_GCGR->PKA_GCGR Activation Glucose_GCGR Increased Blood Glucose PKA_GCGR->Glucose_GCGR Glycogenolysis & Gluconeogenesis

This compound's specific activation of the GCGR signaling pathway.

Experimental Protocols

While the specific protocols for the comprehensive screening of this compound are not publicly detailed, the following sections describe standard, representative methodologies for key experiments used to assess peptide hormone receptor cross-reactivity.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the GLP-1, GIP, and secretin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human GLP-1, GIP, or secretin receptor.

  • Radiolabeled ligands (e.g., [¹²⁵I]GLP-1, [¹²⁵I]GIP, [¹²⁵I]Secretin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of a compound by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.

Objective: To determine the concentration-response curve and EC50 value for this compound-induced cAMP production in cells expressing the GLP-1, GIP, or secretin receptors.

Materials:

  • A cell line stably expressing the human GLP-1, GIP, or secretin receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing a PDE inhibitor for a short period.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Cross-Reactivity Assessment

The logical workflow for assessing the cross-reactivity of a new peptide analog like this compound is depicted below.

Start Start: New Peptide Analog (this compound) PrimaryTarget Primary Target Receptor Binding & Functional Assays (GCGR) Start->PrimaryTarget SelectivityScreen Broad GPCR Selectivity Screening (e.g., 239 receptors) PrimaryTarget->SelectivityScreen RelatedReceptors Focused Cross-Reactivity Assays (GLP-1R, GIPR, SCTR, etc.) SelectivityScreen->RelatedReceptors BindingAssay Radioligand Binding Assay (Determine Ki) RelatedReceptors->BindingAssay FunctionalAssay Functional Assay (cAMP) (Determine EC50) RelatedReceptors->FunctionalAssay DataAnalysis Data Analysis & Comparison (Ki and EC50 values) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Conclusion on Selectivity & Cross-Reactivity Profile DataAnalysis->Conclusion

References

Comparing the pharmacokinetic profiles of Dasiglucagon and glucagon

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of Dasiglucagon and Glucagon (B607659)

For researchers and professionals in drug development, understanding the pharmacokinetic nuances of therapeutic agents is paramount. This guide provides an objective comparison of this compound, a novel glucagon analog, and traditional recombinant glucagon, with a focus on their pharmacokinetic profiles supported by experimental data.

Mechanism of Action: A Shared Pathway

Both this compound and glucagon are antihypoglycemic agents that function as agonists for the glucagon receptor.[1] this compound is a glucagon analog with seven substituted amino acids, a modification designed to enhance its chemical and physical stability in a liquid formulation.[1] Their shared mechanism of action involves binding to glucagon receptors, which are G-protein coupled receptors (GPCRs) primarily located on hepatocytes.[2][][4] This binding initiates a signaling cascade:

  • Activation of G-proteins: Receptor binding activates associated Gs alpha subunits.[][4]

  • Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase.[2]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.[2][5]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[4][6]

  • Metabolic Effects: PKA then phosphorylates key enzymes, leading to the stimulation of glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose), ultimately raising blood glucose levels.[5][7]

The efficacy of both agents is dependent on the presence of sufficient glycogen stores in the liver.[7][8]

GlucagonSignalingPathway cluster_cell Hepatocyte cluster_membrane Plasma Membrane cluster_outside Extracellular Space GCGR Glucagon Receptor (GPCR) G_Protein G-Protein (Gsα) GCGR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA_active->Glycogenolysis stimulates Gluconeogenesis Gluconeogenesis PKA_active->Gluconeogenesis stimulates Bloodstream Increased Blood Glucose Glycogenolysis->Bloodstream Gluconeogenesis->Bloodstream Glucagon This compound or Glucagon Glucagon->GCGR binds

Caption: Glucagon signaling pathway in a hepatocyte.

Pharmacokinetic Profile Comparison

This compound was developed to overcome the instability of recombinant glucagon in aqueous solution, which requires reconstitution before use.[9][10] This difference in formulation contributes to variations in their pharmacokinetic profiles. While both drugs rapidly increase plasma glucose, key differences exist in their absorption and exposure profiles.[9]

Pharmacokinetic ParameterThis compound (0.6 mg, SC)Recombinant Glucagon (1.0 mg, SC/IM)
Tmax (Time to Max. Concentration) ~35 minutes[9][11]~13 minutes (IM), ~20 minutes (SC)[8][9]
Cmax (Max. Plasma Concentration) Comparable to 1.0 mg GlucaGen[9]6.9 ng/mL (IM), 7.9 ng/mL (SC)[8]
Half-life (t1/2) ~0.5 hours (~30 minutes)[7][9][10][11]~26 minutes (IM), ~42 minutes (SC)[12]
Total Exposure (AUC) Higher than GlucaGen at compared dose levels[9]-
Bioavailability Dose-proportional increase in plasma levels[9]-

Supporting Experimental Data and Protocols

The comparative pharmacokinetic data are primarily derived from randomized controlled trials in patients with type 1 diabetes.

Key Clinical Trial: NCT02660008

This single-center, randomized, double-blind trial was designed to compare the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound with a commercially available reconstituted glucagon (GlucaGen).[9][10]

  • Objective: To assess the PK, PD, safety, and tolerability of various doses of this compound versus GlucaGen in a state of insulin-induced hypoglycemia.[9][10]

  • Study Population: 58 adult patients with type 1 diabetes.[9][10]

  • Methodology:

    • Hypoglycemia Induction: Hypoglycemia (blood glucose target of 55 mg/dL) was induced in patients via a controlled intravenous insulin (B600854) infusion.[9][10]

    • Intervention: Patients received a single subcutaneous injection of either this compound (at doses of 0.1, 0.3, 0.6, or 1.0 mg) or GlucaGen (at pediatric or full doses of 0.5 or 1.0 mg).[9][10]

    • Data Collection: Blood samples were collected at predefined intervals to measure plasma concentrations of the administered drug (for PK analysis) and plasma glucose levels (for PD analysis).[13]

  • Key Findings: this compound demonstrated a dose-dependent and rapid increase in plasma concentrations.[9][10] It reached its maximum plasma concentration later than GlucaGen (median Tmax of 35 minutes vs. 20 minutes).[9] Despite the later peak, the early pharmacodynamic response was similar, with both drugs effectively reversing hypoglycemia.[9][10] Notably, this compound showed a longer-lasting and greater overall effect on plasma glucose, with a higher total exposure (AUC) compared to GlucaGen at similar dose levels.[9]

ExperimentalWorkflow cluster_setup Study Setup cluster_procedure Clinical Procedure cluster_groups Treatment Arms cluster_analysis Data Analysis A Patient Recruitment (n=58, Type 1 Diabetes) B Randomization A->B D1 This compound (0.1, 0.3, 0.6, or 1.0 mg) B->D1 D2 GlucaGen (0.5 or 1.0 mg) B->D2 C IV Insulin Infusion (Induce Hypoglycemia) D Drug Administration (Single SC Injection) C->D E Blood Sampling (Pre-defined intervals) D->E F Pharmacokinetic Analysis (Tmax, Cmax, AUC, t1/2) E->F G Pharmacodynamic Analysis (Plasma Glucose Response) E->G H Safety & Tolerability Assessment E->H D1->D D2->D

Caption: Workflow of a comparative pharmacokinetic/pharmacodynamic trial.
Phase 3 Clinical Trial: NCT03216226

This trial further confirmed the efficacy and safety of this compound.[7]

  • Objective: To demonstrate the efficacy and safety of a single 0.6 mg subcutaneous dose of this compound for severe hypoglycemia.[13]

  • Key Findings: The median time to plasma glucose recovery was 10 minutes for this compound compared to 12 minutes for reconstituted glucagon and 40 minutes for placebo.[7][13] This study reinforced that this compound provides a rapid and effective reversal of hypoglycemia, with a safety profile similar to that of reconstituted glucagon, where the most common side effects were nausea and vomiting.[7][13]

Conclusion

This compound presents a distinct pharmacokinetic profile compared to traditional recombinant glucagon. While its time to maximum concentration is longer, it provides a greater total drug exposure and a similar rapid onset of pharmacodynamic action, effectively reversing severe hypoglycemia.[9] The primary advantage of this compound lies in its stability in an aqueous solution, eliminating the need for reconstitution and potentially reducing delays and errors in administration during critical hypoglycemic events.[9][10] For researchers, these pharmacokinetic differences are crucial considerations in the development of new glucagon-based therapies and advanced diabetes management systems, such as dual-hormone artificial pancreas devices.

References

Dasiglucagon for Severe Hypoglycemia: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy and mechanism of dasiglucagon, a next-generation glucagon (B607659) analog, in the treatment of severe hypoglycemia. This guide provides a detailed comparison with traditional glucagon and placebo, supported by data from multiple clinical trials.

This compound, a novel glucagon analog, has emerged as a promising ready-to-use treatment for severe hypoglycemia in individuals with diabetes.[1][2] Its unique formulation as a stable aqueous solution circumvents the need for reconstitution, a significant barrier to the timely administration of conventional glucagon.[3][4] This guide provides a meta-analysis of the available clinical trial data to objectively compare the efficacy and safety of this compound against reconstituted glucagon and placebo.

Efficacy in Reversing Severe Hypoglycemia

Clinical trials have consistently demonstrated the rapid and effective action of this compound in restoring normal blood glucose levels. A key performance indicator in these studies is the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the hypoglycemic state without the need for intravenous glucose.[5][6]

A phase 3 randomized, double-blind clinical trial involving 170 adults with type 1 diabetes showed that the median time to plasma glucose recovery was 10 minutes for patients receiving a 0.6 mg subcutaneous dose of this compound.[5][6] This was notably faster than the 40-minute median recovery time observed in the placebo group and comparable to the 12-minute median time for those treated with 1 mg of reconstituted glucagon.[5][6] Furthermore, 99% of participants in the this compound group achieved plasma glucose recovery within 15 minutes, a rate similar to the 95% observed with reconstituted glucagon and significantly superior to the 2% in the placebo group.[5][6][7]

Similar efficacy has been observed in the pediatric population. A phase 3 trial in children and adolescents (ages 6-17) with type 1 diabetes reported a median time to plasma glucose recovery of 10 minutes for both this compound and reconstituted glucagon, compared to 30 minutes for placebo.[8][9] All pediatric participants receiving this compound or glucagon achieved recovery within 20 minutes, in stark contrast to only 18% of those in the placebo group.[8][9]

A meta-analysis of five randomized controlled trials (RCTs) involving 347 patients further substantiates these findings, concluding that this compound is significantly more effective than placebo and comparable to native glucagon in reducing the time to blood glucose recovery.[4][10][11]

Quantitative Comparison of Efficacy

The following tables summarize the key efficacy endpoints from pivotal clinical trials.

Table 1: Time to Plasma Glucose Recovery (Adults)

Treatment GroupMedian Time to Recovery (minutes)95% Confidence Interval
This compound (0.6 mg)10(10, 10)
Reconstituted Glucagon (1 mg)12(10, 12)
Placebo40(30, 40)
Data from a phase 3 randomized, double-blind clinical trial.[5][6]

Table 2: Percentage of Patients Achieving Plasma Glucose Recovery (Adults)

Treatment GroupWithin 10 minWithin 15 minWithin 20 min
This compound (0.6 mg)65%99%99%
Reconstituted Glucagon (1 mg)49%95%98%
Placebo-2%-
Data from a phase 3 randomized, double-blind clinical trial.[5]

Table 3: Time to Plasma Glucose Recovery (Pediatrics, 6-17 years)

Treatment GroupMedian Time to Recovery (minutes)95% Confidence Interval
This compound (0.6 mg)10(8, 12)
Reconstituted Glucagon10(8, 12)
Placebo30(20, -)
Data from a phase 3 randomized, double-blind clinical trial.[8][9]

Experimental Protocols

The data presented is primarily derived from phase 3, multicenter, randomized, double-blind, placebo-controlled trials. A typical experimental workflow is outlined below.

Induction of Hypoglycemia and Treatment Administration

In these trials, participants with type 1 diabetes undergo a controlled insulin-induced hypoglycemic clamp procedure to lower their plasma glucose to a predefined hypoglycemic level.[12] Once the target glucose level is reached, a single subcutaneous injection of either this compound, placebo, or reconstituted glucagon is administered.[6][9] The randomization is typically done in a 2:1:1 ratio for this compound, placebo, and reconstituted glucagon, respectively.[6][7]

G cluster_0 Screening & Enrollment cluster_1 Hypoglycemia Induction cluster_2 Randomization & Treatment cluster_3 Efficacy & Safety Assessment p1 Patient Screening p2 Informed Consent p1->p2 p3 Enrollment p2->p3 h1 Insulin Infusion p3->h1 h2 Plasma Glucose Monitoring h1->h2 h3 Target Hypoglycemia Achieved h2->h3 r1 Randomization (2:1:1) h3->r1 t1 This compound (0.6 mg) r1->t1 t2 Placebo r1->t2 t3 Reconstituted Glucagon (1 mg) r1->t3 e2 Adverse Event Monitoring t1->e2 e3 PG Monitoring t1->e3 t2->e2 t2->e3 t3->e2 t3->e3 e1 Time to PG Recovery e3->e1 G cluster_cell Hepatocyte GCGR Glucagon Receptor G_protein G Protein GCGR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Glycogen Glycogen PKA->Glycogen activates glycogenolysis Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Glucose Glucose (released into blood) Glucose_1_P->Glucose This compound This compound This compound->GCGR binds to

References

Dasiglucagon in Type 1 Diabetes: A Comparative Analysis of Adult and Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy, safety, and mechanistic profile of dasiglucagon for the treatment of severe hypoglycemia in adults and children with Type 1 Diabetes Mellitus (T1DM), supported by clinical trial data and pathway analysis.

This compound, a stable glucagon (B607659) analog, has emerged as a critical tool in the management of severe hypoglycemia, a constant threat for individuals with T1DM. Its ready-to-use aqueous formulation offers a significant advantage over traditional reconstituted glucagon. This guide provides a detailed comparative analysis of this compound's performance in adult and pediatric populations, drawing upon key clinical trial data.

Efficacy in Reversing Severe Hypoglycemia

Clinical trials have consistently demonstrated the rapid and effective action of this compound in reversing insulin-induced hypoglycemia in both adults and children with T1DM.[1][2][3] The primary measure of efficacy in these studies was the time to plasma glucose recovery, defined as the first increase in plasma glucose of ≥20 mg/dL from the point of hypoglycemia without the need for intravenous glucose.[1][3]

A pivotal phase 3 randomized, double-blind clinical trial in adults with T1DM showed a median time to plasma glucose recovery of 10 minutes for a single 0.6 mg subcutaneous dose of this compound.[1][4] This was significantly faster than placebo, which had a median recovery time of 40 minutes.[1][4] Similarly, a phase 3 trial in children and adolescents (ages 6-17) with T1DM reported a median time to recovery of 10 minutes with a 0.6 mg this compound dose, compared to 30 minutes for placebo.[2][3] In both adult and pediatric trials, the efficacy of this compound was comparable to that of reconstituted glucagon.[1][2]

ParameterAdult Population (T1DM)Pediatric Population (T1DM, ages 6-17)
Median Time to Plasma Glucose Recovery 10 minutes[1][4]10 minutes[2][3]
Percentage of Patients Recovered within 15 mins 99%[1][4]100% (within 20 mins)[2][3]
This compound Dose 0.6 mg (subcutaneous)[1]0.6 mg (subcutaneous)[2][3]
Comparator: Reconstituted Glucagon Median Recovery Time 12 minutes[1][4]10 minutes[2][3]
Comparator: Placebo Median Recovery Time 40 minutes[1][4]30 minutes[2][3]

Safety and Tolerability Profile

The safety and tolerability of this compound have been found to be similar in both adult and pediatric populations, with a profile consistent with that of reconstituted glucagon.[1][2][5] The most frequently reported adverse events in clinical trials for both age groups were nausea and vomiting.[1][2][3] No serious adverse events leading to withdrawal from the trials were reported in the key studies.[5]

Adverse EventAdult Population (T1DM)Pediatric Population (T1DM, ages 6-17)
Most Common Adverse Events Nausea, Vomiting[1][5]Nausea, Vomiting[2][3]
Serious Adverse Events None reported leading to withdrawal[5]None reported leading to withdrawal

Experimental Protocols

The efficacy and safety of this compound were evaluated in randomized, double-blind, placebo-controlled clinical trials in both adult and pediatric populations with T1DM.[1][2][6] The general experimental workflow involved inducing hypoglycemia in a controlled clinical setting.

Key Methodological Steps:
  • Patient Recruitment : Enrollment of patients with a confirmed diagnosis of T1DM.[7]

  • Insulin-Induced Hypoglycemia : A controlled intravenous insulin (B600854) infusion was administered to lower plasma glucose to a predefined hypoglycemic level.[1][3]

  • Randomization and Intervention : Participants were randomly assigned to receive a single subcutaneous injection of this compound, placebo, or reconstituted glucagon.[1][2]

  • Blood Glucose Monitoring : Frequent blood sampling was conducted to monitor plasma glucose levels and determine the time to recovery.[1][3]

  • Safety Assessment : Monitoring and recording of all adverse events throughout the trial.[5]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_procedure Clinical Procedure cluster_endpoints Data Collection & Analysis P Patient Population (Adults & Children with T1DM) I Insulin-Induced Hypoglycemia P->I R Randomization I->R D Drug Administration (this compound/Placebo/Glucagon) R->D B Blood Glucose Monitoring D->B S Safety Monitoring D->S A Efficacy & Safety Analysis B->A S->A

Figure 1: Generalized experimental workflow for this compound clinical trials.

Mechanism of Action: Glucagon Signaling Pathway

This compound is a glucagon analog and therefore exerts its physiological effects by acting as a glucagon receptor agonist.[8][9] The binding of this compound to glucagon receptors, which are primarily located on liver cells (hepatocytes), initiates an intracellular signaling cascade.[9][10] This cascade leads to an increase in blood glucose levels through two primary mechanisms: glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[8][10]

The signaling pathway is initiated when this compound binds to the G protein-coupled glucagon receptor.[11] This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9][12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates enzymes involved in glycogenolysis and gluconeogenesis, ultimately leading to the release of glucose into the bloodstream.[9][12][13]

Glucagon_Signaling_Pathway cluster_cell Hepatocyte D This compound GR Glucagon Receptor (GPCR) D->GR Binds AC Adenylyl Cyclase GR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen Glycogen PKA->Glycogen Promotes Glycogenolysis Glucose Glucose PKA->Glucose Promotes Gluconeogenesis Glycogen->Glucose Breakdown Bloodstream Bloodstream Glucose->Bloodstream Release

Figure 2: Simplified signaling pathway of this compound in a hepatocyte.

Conclusion

This compound has demonstrated a consistent and robust profile of efficacy and safety for the treatment of severe hypoglycemia in both adult and pediatric patients with T1DM. The rapid time to plasma glucose recovery, coupled with a favorable safety profile comparable to reconstituted glucagon, underscores its clinical utility. The ready-to-use formulation of this compound provides a significant practical advantage in an emergency setting for both patient populations. Further research may explore the use of this compound in younger pediatric age groups and its role in bi-hormonal artificial pancreas systems.

References

Dasiglucagon Demonstrates Favorable Safety Profile in Placebo-Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Copenhagen, Denmark - An analysis of placebo-controlled clinical trial data confirms the favorable safety and tolerability profile of dasiglucagon, a next-generation glucagon (B607659) analog, for the treatment of severe hypoglycemia in patients with diabetes. The most frequently reported adverse events in this compound-treated patients were gastrointestinal in nature and generally mild to moderate in severity.

This compound, developed by Zealand Pharma, is a stable, aqueous formulation of a glucagon analog designed for rapid, ready-to-use administration in cases of severe hypoglycemia. Clinical trials have consistently demonstrated its efficacy in rapidly increasing blood glucose levels.[1] This guide provides a comprehensive comparison of the safety profile of this compound versus placebo, supported by data from pivotal clinical studies.

Quantitative Analysis of Adverse Events

The safety of this compound has been evaluated in a series of randomized, double-blind, placebo-controlled clinical trials involving both adult and pediatric patients with type 1 diabetes. The following tables summarize the incidence of adverse reactions that occurred more frequently in the this compound group compared to the placebo group.

Table 1: Adverse Reactions in Adult Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in two placebo-controlled trials. [2]

Adverse ReactionThis compound (N=116)Placebo (N=53)
Nausea57%4%
Vomiting25%2%
Headache11%4%
Diarrhea5%0%
Injection site pain2%0%

Table 2: Adverse Reactions in Pediatric Patients (≥2% incidence and more frequent than placebo) within 12 hours of treatment in a placebo-controlled trial. [2]

Adverse ReactionThis compound (N=20)Placebo (N=11)
Nausea65%0%
Vomiting50%0%
Headache10%0%
Injection site pain5%0%

Other less common adverse reactions reported in patients treated with this compound included hypertension, hypotension, bradycardia, presyncope, palpitations, and orthostatic intolerance.[2][3]

Experimental Protocols

The safety and efficacy of this compound were primarily established in randomized, double-blind, placebo-controlled trials. A key trial design involved adult and pediatric patients with type 1 diabetes undergoing a controlled insulin-induced hypoglycemic challenge.[1][4]

Key Methodological Components:

  • Participants: The trials enrolled adult and pediatric (ages 6 to 17 years) patients with a diagnosis of type 1 diabetes.[1][4] Key exclusion criteria included a history of pheochromocytoma or insulinoma.[4]

  • Study Design: Participants were randomized to receive a single subcutaneous injection of either this compound (0.6 mg), placebo, or, in some studies, reconstituted glucagon as a comparator.[1][4] The studies were double-blinded, meaning neither the participants nor the investigators knew which treatment was being administered.[1][4]

  • Induction of Hypoglycemia: Hypoglycemia was induced via a controlled intravenous insulin (B600854) infusion.[1][4]

  • Primary Endpoint: The primary efficacy endpoint was the time to plasma glucose recovery, defined as an increase in blood glucose of ≥20 mg/dL from the time of injection without the need for rescue intravenous glucose.[1][4]

  • Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and electrocardiograms (ECGs) at predefined intervals post-dose.[5]

Mechanism of Action: this compound Signaling Pathway

This compound is a glucagon receptor agonist. It mimics the action of endogenous glucagon by binding to glucagon receptors, which are predominantly found on hepatocytes (liver cells). This binding initiates a signaling cascade that results in the rapid release of glucose into the bloodstream.

Dasiglucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space This compound This compound Glucagon_Receptor Glucagon Receptor This compound->Glucagon_Receptor Binds to G_Protein G Protein Glucagon_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen Glycogen PKA->Glycogen Promotes Glycogenolysis Glucose Glucose Glycogen->Glucose Breaks down into Bloodstream Bloodstream (Increased Glucose) Glucose->Bloodstream Released into

Caption: this compound signaling pathway in a hepatocyte.

Experimental Workflow for Safety Assessment

The following diagram illustrates the typical workflow for assessing the safety of this compound in a placebo-controlled clinical trial.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) This compound vs. Placebo Screening->Randomization Hypoglycemia_Induction Insulin-Induced Hypoglycemia Randomization->Hypoglycemia_Induction Treatment_Administration Subcutaneous Injection (this compound or Placebo) Hypoglycemia_Induction->Treatment_Administration Monitoring Post-Dose Monitoring Treatment_Administration->Monitoring Data_Collection Adverse Event Recording Vital Signs & ECGs Monitoring->Data_Collection Analysis Statistical Analysis of Safety Data Data_Collection->Analysis

Caption: Workflow for assessing this compound safety.

References

Dasiglucagon vs. Native Glucagon: A Comparative Analysis of Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity profiles of Dasiglucagon, a novel glucagon (B607659) analog, and native glucagon. The information presented is based on available clinical trial data and is intended to inform research and development in the field of diabetes management and metabolic disorders.

Executive Summary

This compound is a glucagon analog with seven amino acid substitutions designed to improve its stability in aqueous solution.[1] A key consideration for any therapeutic protein or peptide is its potential to elicit an immune response, or immunogenicity. Clinical evidence to date suggests a low immunogenicity risk for this compound, comparable to that of recombinant native glucagon.

Data Presentation: Immunogenicity Incidence

A dedicated clinical trial was conducted to directly compare the immunogenicity of this compound with recombinant glucagon (GlucaGen®) in subjects with type 1 diabetes.[2] The results of this study are summarized in the table below.

ParameterThis compound (0.6 mg)Recombinant Glucagon (1.0 mg)
Number of Subjects 5656
Dosing Regimen Three subcutaneous weekly dosesThree subcutaneous weekly doses
Follow-up Period 15 weeks15 weeks
Incidence of Treatment-Induced or Treatment-Boosted Anti-Drug Antibodies (ADAs) 0%0%
Data from the dedicated immunogenicity trial of this compound.[2]

These findings indicate that under the conditions of this trial, neither this compound nor recombinant glucagon elicited a detectable humoral immune response.[2]

Mechanism of Action: Glucagon Receptor Signaling

Both this compound and native glucagon exert their physiological effects by acting as agonists at the glucagon receptor, a G protein-coupled receptor (GPCR) primarily expressed in the liver.[3][4] Binding of glucagon or its analog to the receptor initiates a signaling cascade that ultimately leads to an increase in blood glucose levels.

Glucagon Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor Binds to G_Protein G Protein (Gs) Glucagon_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen to Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates Glucose_Release Glucose Release into Bloodstream Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Glucagon Receptor Signaling Pathway

Experimental Protocols

The immunogenicity of this compound and native glucagon was assessed using a multi-tiered approach, as is standard for therapeutic proteins.[2] This involves a screening assay to detect binding antibodies, a confirmatory assay to minimize false positives, and a neutralizing antibody assay to determine if the antibodies inhibit the biological activity of the drug.

While the specific, detailed protocols used in the this compound clinical trials are not publicly available, the following sections describe representative methodologies for each tier of immunogenicity testing for a peptide therapeutic, based on established scientific principles and regulatory guidelines.

Immunogenicity Testing Workflow

Immunogenicity Testing Workflow Sample Patient Sample Screening Screening ADA Assay (e.g., ELISA) Sample->Screening Negative Negative Screening->Negative Result Positive Positive Screening->Positive Result Confirmatory Confirmatory Assay Positive->Confirmatory Confirmed_Negative Confirmed Negative Confirmatory->Confirmed_Negative Result Confirmed_Positive Confirmed Positive Confirmatory->Confirmed_Positive Result Neutralizing Neutralizing Antibody (NAb) Assay (Cell-Based) Confirmed_Positive->Neutralizing Non_Neutralizing Non-Neutralizing Neutralizing->Non_Neutralizing Result Neutralizing_Antibodies Neutralizing Antibodies Neutralizing->Neutralizing_Antibodies Result

References

Safety Operating Guide

Proper Disposal of Dasiglucagon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Gaithersburg, MD – For researchers, scientists, and drug development professionals handling dasiglucagon, a glucagon (B607659) analog, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established disposal protocols for pharmaceutical waste is essential to prevent environmental contamination and ensure a safe laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

This compound, marketed as Zegalogue®, is a single-use pre-filled pen or syringe. The primary directive for its disposal is to adhere to local requirements for pharmaceutical waste. For used clinical applicators, immediate placement in an FDA-cleared sharps disposal container is mandatory.

In a research and development context, where the pure substance or solutions may be handled, a more detailed approach to disposal is necessary. The core principle is to treat all peptide-related waste, including this compound, as potentially hazardous material, necessitating segregation and disposal as chemical waste.

Segregation and Collection of this compound Waste

Proper segregation of waste streams is the first step in the safe disposal of this compound. Different types of waste require distinct disposal pathways.

  • Solid Waste: This includes expired or unused lyophilized this compound powder, as well as consumables contaminated with the peptide, such as weigh boats, gloves, and absorbent paper.

  • Liquid Waste: This category encompasses any solutions containing this compound, including residual amounts in vials, prepared solutions for experiments, and waste from analytical instrumentation like HPLC.

  • Sharps Waste: Any needles, syringes, pipette tips, or broken glass that has come into contact with this compound falls into this category.

All waste containers must be clearly labeled, leak-proof, and stored in a designated accumulation area away from general laboratory traffic.

Disposal Procedures for this compound Waste Streams

The following table summarizes the recommended disposal procedures for each type of this compound waste.

Waste TypeRecommended Disposal ProcedureKey Parameters
Solid this compound Waste Collect in a designated, clearly labeled, leak-proof hazardous waste container for incineration.N/A
Liquid this compound Waste Chemical inactivation followed by disposal as hazardous chemical waste.See Experimental Protocols section for details on inactivation.
Contaminated Sharps Place immediately into a puncture-resistant, FDA-cleared sharps container for incineration.Do not overfill the container.

Experimental Protocols: Inactivation of Liquid this compound Waste

For liquid waste containing this compound, chemical inactivation is recommended to denature the peptide before final disposal. The following are general protocols that can be adapted for the inactivation of this compound solutions in a laboratory setting.

1. Hydrolysis using a Strong Acid or Base:

This method involves breaking the peptide bonds of this compound.

  • Materials: 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH), appropriate personal protective equipment (PPE), chemical fume hood, designated hazardous waste container.

  • Procedure:

    • In a chemical fume hood, slowly add the liquid this compound waste to a larger volume of either 1 M HCl or 1 M NaOH (a 1:10 ratio of waste to inactivating solution is recommended).

    • Gently stir the mixture.

    • Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis.

    • Neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0.

    • Collect the neutralized waste in a clearly labeled hazardous waste container for disposal through your institution's hazardous waste management program.

2. Oxidation using Sodium Hypochlorite (B82951) (Bleach):

This method utilizes the oxidative properties of bleach to degrade the peptide.

  • Materials: 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%), appropriate PPE, chemical fume hood, designated hazardous waste container.

  • Procedure:

    • In a chemical fume hood, add the 10% bleach solution to the liquid this compound waste.

    • Ensure a contact time of at least 30 minutes.

    • Neutralize the pH of the solution.

    • Dispose of the neutralized solution as hazardous chemical waste.

Visualizing the Disposal Workflow

To provide a clear, step-by-step guide for the proper disposal of this compound, the following workflow diagram has been created.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid sharps Sharps Waste (needles, glass) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Perform Chemical Inactivation (Hydrolysis or Oxidation) liquid->collect_liquid collect_sharps Place in Sharps Container sharps->collect_sharps dispose_solid Dispose as Hazardous Waste via Incineration collect_solid->dispose_solid neutralize Neutralize pH (for liquid waste) collect_liquid->neutralize dispose_sharps Dispose as Sharps Waste via Incineration collect_sharps->dispose_sharps dispose_liquid Collect in Labeled Hazardous Waste Container for Incineration neutralize->dispose_liquid dispose_liquid->dispose_solid

This compound Waste Disposal Workflow

Regulatory Compliance

It is imperative to note that all pharmaceutical waste disposal is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While this compound is not a controlled substance, facilities must still adhere to all applicable regulations for non-hazardous pharmaceutical waste. The procedures outlined in this guide are intended to provide a framework for safe handling and disposal and should be adapted to comply with institutional and local regulations. Incineration is the generally preferred method for the final disposal of both solid and liquid pharmaceutical waste to ensure complete destruction of the active compounds.[1][2]

References

Safeguarding Your Research: A Guide to Handling Dasiglucagon

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and effective management of Dasiglucagon in a laboratory setting, ensuring the protection of personnel and the integrity of research.

This guide provides research, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures offer a clear, step-by-step framework for operational and disposal plans, designed to instill confidence and build trust in laboratory safety practices. While this compound is not classified as a hazardous substance, it is a potent peptide pharmaceutical and should be handled with care to minimize occupational exposure.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks. A risk assessment should be conducted for specific procedures to determine if additional PPE is required.[1][2]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[1]Chemical-resistant or disposable coveralls.[2][3]
Hand Protection Disposable nitrile gloves.[1]Double gloving recommended.[2][4]
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[2]Full-face shield or safety goggles for splash hazards.[1][2][3]
Respiratory Protection Not generally required for handling solutions in a well-ventilated area.[2]N95 respirator or higher if there is a risk of aerosolization of powdered form.[1][2]
Foot Protection Closed-toe shoes.[1]N/A

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to the following step-by-step workflow is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or compromised seals. Verify that the product is correctly labeled.

  • Storage of Lyophilized Powder: For long-term storage, keep the lyophilized this compound powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][5] Peptides can be stored for several months to years under these conditions.[5]

  • Storage of Solutions: Storing peptides in solution for extended periods is not recommended.[1] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] Solutions stored at -20°C should ideally be used within a month.[1]

  • Temperature Acclimation: Before opening a vial of lyophilized peptide, allow it to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[5][6]

Preparation of Solutions (Reconstitution)
  • Environment: Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1] For weighing and reconstituting the lyophilized powder, consider a face shield and respiratory protection.[1]

  • Reconstitution: Follow the manufacturer's instructions for reconstitution. Generally, peptides should be dissolved in sterile, distilled water or a buffer appropriate for the experimental use.[6] For peptides that are difficult to dissolve, specific solvents may be required based on their amino acid composition.[8]

  • Labeling: Clearly label all solution vials with the peptide name, concentration, date of preparation, and storage conditions.[1]

Experimental Use
  • Hand Protection: Always wear gloves when handling solutions containing this compound. Change gloves immediately if they become contaminated.[1]

  • Aseptic Technique: Use sterile techniques when preparing and handling solutions for biological assays to prevent microbial contamination.

  • Avoid Contamination: Use fresh, sterile pipette tips for each transfer to avoid cross-contamination.[8]

Disposal
  • Waste Segregation: Treat all materials contaminated with this compound as chemical waste. Do not dispose of them in regular trash or down the drain.[1][8]

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[1][8]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for chemical waste.[1]

  • Sharps: If using needles and syringes for administration in an experimental setting, dispose of them immediately in an FDA-cleared sharps disposal container.[9]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with institutional, local, and national regulations for chemical and biomedical waste.[8]

Workflow for Safe Handling of this compound

Dasiglucagon_Workflow This compound Handling Workflow cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receiving Receive Shipment inspect Inspect Package receiving->inspect storage Store at -20°C or colder (Protect from light) inspect->storage acclimate Acclimate to Room Temp in Desiccator storage->acclimate ppe_prep Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) acclimate->ppe_prep weigh Weigh Powder in Ventilated Enclosure ppe_prep->weigh reconstitute Reconstitute with Sterile Diluent weigh->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot storage_sol Store Aliquots at -20°C or -80°C aliquot->storage_sol ppe_use Wear Gloves, Lab Coat, and Eye Protection storage_sol->ppe_use experiment Perform Experiment ppe_use->experiment solid_waste Solid Waste (Gloves, Vials, Tips) experiment->solid_waste liquid_waste Liquid Waste (Unused Solutions) experiment->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) experiment->sharps_waste waste_container Designated Chemical Waste Containers solid_waste->waste_container liquid_waste->waste_container sharps_container Sharps Container sharps_waste->sharps_container

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.